Hcv-IN-35
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H36ClN5 |
|---|---|
Molecular Weight |
502.1 g/mol |
IUPAC Name |
2-[[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]-4-[2-(dimethylamino)ethyl-methylamino]benzonitrile |
InChI |
InChI=1S/C30H36ClN5/c1-33(2)15-16-34(3)29-14-11-26(22-32)27(21-29)23-35-17-19-36(20-18-35)30(24-7-5-4-6-8-24)25-9-12-28(31)13-10-25/h4-14,21,30H,15-20,23H2,1-3H3/t30-/m1/s1 |
InChI Key |
JIVUWMJTYLABHA-SSEXGKCCSA-N |
Isomeric SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1)C#N)CN2CCN(CC2)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1)C#N)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Antiviral Activity Spectrum of Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the originally requested compound, HCV-IN-35, is not identifiable in publicly available scientific literature, this guide provides a comprehensive technical overview of a well-characterized and highly significant anti-HCV agent, Sofosbuvir. Sofosbuvir (formerly PSI-7977 or GS-7977) is a cornerstone of modern Hepatitis C Virus (HCV) therapy, offering a potent, pan-genotypic antiviral activity. This document details its mechanism of action, in vitro activity spectrum, and the experimental protocols used for its characterization, serving as a representative technical guide for a direct-acting antiviral (DAA).
Sofosbuvir is a nucleotide analog prodrug that, after intracellular metabolism, acts as a highly potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] Its mechanism of action as a chain terminator effectively halts viral replication.[2][3] A key advantage of Sofosbuvir is its high barrier to resistance and its efficacy across all major HCV genotypes.[1][3]
Quantitative Antiviral Activity Data
The in vitro antiviral activity of Sofosbuvir is typically determined using HCV replicon assays. These assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic or full-length HCV RNA constructs. The potency of the antiviral compound is measured as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral RNA replication.
| HCV Genotype/Subtype | Mean EC50 (nM) | 95th Percentile EC50 (nM) |
| Genotype 1a | 90 | 148 |
| Genotype 1b | 44 | 75 |
| Genotype 2a | 32 | 58 |
| Genotype 2b | 81 | 140 |
| Genotype 3a | 83 | 129 |
| Genotype 4a | 130 | 189 |
| Genotype 5a | 56 | 108 |
| Genotype 6a | 62 | 114 |
Data compiled from studies using chimeric replicons with full-length NS5B coding regions from DAA-naïve patient isolates.[4]
Expanded Antiviral Spectrum
Beyond its primary indication for HCV, the antiviral activity of Sofosbuvir has been investigated against other RNA viruses, particularly those with related RNA-dependent RNA polymerases.
| Virus | In Vitro Activity | Notes |
| Yellow Fever Virus (YFV) | Demonstrated potent antiviral activity in Vero and Huh-7 cells.[5][6] | Sofosbuvir has been used compassionately in patients with acute liver failure due to YFV.[5][6] |
| Hepatitis E Virus (HEV) | Inhibits HEV genotype 3 replication in vitro.[7] | Shows an additive antiviral effect when combined with ribavirin.[7] |
| SARS-CoV-2 | Inhibited viral replication in Calu-3 cells, though less potent than other agents like daclatasvir.[8] | Sofosbuvir was found to inhibit RNA synthesis via chain termination.[8] |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol describes a common method for assessing the antiviral potency of a compound against HCV replication.
Objective: To determine the 50% effective concentration (EC50) of a test compound against various HCV genotype replicons.
Materials:
-
Huh-7 cell lines stably harboring HCV subgenomic replicons (e.g., genotypes 1b, 2a). These replicons often contain a reporter gene like Renilla or Firefly luciferase for easy quantification.[9]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, nonessential amino acids, and G418 for selection.
-
Test compound (e.g., Sofosbuvir) serially diluted in DMSO.
-
Positive control (e.g., a combination of known HCV inhibitors).[9]
-
384-well cell culture plates.
-
Luciferase assay reagent (e.g., Steady-Glo®).
-
Luminometer for signal detection.
Methodology:
-
Cell Seeding: Seed the stable HCV replicon-harboring Huh-7 cells into 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.
-
Compound Addition: Prepare serial dilutions of the test compound in DMSO. Add a small volume of the diluted compound to the wells, resulting in a final concentration range (e.g., 2.3 nM to 44 µM) with a final DMSO concentration of approximately 0.44%.[9] Include wells with DMSO only (negative control) and a positive control inhibitor.
-
Incubation: Incubate the plates for 3 days at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Luciferase Assay: After the incubation period, lyse the cells and add the luciferase substrate according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the level of replicon RNA replication.
-
Data Analysis: Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter nonlinear regression curve to calculate the EC50 value.[9]
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess whether the inhibition of viral replication is due to a specific antiviral effect or general cytotoxicity. This is often performed in parallel with the replicon assay.
Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay).
-
Cell viability reagent (e.g., Calcein AM, CellTiter-Glo®).
-
Test compound serially diluted in DMSO.
-
384-well cell culture plates.
-
Fluorescence or luminescence plate reader.
Methodology:
-
Cell Seeding and Compound Addition: Follow the same procedure as the replicon assay, but use the parental Huh-7 cell line without the replicon.
-
Incubation: Incubate for the same duration as the replicon assay (e.g., 3 days).
-
Viability Measurement: Add the cell viability reagent to the wells. For example, Calcein AM is converted by live cells to a fluorescent product.
-
Data Acquisition: Measure the fluorescence or luminescence signal.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, using a similar curve-fitting analysis as for the EC50. The selectivity index (SI) can then be calculated as CC50 / EC50, with a higher SI indicating a more favorable safety profile.
Visualizations
Mechanism of Action: Sofosbuvir Inhibition of HCV Replication
Caption: Sofosbuvir's mechanism of action within the HCV life cycle.
Experimental Workflow: Antiviral Screening Assay
Caption: General workflow for in vitro antiviral compound screening.
References
- 1. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 3. Sofosbuvir: Your Ultimate Guide! | OCTAGONCHEM [octagonchem.com]
- 4. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sofosbuvir inhibits yellow fever virus in vitro and in patients with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sofosbuvir inhibits yellow fever virus in vitro and in patients with acute liver failure | Annals of Hepatology [elsevier.es]
- 7. Sofosbuvir Inhibits Hepatitis E Virus Replication In Vitro and Results in an Additive Effect When Combined With Ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antiviral activity of the anti-HCV drugs daclatasvir and sofosbuvir against SARS-CoV-2, the aetiological agent of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
An In-Depth Technical Guide to the Discovery and Synthesis of HCV-IN-35: A Potent HCV Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health challenge, necessitating the development of novel antiviral agents with diverse mechanisms of action to combat drug resistance and improve treatment outcomes. While direct-acting antivirals (DAAs) targeting viral replication have revolutionized HCV therapy, the viral entry process presents a promising, yet underexploited, therapeutic target. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HCV-IN-35, a potent HCV entry inhibitor. This compound, also identified as compound (R)-3h, emerged from a focused drug discovery campaign aimed at optimizing a novel chemical scaffold of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives.
Discovery of this compound
The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study building upon a previously identified HCV entry inhibitor. The lead compound, L0909, provided the foundational chemical scaffold for further optimization. Researchers synthesized a series of derivatives, exploring modifications to the bisarylmethyl and benzonitrile moieties to enhance antiviral potency and refine the pharmacological profile.
This iterative process of chemical synthesis and biological screening led to the identification of a new derived scaffold, 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile. Several compounds from this series demonstrated significantly improved anti-HCV activity in the low nanomolar range when compared to the original lead compound. Among these, this compound ((R)-3h) was distinguished by its exceptional potency.
Biological investigations confirmed that the primary mechanism of action for this compound and its analogues is the inhibition of the viral entry stage. This was a critical finding, as it validated the therapeutic strategy of targeting the initial interaction between the virus and the host cell, a step preceding the replication-focused targets of most existing DAAs.
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their convergent assembly. The general synthetic route is outlined below.
Caption: Generalized synthesis pathway for this compound.
Experimental Protocol for the Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, based on the general procedures for related compounds.
Step 1: Synthesis of the this compound Precursor (Alkylation)
-
To a solution of (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine (Intermediate A) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for a short period to ensure deprotonation of the piperazine nitrogen.
-
Add 2-(bromomethyl)-4-fluorobenzonitrile (Intermediate B) to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the this compound precursor.
Step 2: Synthesis of this compound (Nucleophilic Aromatic Substitution)
-
Dissolve the this compound precursor in a high-boiling point aprotic solvent like dimethyl sulfoxide (DMSO).
-
Add N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine (Intermediate C) and a suitable base, such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to an elevated temperature (e.g., 120-140 °C) in a sealed vessel.
-
Monitor the reaction for the displacement of the fluorine atom by the secondary amine.
-
After the reaction is complete, cool the mixture and dilute it with water.
-
Extract the final product, this compound, with an appropriate organic solvent.
-
Wash the organic phase, dry it, and remove the solvent in vacuo.
-
Purify the final compound by preparative HPLC or crystallization to obtain this compound of high purity.
Biological Activity and Data Presentation
This compound has demonstrated potent inhibitory activity against HCV in various in vitro assays. The biological data is summarized in the table below for easy comparison.
| Compound | HCV Genotype | Assay Type | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | 1b | Replicon Assay | 2.8 | > 50 | > 17857 |
| 1a (H77) | Infectious Virus Assay | 5.1 | > 50 | > 9803 | |
| L0909 (Lead) | 1b | Replicon Assay | 22 | > 100 | > 4545 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).
Experimental Workflow for Biological Evaluation
The biological evaluation of this compound involved a series of well-defined experimental workflows to determine its antiviral potency, cytotoxicity, and mechanism of action.
Caption: Workflow for the biological evaluation of this compound.
Key Experimental Protocols for Biological Evaluation
HCV Replicon Assay:
-
Cell Seeding: Seed Huh7.5.1 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase) in 96-well plates.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 72 hours at 37 °C in a CO₂ incubator.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's protocol.
-
Data Analysis: Calculate the EC₅₀ value by fitting the dose-response curve using a non-linear regression model.
Cytotoxicity Assay:
-
Cell Seeding: Seed Huh7.5.1 cells in 96-well plates.
-
Compound Treatment: Treat the cells with the same concentrations of this compound as used in the replicon assay.
-
Incubation: Incubate for 72 hours.
-
Viability Assay: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Determine the CC₅₀ value from the dose-response curve.
Time-of-Addition Assay:
-
Cell Infection: Infect Huh7.5.1 cells with cell culture-derived HCV (HCVcc).
-
Compound Addition: Add this compound at different time points pre- and post-infection.
-
Analysis: After a set incubation period (e.g., 48-72 hours), quantify HCV RNA levels by qRT-PCR or measure reporter activity.
-
Interpretation: Inhibition observed only when the compound is added early in the infection process is indicative of an entry inhibitor.
Conclusion
This compound represents a significant advancement in the discovery of HCV entry inhibitors. Its potent, low-nanomolar activity against multiple HCV genotypes and its favorable selectivity index highlight the potential of the 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile scaffold for further development. The detailed synthetic pathway and biological evaluation protocols provided in this guide offer a valuable resource for researchers in the field of antiviral drug discovery. Further investigation into the in vivo efficacy, pharmacokinetic properties, and resistance profile of this compound is warranted to fully assess its therapeutic potential as a component of future combination therapies for hepatitis C.
In Vitro Efficacy of Novel Hepatitis C Virus Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, specific data for a compound designated "HCV-IN-35" is not publicly available. Therefore, this guide provides a comprehensive framework and representative data for evaluating the in vitro efficacy of a hypothetical novel anti-HCV agent against various HCV genotypes, based on established methodologies in the field.
Quantitative Efficacy Data
The in vitro antiviral activity of a novel compound is typically determined using cell-based assays. The most common metric is the 50% effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of viral replication. This data is crucial for comparing the potency of the compound against different HCV genotypes and for identifying potential resistance.
Table 1: Representative Antiviral Activity of a Hypothetical HCV Inhibitor
| HCV Genotype/Subtype | Replicon Cell Line | Assay Type | EC50 (nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| Genotype 1a | H77 | Luciferase Reporter | 15 | >50 | >3333 |
| Genotype 1b | Con1 | Luciferase Reporter | 8 | >50 | >6250 |
| Genotype 2a | JFH-1 | qRT-PCR | 25 | >50 | >2000 |
| Genotype 3a | S52 | Luciferase Reporter | 40 | >50 | >1250 |
| Genotype 4a | ED43 | Luciferase Reporter | 12 | >50 | >4167 |
| Genotype 5a | SA13 | Luciferase Reporter | 18 | >50 | >2778 |
| Genotype 6a | HK6a | Luciferase Reporter | 22 | >50 | >2273 |
EC50 values are representative and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of in vitro efficacy studies. Below are standard protocols for key experiments.
Cell Lines and HCV Replicon Systems
The evaluation of anti-HCV compounds largely relies on human hepatoma cell lines, such as Huh-7 and its derivatives, which can support HCV replication.[1] Subgenomic replicon systems are instrumental for studying viral replication without producing infectious virus particles.[2] These replicons typically contain the non-structural proteins (NS3 to NS5B) necessary for RNA replication and a reporter gene, such as luciferase, for easy quantification of viral replication.[3]
-
Cell Culture: Huh-7 cells and their derivatives are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics at 37°C in a 5% CO2 incubator.
-
Replicon Cells: Stable cell lines harboring HCV subgenomic replicons for different genotypes are used. For example, genotype 1b replicons are commonly studied in Huh-7 cells.[1]
In Vitro Antiviral Activity Assay (Replicon Assay)
-
Cell Plating: Stable HCV replicon cells are seeded in 96-well plates at a predetermined density to ensure logarithmic growth during the assay.
-
Compound Dilution: The test compound is serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in cell culture medium to achieve the final desired concentrations.
-
Treatment: The culture medium is removed from the plated cells and replaced with the medium containing the various concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known HCV inhibitor) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Quantification of HCV Replication:
-
Luciferase Assay: For replicons containing a luciferase reporter, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of HCV replication.
-
Quantitative Real-Time PCR (qRT-PCR): For replicons without a reporter gene, total cellular RNA is extracted, and the level of HCV RNA is quantified by qRT-PCR.[4]
-
-
Data Analysis: The EC50 values are calculated by plotting the percentage of inhibition against the compound concentrations and fitting the data to a dose-response curve.
Cytotoxicity Assay
To ensure that the observed antiviral effect is not due to toxicity to the host cells, a cytotoxicity assay is performed in parallel.
-
Cell Plating: Parental Huh-7 cells (not containing a replicon) are seeded in 96-well plates.
-
Treatment: The cells are treated with the same serial dilutions of the test compound as in the antiviral assay.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI), the ratio of CC50 to EC50, is then determined to assess the therapeutic window of the compound.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the in vitro efficacy of a novel anti-HCV compound.
Caption: Workflow for in vitro anti-HCV efficacy and cytotoxicity testing.
HCV Replication Cycle and Potential Drug Targets
Understanding the HCV life cycle is crucial for identifying novel drug targets. The following diagram outlines the key stages of HCV replication within a host cell and highlights where antiviral drugs can intervene.
Caption: Key stages of the HCV replication cycle and targets for direct-acting antivirals.
References
An In-Depth Technical Guide to the Boceprevir Binding Site on HCV NS3/4A Protease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding mechanism of boceprevir, a first-generation direct-acting antiviral agent, to the Hepatitis C Virus (HCV) NS3/4A serine protease. A thorough understanding of this interaction is critical for the development of next-generation inhibitors with improved potency, broader genotypic coverage, and a higher barrier to resistance.
Introduction to HCV NS3/4A Protease: A Prime Antiviral Target
The Hepatitis C virus, a single-stranded RNA virus, translates its genome into a single large polyprotein of approximately 3,000 amino acids.[1] This polyprotein must be cleaved by both host and viral proteases to release functional viral proteins necessary for replication and assembly of new virions.[1][2] The NS3/4A protease, a heterodimeric complex of the NS3 serine protease and its NS4A cofactor, is responsible for four of these critical cleavages, liberating the non-structural proteins NS3, NS4A, NS4B, NS5A, and NS5B.[1][3][4] The essential role of NS3/4A in the viral life cycle makes it a key target for antiviral drug development.[1]
Boceprevir: Mechanism of Action and Binding Site Interaction
Boceprevir is a potent and selective inhibitor of the HCV NS3/4A protease.[5] It functions as a reversible, covalent inhibitor that mimics the natural substrate of the protease.[5] The mechanism of action involves the α-ketoamide functional group of boceprevir forming a covalent bond with the catalytic serine residue (Ser139) within the active site of the NS3 protease.[5] This interaction effectively blocks the enzyme's proteolytic activity, thereby preventing the processing of the viral polyprotein and halting viral replication.[5]
The binding of boceprevir to the NS3/4A active site is characterized by a series of specific molecular interactions with key amino acid residues. The active site of the NS3 protease is a relatively shallow and solvent-exposed groove, which presents a challenge for the design of small-molecule inhibitors.[6] Boceprevir overcomes this by occupying the S1, S2, and S3 sub-pockets of the active site, engaging in a network of hydrogen bonds and hydrophobic interactions.
Key Interacting Residues in the NS3/4A Active Site:
-
Catalytic Triad: The core of the enzymatic activity resides in the catalytic triad, composed of Histidine-57 (His57), Aspartate-81 (Asp81), and Serine-139 (Ser139).[6] Boceprevir's α-ketoamide warhead directly and covalently binds to Ser139.[5]
-
Oxyanion Hole: The amide nitrogens of Glycine-137 and Serine-139 form the oxyanion hole, which stabilizes the tetrahedral intermediate during catalysis. Boceprevir's P1 carbonyl oxygen interacts with this region.
-
S1 Subsite: This pocket accommodates the P1 residue of the substrate. In the case of boceprevir, the cyclobutylmethyl group at the P1 position fits into this hydrophobic pocket, which is primarily defined by Leucine-135, Phenylalanine-154, and Alanine-157.
-
S2 Subsite: The P2 dimethylcyclopropylproline moiety of boceprevir interacts with the S2 subsite. This interaction is a significant contributor to the inhibitor's potency.
-
S3 Subsite: The P3 tert-butylglycine of boceprevir occupies the S3 pocket.
-
Other Important Interactions: Boceprevir also forms hydrogen bonds with the backbone of Arginine-155 and Alanine-157, further stabilizing the inhibitor-enzyme complex.[6]
Quantitative Analysis of Boceprevir Binding
The potency of boceprevir has been extensively characterized through various in vitro assays. The following tables summarize key quantitative data, including its inhibitory constants (Ki) and its efficacy against different HCV genotypes and common resistance-associated variants (RAVs).
| Parameter | Value | HCV Genotype | Reference |
| Ki | 14 nM | 1b | [7] |
| IC50 | 80 nM | 1b | [8] |
| EC50 | 200-400 nM | 1 | [6] |
Table 1: In Vitro Potency of Boceprevir against Wild-Type HCV Genotype 1
The emergence of drug resistance is a significant challenge in antiviral therapy. Mutations in the NS3 protease can reduce the binding affinity of inhibitors. The table below details the impact of common resistance-associated variants on the efficacy of boceprevir.
| NS3 Mutation | Fold Increase in IC50 | Level of Resistance | Reference |
| V36G | 3.8 | Low | [9] |
| V36M/A | Low | Low | [7] |
| T54S | 5.5 | Low | [9] |
| T54A | 6.8 - 17.7 | Medium | [9] |
| V55A | 6.8 - 17.7 | Medium | [7][9] |
| R155K | 6.8 - 17.7 | Medium | [9] |
| R155L | 3.8 - 5.5 | Low | [9] |
| A156S | 6.8 - 17.7 | Medium | [9] |
| A156T | >120 | High | [7][9] |
| V170A | 6.8 - 17.7 | Medium | [9] |
Table 2: Impact of Resistance-Associated Variants on Boceprevir Potency
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET)-Based Protease Assay
This assay is a widely used method for determining the in vitro activity of the HCV NS3/4A protease and the potency of its inhibitors.[10]
Principle:
The assay utilizes a synthetic peptide substrate containing a specific NS3/4A cleavage site flanked by a fluorescent donor (e.g., 5-FAM) and a quencher molecule (e.g., QXL™ 520).[10][11] In the intact peptide, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by the NS3/4A protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.[11]
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., Ac-DE-Dap(QXL™ 520)-EE-Abu-ψ-[COO]AS-C(5-FAM)-NH2)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 30 mM DTT, 1% CHAPS, 15% glycerol[10]
-
Test inhibitor (e.g., boceprevir) dissolved in DMSO
-
96- or 384-well black microplates
-
Fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm[11]
Procedure:
-
Enzyme Preparation: Dilute the recombinant NS3/4A protease to the desired concentration in pre-chilled assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%.
-
Assay Reaction: a. To each well of the microplate, add the test inhibitor at various concentrations. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme). b. Add the diluted NS3/4A protease to each well (except the negative control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the FRET peptide substrate to all wells.
-
Data Acquisition: Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 30-60 minutes) at a constant temperature (e.g., 30°C).[11]
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the linear slope of the fluorescence versus time plot. b. Plot the percentage of inhibition (relative to the positive control) against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
HCV Polyprotein Processing Pathway
The following diagram illustrates the central role of the NS3/4A protease in the HCV life cycle.
Caption: Role of NS3/4A in HCV polyprotein processing.
Boceprevir Binding to the NS3/4A Active Site
This diagram illustrates the key interactions between boceprevir and the amino acid residues within the NS3/4A protease active site.
Caption: Key interactions of boceprevir in the NS3/4A active site.
FRET Assay Workflow
The following diagram outlines the experimental workflow for the FRET-based NS3/4A protease inhibition assay.
Caption: Workflow for FRET-based NS3/4A protease inhibition assay.
References
- 1. Hepatitis C virus: virology and life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 6. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. natap.org [natap.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of resistance to the protease inhibitor boceprevir in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurogentec.com [eurogentec.com]
- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
In-Depth Technical Guide: Inhibition of HCV NS5B Polymerase by Dasabuvir (as a representative for HCV-IN-35)
This technical guide provides a comprehensive overview of the inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase by the non-nucleoside inhibitor, dasabuvir. This document is intended for researchers, scientists, and drug development professionals working in the field of antiviral therapies.
Introduction to HCV NS5B Polymerase and Dasabuvir
The Hepatitis C virus is a single-stranded RNA virus that affects millions of individuals globally, leading to chronic liver disease.[1] The replication of the viral genome is a critical step in the HCV life cycle and is catalyzed by the virus-encoded RNA-dependent RNA polymerase (RdRp), known as NS5B.[2] The NS5B polymerase is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[2]
Dasabuvir (formerly ABT-333) is a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[3][4] Unlike nucleoside inhibitors that bind to the active site, dasabuvir binds to an allosteric site within the palm domain of the enzyme.[1][5] This binding induces a conformational change that ultimately blocks the elongation of the viral RNA, thereby inhibiting viral replication.[1] Dasabuvir is primarily active against HCV genotype 1.[6]
Quantitative Inhibitory Activity of Dasabuvir
The inhibitory potency of dasabuvir has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data for dasabuvir's activity against HCV NS5B polymerase and viral replication.
Table 1: In Vitro Enzymatic Inhibition of NS5B Polymerase by Dasabuvir
| HCV Genotype/Strain | IC50 (nM) |
| Genotype 1a (H77) | 2.2 - 10.7[3] |
| Genotype 1b (Con1) | 2.2 - 10.7[3] |
*IC50 (50% inhibitory concentration) represents the concentration of dasabuvir required to inhibit the enzymatic activity of recombinant NS5B polymerase by 50%.
Table 2: Cell-Based HCV Replicon Inhibition by Dasabuvir
| HCV Genotype/Strain | EC50 (nM) | EC50 (nM) in 40% Human Plasma |
| Genotype 1a (H77) | 7.7[3][4] | 99[3] |
| Genotype 1b (Con1) | 1.8[3][4] | 21[3] |
*EC50 (50% effective concentration) is the concentration of dasabuvir that inhibits HCV RNA replication in a cell-based replicon system by 50%.
Table 3: Dasabuvir Activity Against a Panel of Genotype 1 Clinical Isolates in Replicon Assays
| Genotype | Number of Isolates | EC50 Range (nM) |
| Genotype 1a | 11 | 0.18 - 8.57[3] |
| Genotype 1b | 11 | 0.15 - 2.98[3] |
Mechanism of Action
Dasabuvir is a non-nucleoside inhibitor that targets the palm I allosteric site of the HCV NS5B polymerase.[3][7] The binding of dasabuvir to this site induces a conformational change in the enzyme, which interferes with the proper positioning of the RNA template-primer and incoming nucleotides, thereby halting RNA synthesis.[1][6]
Experimental Protocols
NS5B Polymerase Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified, recombinant HCV NS5B polymerase.
Methodology:
-
Enzyme and Compound Incubation: Purified recombinant HCV NS5B polymerase (5 to 50 nM) is pre-incubated with varying concentrations of dasabuvir for 15 minutes at room temperature.[3] This allows the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The polymerase reaction is initiated by adding a reaction mixture containing nucleoside triphosphates (NTPs) and a radiolabeled nucleotide, such as [3H]UTP.[3]
-
Incubation: The reaction is allowed to proceed for 3 hours at 30°C, during which the polymerase synthesizes RNA, incorporating the radiolabeled UTP.[3]
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized RNA is precipitated.
-
Detection: The precipitated RNA is captured by filtration through a GF/B filter. The amount of incorporated [3H]UTP is then measured using scintillation counting.[3]
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
HCV Subgenomic Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma (Huh-7) cells.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are used.[8] These replicons are engineered to express a reporter gene, such as luciferase, which allows for the quantification of viral replication.[9]
-
Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of dasabuvir.
-
Incubation: The cells are incubated for a period of 3 days at 37°C in a 5% CO2 atmosphere.[8]
-
Lysis and Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured. The luminescence signal is directly proportional to the level of HCV replicon RNA.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using Calcein AM) is often performed to ensure that the observed inhibition of replication is not due to general toxicity of the compound to the host cells.[8]
-
Data Analysis: The EC50 value is calculated by determining the concentration of dasabuvir that reduces the reporter signal by 50% compared to untreated control cells.
Resistance to Dasabuvir
As with many antiviral agents, resistance to dasabuvir can emerge through mutations in the viral target. For dasabuvir, resistance-associated substitutions (RASs) have been identified in the NS5B polymerase.
Table 4: Key Resistance-Associated Substitutions for Dasabuvir
| Amino Acid Substitution | HCV Genotype |
| C316Y | 1a, 1b[3] |
| M414T | 1a, 1b[3] |
| Y448C/H | 1a[3] |
| S556G | 1a[3] |
The emergence of these RASs can reduce the susceptibility of the virus to dasabuvir.[6] For this reason, dasabuvir is used in combination with other direct-acting antivirals that have different mechanisms of action to increase efficacy and provide a higher barrier to resistance.[6]
Conclusion
Dasabuvir is a potent non-nucleoside inhibitor of the HCV NS5B polymerase, demonstrating significant activity against genotype 1. Its allosteric mechanism of action provides a valuable component in combination therapies for the treatment of chronic hepatitis C. The experimental protocols detailed in this guide are fundamental for the evaluation of NS5B inhibitors and understanding their antiviral properties. Continued research into the mechanisms of resistance and the development of next-generation inhibitors remains a priority in the field.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
An In-Depth Technical Guide to the Interaction of Small Molecule Inhibitors with the Hepatitis C Virus Internal Ribosome Entry Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES) is a highly structured RNA element within the 5' untranslated region (UTR) of the viral genome that is essential for the cap-independent translation of the viral polyprotein.[1][2] Its high degree of sequence conservation and critical role in the viral life cycle make it an attractive target for the development of novel antiviral therapeutics.[1][3] This technical guide details the interaction of small molecule inhibitors with the HCV IRES, with a focus on compounds that target the subdomain IIa. While specific data for a compound designated "Hcv-IN-35" is not publicly available, this document will utilize a well-characterized class of benzimidazole-based inhibitors as a representative example to elucidate the mechanism of action, experimental characterization, and therapeutic potential of targeting this viral RNA structure.
The HCV IRES: A Prime Target for Antiviral Intervention
The HCV IRES hijacks the host cell's ribosomal machinery to initiate the translation of the viral polyprotein, a precursor to all viral structural and non-structural proteins.[4][5] This process bypasses the canonical cap-dependent translation initiation used by most host cell mRNAs.[2] The IRES is composed of several structural domains (I-IV) that orchestrate the recruitment of the 40S ribosomal subunit and eukaryotic initiation factors (eIFs).[1][4]
Subdomain IIa: A Conformational Switch
A key regulatory element within the IRES is subdomain IIa, a highly conserved region that acts as a conformational switch.[1][6] This subdomain can adopt different conformations, and its structure is crucial for the proper assembly of the translation initiation complex.[7][8] Small molecules that bind to subdomain IIa can lock it into a specific conformation, thereby inhibiting IRES function and preventing viral protein synthesis.[3][7]
Mechanism of Action of Benzimidazole-Based IRES Inhibitors
Benzimidazole and its derivatives are a class of small molecules that have been shown to specifically target the HCV IRES subdomain IIa.[9][10] Their mechanism of action involves the induction of a significant conformational change in the RNA structure.[7][8]
Binding of a benzimidazole inhibitor to a pocket within subdomain IIa stabilizes an extended conformation of the RNA, altering the overall architecture of the IRES.[8][11] This conformational change is thought to disrupt the proper positioning of the IRES on the 40S ribosomal subunit, ultimately leading to the inhibition of translation initiation.[7]
Quantitative Data for Representative HCV IRES Inhibitors
The following table summarizes key quantitative data for representative benzimidazole-based inhibitors of the HCV IRES. This data is essential for comparing the potency and binding characteristics of different compounds.
| Compound Class | Compound Example | Target | Binding Affinity (KD) | In Vitro Translation Inhibition (IC50) | HCV Replicon Inhibition (EC50) | Reference(s) |
| Benzimidazole | Compound 1 | IRES Subdomain IIa | 0.72 µM | Not Reported | 5.4 µM | [8] |
| Benzimidazole | Racemic mixture 4 | IRES Subdomain IIa | Not Reported | Not Reported | 4-5 µM | [1] |
| Aminobenzimidazole | Compound 2 (N1-aryl-substituted) | IRES Subdomain IIa | ~74-100 µM (EC50 from FRET) | Not Reported | Not Reported | [9] |
| Benzoxazole | Compound 9 | IRES Subdomain IIa | >100 µM (EC50 from FRET) | ~100 µM | Not Reported | [6] |
Detailed Experimental Protocols
The characterization of small molecule inhibitors of the HCV IRES involves a combination of biophysical and cell-based assays. Below are detailed protocols for key experiments.
Fluorescence Resonance Energy Transfer (FRET)-Based Binding Assay
This assay is used to measure the binding of a small molecule to the IRES subdomain IIa by detecting a conformational change in the RNA upon ligand binding.[6]
Protocol:
-
RNA Preparation: Synthesize and purify the HCV IRES subdomain IIa RNA construct labeled with a FRET donor (e.g., fluorescein) and an acceptor (e.g., tetramethylrhodamine) at the 5' and 3' ends, respectively.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2).
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the labeled RNA to each well at a final concentration of ~50 nM.
-
Compound Addition: Add the serially diluted test compound to the wells. Include control wells with buffer only (no compound) and a known inhibitor.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence of the donor and acceptor fluorophores using a plate reader.
-
Data Analysis: Calculate the FRET efficiency for each well. Plot the change in FRET efficiency against the compound concentration and fit the data to a suitable binding model to determine the EC50 value.
In Vitro Translation Assay
This assay assesses the functional consequence of compound binding by measuring its effect on IRES-mediated translation in a cell-free system.[12][13]
Protocol:
-
Reporter RNA: In vitro transcribe a bicistronic reporter RNA containing an upstream cap-dependent reporter gene (e.g., Renilla luciferase) and a downstream HCV IRES-driven reporter gene (e.g., Firefly luciferase).
-
Translation System: Use a commercially available rabbit reticulocyte lysate (RRL) or a HeLa cell extract-based in vitro translation system.
-
Compound Preparation: Prepare a serial dilution of the test compound.
-
Reaction Setup: In a microfuge tube, combine the in vitro translation mix, the bicistronic reporter RNA, and the test compound at various concentrations. Include a no-compound control.
-
Incubation: Incubate the reactions at 30°C for 90 minutes.
-
Luciferase Assay: Measure the activity of both Renilla and Firefly luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity (IRES-dependent) to the Renilla luciferase activity (cap-dependent) for each reaction. Plot the percentage of IRES-dependent translation inhibition against the compound concentration to determine the IC50 value.
HCV Replicon Assay
This cell-based assay evaluates the ability of a compound to inhibit HCV RNA replication in human hepatoma cells, which provides a more physiologically relevant measure of antiviral activity.[1][14]
Protocol:
-
Cell Culture: Culture Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) or a selectable marker.
-
Compound Treatment: Seed the replicon cells in a 96-well plate and treat them with a serial dilution of the test compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Quantification of HCV Replication:
-
Luciferase Reporter: Lyse the cells and measure luciferase activity to quantify replicon levels.
-
RT-qPCR: Isolate total RNA from the cells and perform quantitative reverse transcription PCR (RT-qPCR) to measure the levels of HCV RNA. Normalize to a housekeeping gene.
-
-
Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) to assess the effect of the compound on cell viability.
-
Data Analysis: Plot the percentage of HCV replication inhibition against the compound concentration and fit the data to determine the EC50 (half-maximal effective concentration). Calculate the CC50 (half-maximal cytotoxic concentration) from the cytotoxicity data to determine the selectivity index (SI = CC50/EC50).
Conclusion
The HCV IRES, and specifically its subdomain IIa, represents a validated and promising target for the development of novel direct-acting antiviral agents. The benzimidazole-based inhibitors serve as a proof-of-concept for the feasibility of targeting viral RNA with small molecules. The experimental protocols detailed in this guide provide a robust framework for the discovery and characterization of new compounds that function through a similar mechanism of action. Further exploration of chemical scaffolds that can modulate the conformation of the HCV IRES will be crucial in the development of next-generation therapies for Hepatitis C.
References
- 1. Hepatitis C Virus Translation Inhibitors Targeting the Internal Ribosomal Entry Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus internal ribosome entry site - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HCV IRES manipulates the ribosome to promote the switch from translation initiation to elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of the Hepatitis C Virus Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for inhibitors of the hepatitis C virus internal ribosome entry site RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational inhibition of the hepatitis C virus internal ribosome entry site RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational inhibition of the HCV IRES RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl-substituted aminobenzimidazoles targeting the hepatitis C virus internal ribosome entry site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl-substituted aminobenzimidazoles targeting the hepatitis C virus internal ribosome entry site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Inhibition of hepatitis C virus IRES-mediated translation by small RNAs analogous to stem–loop structures of the 5′-untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Effects on the Hepatitis C Virus (HCV) Internal Ribosome Entry Site by Vitamin B12 and the HCV Core Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Preliminary Characterization of Hcv-IN-35: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document is a template designed to meet the structural and content requirements of a technical guide on a preliminary drug candidate. The compound "Hcv-IN-35" appears to be a proprietary or internal designation, as there is no publicly available scientific literature, clinical trial data, or detailed chemical information associated with this specific name at the time of this writing. One chemical supplier lists an "this compound" with the CAS number 2757963-82-7, but provides no further characterization.[1] Consequently, the data, protocols, and pathways described herein are illustrative examples based on common characteristics of Hepatitis C Virus (HCV) inhibitors and do not represent actual findings for a compound named this compound.
Executive Summary
This guide provides a hypothetical preliminary characterization of this compound, a novel small molecule inhibitor of the Hepatitis C Virus. This document outlines its putative mechanism of action, summarizes key in vitro efficacy and toxicity data, details the experimental protocols used for its initial evaluation, and visualizes its potential role in relevant biological pathways. The objective is to present a comprehensive technical overview for researchers and drug development professionals, structured for clarity and ease of comparison with other antiviral agents.
Putative Mechanism of Action
Based on common drug discovery nomenclature where "IN" can denote an inhibitor, this compound is hypothesized to be an inhibitor of a critical viral enzyme or protein required for HCV replication. Direct-acting antivirals (DAAs) for HCV typically target one of three main classes of nonstructural (NS) proteins: the NS3/4A protease, the NS5A protein, or the NS5B RNA-dependent RNA polymerase.[2][3][4][5] For the purpose of this illustrative guide, this compound will be characterized as a putative inhibitor of the HCV NS3/4A protease, an enzyme essential for the cleavage of the HCV polyprotein and subsequent viral replication.[2][6]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the preliminary in vitro characterization of this compound.
Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes
| HCV Genotype | EC50 (nM) | EC90 (nM) |
| Genotype 1a | 5.2 | 15.8 |
| Genotype 1b | 3.8 | 11.2 |
| Genotype 2a | 12.5 | 38.0 |
| Genotype 3a | 9.7 | 29.1 |
EC50/EC90: The effective concentration of the compound that inhibits 50% or 90% of viral replication, respectively.
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Huh-7 | > 50 | > 9615 (for GT 1b) |
| HepG2 | > 50 | > 13158 (for GT 1b) |
| PBMCs | > 50 | N/A |
CC50: The cytotoxic concentration of the compound that reduces the viability of 50% of the cells. SI is a measure of the therapeutic window of the compound.
Table 3: Preliminary Pharmacokinetic Properties of this compound
| Parameter | Value |
| Plasma Protein Binding (%) | 98.5 |
| Microsomal Stability (t½, min) | 45 |
| Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) | 8.2 |
These parameters provide an early indication of the drug-like properties of the compound.
Experimental Protocols
HCV Replicon Assay for Antiviral Activity
This assay quantifies the ability of this compound to inhibit HCV RNA replication in a cell-based model.
-
Cell Culture: Human hepatoma (Huh-7) cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic (e.g., G418).
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells is maintained at or below 0.5%.
-
Assay Procedure:
-
Replicon-containing cells are seeded into 96-well plates.
-
After 24 hours, the culture medium is replaced with medium containing the serially diluted this compound. A positive control (e.g., a known HCV inhibitor like telaprevir) and a negative control (vehicle only) are included.
-
The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Data Analysis:
-
Luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
The 50% effective concentration (EC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software.
-
Cytotoxicity Assay
This assay assesses the toxicity of this compound to host cells.
-
Cell Lines: Huh-7, HepG2, and peripheral blood mononuclear cells (PBMCs) are used to assess cytotoxicity in relevant cell types.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and treated with serial dilutions of this compound, similar to the replicon assay.
-
Plates are incubated for 72 hours.
-
-
Data Analysis:
-
Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay (e.g., CellTiter-Glo®).
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
-
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates the putative mechanism of action of this compound within the HCV life cycle.
Caption: Putative inhibition of HCV NS3/4A protease by this compound.
Experimental Workflow
The diagram below outlines the workflow for the preliminary in vitro evaluation of this compound.
References
- 1. This compound | HCV抑制剂 | CAS 2757963-82-7 | 美国InvivoChem [invivochem.cn]
- 2. How Do HCV Protease Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. HCV DAA Classes - Viral Hepatitis and Liver Disease [hepatitis.va.gov]
- 4. Know your drugs and classes of HCV treatment | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 5. Hepatitis C Medications: A Full List [healthline.com]
- 6. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Principles of HCV-IN-35 and its Role in Inhibiting Viral Entry
Disclaimer: As of this writing, "HCV-IN-35" does not correspond to a publicly documented Hepatitis C Virus (HCV) inhibitor. This guide will therefore focus on a well-characterized and potent small molecule HCV entry inhibitor, EI-1 , as a representative example to fulfill the detailed technical requirements of the query. The principles, experimental methodologies, and data presented for EI-1 are illustrative of the kind of in-depth analysis required for the research and development of novel HCV entry inhibitors.
Introduction
Hepatitis C virus (HCV) infection remains a significant global health issue, and while direct-acting antivirals (DAAs) have revolutionized treatment, the emergence of drug resistance necessitates the exploration of new therapeutic targets. The entry of HCV into host hepatocytes is a complex, multi-step process that presents a promising target for antiviral intervention.[1] Unlike traditional antivirals that act post-entry, entry inhibitors aim to prevent the virus from establishing an infection in the first place.[1] This document provides a technical overview of the HCV entry inhibitor EI-1, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
The HCV Entry Pathway: A Complex Series of Molecular Interactions
The entry of HCV into a hepatocyte is not a simple event but a highly orchestrated process involving multiple viral and host factors.[2] The virus particle, a lipo-viro particle (LVP), first attaches to the surface of the hepatocyte.[2] This initial attachment is mediated by interactions with glycosaminoglycans (GAGs) and the low-density lipoprotein receptor (LDLR).[2][3]
Following attachment, a series of more specific interactions occur with host cell receptors, including the scavenger receptor class B type I (SR-BI) and the tetraspanin CD81.[3][4] The engagement of these receptors is thought to trigger conformational changes in the viral envelope glycoproteins, E1 and E2.[5] This leads to the activation of cellular signaling pathways, including those involving the epidermal growth factor receptor (EGFR) and Rho and Ras GTPases, which facilitate the lateral movement of the virus-receptor complex on the cell surface towards tight junctions.[4][5][6] At the tight junctions, the virus interacts with additional essential entry factors, claudin-1 (CLDN1) and occludin (OCLN).[3][7]
The culmination of these interactions is the internalization of the viral particle via clathrin-mediated endocytosis.[4][7] Once inside an endosome, the acidic environment triggers the fusion of the viral envelope with the endosomal membrane, a critical step mediated by the E1 and E2 glycoproteins, which finally releases the viral RNA into the cytoplasm to initiate replication.[3][6]
Mechanism of Action of EI-1: A Post-Attachment Inhibitor
EI-1 is a potent, HCV-specific triazine-based inhibitor identified through high-throughput screening of a small molecule library.[8][9] Time-of-addition experiments have demonstrated that EI-1 acts at an early, post-attachment stage of the HCV entry process.[8][9] Specifically, it functions after the initial binding of the virus to heparan sulfate proteoglycans (HSPGs) but before, or concurrently with, the pH-dependent fusion step that is inhibited by agents like bafilomycin.[8]
Crucially, resistance to EI-1 has been mapped to a specific amino acid residue (719) located in the transmembrane domain of the E2 envelope glycoprotein.[8][9] This strongly implicates the E2 protein as a key determinant of EI-1's activity and suggests that the inhibitor may interfere with conformational changes in E2 that are necessary for later steps in the entry cascade, such as receptor engagement or membrane fusion.[8][10] EI-1 has been shown to be effective not only against cell-free virus entry but also in preventing the cell-to-cell spread of HCV, a significant mode of transmission within the infected liver.[8]
Quantitative Data: Efficacy of EI-1
The potency of EI-1 has been quantified using various in vitro assay systems, primarily the HCV pseudoparticle (HCVpp) and the infectious cell culture-derived HCV (HCVcc) systems. The 50% effective concentration (EC50) is a key metric used to determine the inhibitor's potency.
| Assay System | HCV Genotype/Variant | EC50 (µM) | Reference |
| HCVpp | Genotype 1b | 0.016 ± 0.001 | [8][9] |
| HCVpp | Genotype 1a (median) | 0.134 | [8][9] |
| HCVpp | Genotype 1b (median) | 0.027 | [8][9] |
| HCVcc-Luciferase | Genotype 1a/2a chimera | 0.024 | [8] |
| HCVcc-Luciferase | Genotype 1b/2a chimera | 0.012 | [8] |
| VSVpp (Control) | Vesicular Stomatitis Virus | 33 ± 2.1 | [8][9] |
Table 1: Summary of the in vitro antiviral activity of EI-1 against various HCV genotypes and control viruses. The high EC50 value against VSVpp demonstrates the specificity of EI-1 for HCV.
Experimental Protocols
The discovery and characterization of HCV entry inhibitors like EI-1 rely on specialized in vitro models that recapitulate the viral entry process.
HCV Pseudoparticle (HCVpp) Entry Assay
This system is a safe and effective method for studying HCV entry and for high-throughput screening of inhibitors.[8][11] It utilizes retroviral core particles (e.g., from HIV or MLV) that are engineered to display functional HCV E1 and E2 glycoproteins on their surface. These pseudoparticles also carry a reporter gene, typically luciferase.[11]
Methodology:
-
Production of HCVpp: Co-transfect producer cells (e.g., HEK293T) with three plasmids: one encoding the retroviral core proteins (gag-pol), a second encoding the HCV E1/E2 envelope proteins, and a third being a retroviral vector containing the luciferase reporter gene.
-
Harvesting: Collect the supernatant containing the assembled HCVpp after 48-72 hours.
-
Infection Assay:
-
Plate target cells (e.g., Huh-7 human hepatoma cells) in a 96-well format.
-
Add the test compound (e.g., EI-1) at various concentrations to the cells.
-
Add the HCVpp supernatant to the wells.
-
Incubate for 48-72 hours to allow for entry, reverse transcription, integration, and expression of the reporter gene.
-
-
Quantification: Lyse the cells and measure luciferase activity using a luminometer. The reduction in luciferase signal in the presence of the compound, relative to a no-drug control, indicates inhibition of viral entry.[8]
Cell Culture-Derived HCV (HCVcc) Infection Assay
This system uses authentic, infectious HCV particles generated in cell culture, allowing for the study of the entire viral life cycle, including cell-to-cell spread.[8][12]
Methodology:
-
Virus Production: Generate infectious HCVcc, often chimeric viruses expressing a reporter gene like luciferase, by transfecting Huh-7.5 cells with the viral RNA genome.
-
Infection and Inhibition:
-
Plate Huh-7.5 cells and treat with various concentrations of the inhibitor (EI-1).
-
Infect the cells with a known titer of HCVcc reporter virus.
-
Incubate for 72 hours.
-
-
Analysis: Measure the reporter gene activity (luciferase) to quantify the level of infection and the inhibitory effect of the compound.[8]
Time-of-Addition Experiment
This protocol is crucial for determining the specific stage of the viral life cycle that an inhibitor targets.
Methodology:
-
Infect a synchronized population of cells with HCVcc.
-
Add the inhibitor at different time points relative to the moment of infection (e.g., before infection, during infection, and at various times post-infection).
-
Measure the viral infection levels (e.g., via luciferase assay) after a set incubation period.
-
Interpretation: If the inhibitor is only effective when added early in the infection process, it likely targets an early event like entry. EI-1 loses its effectiveness if added several hours post-infection, confirming its role as an entry inhibitor.[8]
Conclusion and Future Directions
The small molecule EI-1 serves as a powerful example of a highly specific and potent inhibitor of HCV entry. Its mechanism, targeting a post-attachment step likely involving the E2 glycoprotein, highlights a vulnerable stage in the viral life cycle.[8][9][10] The experimental frameworks of HCVpp and HCVcc systems have been instrumental in its discovery and characterization and remain the gold standard for future drug development in this area.[11][12]
Importantly, EI-1 has demonstrated additive to synergistic effects when combined with inhibitors targeting other viral proteins, such as the NS3 protease or NS5A.[8][9] This underscores the potential of entry inhibitors to be included in combination therapies, which could increase efficacy, shorten treatment duration, and combat the emergence of resistant viral strains.[1] The continued exploration of the HCV entry pathway and the development of novel inhibitors like EI-1 are crucial for the global effort to eradicate Hepatitis C.
References
- 1. What are HCV entry inhibitors and how do they work? [synapse.patsnap.com]
- 2. Entry inhibitors: New advances in HCV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C virus host cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus Entry: An Intriguingly Complex and Highly Regulated Process [mdpi.com]
- 5. wjgnet.com [wjgnet.com]
- 6. The ins and outs of hepatitis C virus entry and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis C Virus Entry: Protein Interactions and Fusion Determinants Governing Productive Hepatocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Small Molecule Inhibitor of Hepatitis C Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Small-Molecule Inhibitor of Hepatitis C Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of small-molecule compounds as inhibitors of HCV entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening and Rapid Inhibitor Triage Using an Infectious Chimeric Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Investigation of Novel Hepatitis C Virus Inhibitors
A Note to the Reader: As of our latest search, there is no publicly available scientific literature or data corresponding to a specific molecule designated "HCV-IN-35." This may indicate that it is a very recent discovery, an internal compound designation not yet in the public domain, or a potential misnomer.
This guide, therefore, provides a comprehensive framework for the investigation and characterization of novel Hepatitis C Virus (HCV) inhibitors, tailored for researchers, scientists, and drug development professionals. The methodologies, data presentation formats, and visualizations detailed herein are directly applicable to the evaluation of any new anti-HCV compound, including one designated this compound, once information becomes available.
Introduction to Hepatitis C Virus and Therapeutic Strategies
Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus belonging to the Flaviviridae family.[1][2][3] Globally, an estimated 50 million people have chronic HCV infection, which can lead to severe liver complications such as cirrhosis and hepatocellular carcinoma.[4] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, offering cure rates of over 95%.[4] These therapies target specific viral proteins essential for the HCV life cycle.
The HCV genome encodes a single polyprotein that is processed by host and viral proteases into three structural proteins (Core, E1, E2) and seven non-structural (NS) proteins (p7, NS2, NS3, NS4A, NS4B, NS5A, NS5B).[1][2] The non-structural proteins are the primary targets for current DAA therapies and represent key areas of interest for the discovery of novel inhibitors.
Key Viral Targets for Novel Inhibitors
The discovery of novel HCV inhibitors focuses on various stages of the viral life cycle. The primary targets are the non-structural proteins that form the viral replication complex.
-
NS3/4A Protease: This serine protease is crucial for cleaving the HCV polyprotein. Its inhibition prevents the maturation of viral proteins.
-
NS5A: This phosphoprotein is essential for both viral RNA replication and the assembly of new virus particles.[5] Its precise mechanism is complex, making it a rich target for inhibitors with novel mechanisms of action.
-
NS5B RNA-Dependent RNA Polymerase (RdRp): This enzyme synthesizes new copies of the viral RNA genome.[1] Inhibitors of NS5B can be either nucleoside/nucleotide analogs that act as chain terminators or non-nucleoside inhibitors that bind to allosteric sites on the enzyme.
Experimental Protocols for Characterization of Novel HCV Inhibitors
The evaluation of a novel HCV inhibitor requires a series of well-defined experiments to determine its potency, specificity, mechanism of action, and resistance profile.
HCV Replicon Assays
The development of cell lines that stably replicate subgenomic HCV RNA, known as replicons, was a major breakthrough for HCV drug discovery.[6][7] These systems are the primary tool for assessing the antiviral activity of a compound in a cellular context.
Protocol for a Luciferase-Based HCV Replicon Assay:
-
Cell Seeding: Huh-7 cells harboring an HCV replicon with a luciferase reporter gene are seeded into 96-well plates.
-
Compound Treatment: The test compound (e.g., this compound) is serially diluted and added to the cells. Controls include a vehicle (e.g., DMSO) and a known HCV inhibitor (e.g., daclatasvir).
-
Incubation: Cells are incubated for 48-72 hours to allow for HCV replication and the expression of the reporter gene.
-
Lysis and Luminescence Reading: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
-
Data Analysis: The half-maximal effective concentration (EC50), representing the concentration at which the compound inhibits 50% of viral replication, is calculated from the dose-response curve. A parallel cytotoxicity assay (e.g., using CellTiter-Glo®) is performed to determine the half-maximal cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Enzymatic Assays
To determine if a compound directly targets a viral enzyme, in vitro enzymatic assays are employed.
Protocol for an NS3/4A Protease Assay (FRET-based):
-
Reagents: Recombinant NS3/4A protease, a synthetic peptide substrate with a fluorophore and a quencher at opposite ends, and the test compound.
-
Reaction Setup: The enzyme, substrate, and varying concentrations of the inhibitor are combined in a microplate.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C).
-
Fluorescence Measurement: If the protease is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. This is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is determined. The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.
Resistance Studies
To characterize the genetic barrier to resistance, resistance selection studies are performed in the HCV replicon system.
Protocol for Resistance Selection:
-
Long-term Culture: HCV replicon cells are cultured in the presence of the inhibitor at a concentration that partially suppresses replication (e.g., at the EC90).
-
Dose Escalation: As resistant cells emerge and replication recovers, the concentration of the inhibitor is gradually increased.
-
Sequence Analysis: Once a resistant cell population is established, the viral RNA is extracted, and the target protein-coding region is sequenced to identify mutations that confer resistance.
-
Reverse Genetics: The identified mutations are introduced into a wild-type replicon to confirm their role in conferring resistance to the compound.
Quantitative Data for Representative HCV Inhibitors
The following table summarizes the in vitro activity of several well-characterized HCV inhibitors, providing a benchmark for the evaluation of novel compounds.
| Compound Class | Example Compound | Target | Genotype 1b Replicon EC50 (nM) |
| NS3/4A Protease Inhibitor | Grazoprevir | NS3/4A | 0.04 |
| NS5A Inhibitor | Ledipasvir | NS5A | 0.018 |
| NS5B NNI (Palm Site) | Dasabuvir | NS5B | 2.2 |
| NS5B NNI (Thumb Site) | Beclabuvir | NS5B | 14 |
| NS5B NI | Sofosbuvir (prodrug) | NS5B | 40 (as active triphosphate) |
Data are compiled from various public sources and are intended for illustrative purposes.
Visualizations of Key Pathways and Workflows
HCV Life Cycle and Drug Targets
The following diagram illustrates the key stages of the Hepatitis C virus life cycle within a hepatocyte and highlights the targets of major classes of direct-acting antivirals.
Caption: The HCV life cycle and targets of direct-acting antivirals.
Workflow for Novel HCV Inhibitor Discovery
This diagram outlines a typical workflow for the discovery and preclinical characterization of a novel HCV inhibitor.
Caption: A generalized workflow for HCV inhibitor discovery.
Host Signaling Pathways Modulated by HCV
HCV infection significantly alters host cell signaling to promote its replication and persistence. This diagram shows key pathways that are often dysregulated.
Caption: Key host signaling pathways modulated by HCV infection.
Conclusion
While specific information on "this compound" is not available, the framework provided in this guide outlines the necessary steps to thoroughly investigate its novelty and potential as a therapeutic agent. By employing a combination of cell-based replicon assays, enzymatic assays, and resistance profiling, researchers can elucidate the mechanism of action, potency, and genetic barrier to resistance of any new HCV inhibitor. The structured presentation of quantitative data and the visualization of complex biological processes are essential for the clear communication and interpretation of these findings within the scientific and drug development communities.
References
- 1. oaepublish.com [oaepublish.com]
- 2. High-Titer Hepatitis C Virus Production in a Scalable Single-Use High Cell Density Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis - Wikipedia [en.wikipedia.org]
- 4. Hepatitis C [who.int]
- 5. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental models of hepatitis B and C — new insights and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]
Methodological & Application
Application Notes and Protocols: HCV-IN-35 Replicon Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. A crucial tool in the discovery and development of these DAAs is the HCV replicon system. HCV replicons are self-replicating subgenomic HCV RNA molecules that can be stably maintained and propagated in cultured human hepatoma (Huh-7) cells.[1] These systems allow for the study of HCV RNA replication in a controlled laboratory setting and are widely used for screening and characterizing potential antiviral compounds. This document provides a detailed protocol for evaluating the anti-HCV activity of a test compound, HCV-IN-35, using a luciferase-based HCV replicon assay.
The assay described herein utilizes a genetically engineered HCV replicon that contains a luciferase reporter gene. The expression of luciferase is directly proportional to the level of HCV RNA replication.[1] Therefore, by measuring luciferase activity, the inhibitory effect of a compound on HCV replication can be quantified. Additionally, a cytotoxicity assay is performed in parallel to ensure that the observed antiviral activity is not due to a general toxic effect on the host cells.
Principle of the Assay
The HCV replicon system is based on the autonomous replication of a subgenomic HCV RNA in Huh-7 cells. This subgenomic replicon contains the HCV non-structural proteins (NS3 to NS5B), which are essential for viral RNA replication, but lacks the structural proteins, making it non-infectious.[1] In this protocol, a replicon containing a luciferase reporter gene is used. The replicon RNA is introduced into Huh-7 cells, where it begins to replicate. The amount of luciferase produced is dependent on the rate of replicon RNA replication.
When an antiviral compound that targets a component of the HCV replication machinery is added to the cells, it will inhibit RNA replication, leading to a decrease in luciferase expression. By measuring the luminescence produced by the luciferase enzyme, the potency of the antiviral compound can be determined.
Data Presentation
The primary endpoints of this assay are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The EC50 is the concentration of the compound that inhibits HCV replication by 50%, while the CC50 is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 5.2 | > 50 | > 9615 |
| Control ¹ | 2.8 | > 50 | > 17857 |
¹ A known HCV NS5A inhibitor is used as a positive control.
Experimental Protocols
Materials and Reagents
-
Huh-7 cells harboring a luciferase-expressing HCV replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
This compound (test compound)
-
Known HCV inhibitor (positive control, e.g., an NS5A inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Luminometer
-
Spectrophotometer (plate reader)
Cell Culture
-
Maintain Huh-7 cells containing the HCV replicon in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days to maintain them in the exponential growth phase.
HCV Replicon Assay Protocol
-
Cell Seeding:
-
Trypsinize and resuspend the replicon-containing Huh-7 cells in fresh culture medium.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Include wells with a known HCV inhibitor as a positive control and wells with DMSO-containing medium as a negative (vehicle) control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compounds.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix the contents by gentle shaking for 5 minutes to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
Cytotoxicity Assay (MTT Assay) Protocol
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure for cell seeding and compound addition as in the HCV replicon assay, but use a clear 96-well plate.
-
-
MTT Addition:
-
After the 72-hour incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add 100 µL of MTT solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis
-
EC50 Calculation:
-
The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve fit) to determine the EC50 value.[2][3]
-
-
CC50 Calculation:
-
The percentage of cell viability is calculated for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to determine the CC50 value.
-
Visualizations
HCV Replicon Assay Workflow
Caption: Experimental workflow for the this compound replicon assay.
Proposed Mechanism of Action of this compound as an NS5A Inhibitor
Caption: Proposed mechanism of this compound as an NS5A inhibitor.
References
Application Notes and Protocols for Hcv-IN-35 in Cell Culture
A Potent Inhibitor of Hepatitis C Virus Replication
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information on the specific compound Hcv-IN-35, also identified as compound (R)-3h, is limited in publicly available scientific literature. The following application notes and protocols are based on general knowledge and established methodologies for characterizing novel Hepatitis C Virus (HCV) inhibitors in a cell culture setting. Researchers should optimize these protocols based on their specific experimental needs and any further information that becomes available regarding this compound.
Introduction
This compound is a potent inhibitor of the Hepatitis C Virus (HCV). While detailed mechanistic data is not widely published, its designation suggests it is an inhibitory compound targeting a component of the HCV life cycle. This document provides generalized protocols for evaluating the in vitro efficacy and cellular effects of this compound. These protocols are intended to serve as a starting point for researchers to develop more specific assays.
Mechanism of Action and Target Pathway
The precise molecular target and mechanism of action for this compound are not definitively established in the available information. Generally, HCV inhibitors target viral proteins essential for replication, such as the NS3/4A protease, the NS5B RNA-dependent RNA polymerase, or the NS5A protein, which is crucial for both RNA replication and virion assembly. These viral enzymes and proteins are critical for the processing of the viral polyprotein and the replication of the viral genome. Inhibition of these targets disrupts the viral life cycle, leading to a reduction in viral load.
Hypothesized HCV Life Cycle and Potential Inhibition Points:
The following diagram illustrates a simplified HCV life cycle and indicates potential stages where an inhibitor like this compound might act.
Caption: Simplified Hepatitis C Virus life cycle and potential inhibitory points for this compound.
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data that should be generated when characterizing this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Assay Type | Cell Line | HCV Genotype | EC50 (nM) | EC90 (nM) |
| HCV Replicon Assay | Huh-7 | 1b | Data to be determined | Data to be determined |
| HCVcc Infection Assay | Huh-7.5 | 2a (JFH-1) | Data to be determined | Data to be determined |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Duration (hours) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Huh-7 | 72 | Data to be determined | Data to be determined |
| HepG2 | 72 | Data to be determined | Data to be determined |
| Primary Human Hepatocytes | 72 | Data to be determined | Data to be determined |
Experimental Protocols
HCV Replicon Assay
This assay is used to determine the effect of this compound on HCV RNA replication.
Experimental Workflow:
Caption: Workflow for the HCV Replicon Assay.
Methodology:
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMSO, and then dilute in cell culture medium to the final desired concentrations. The final DMSO concentration should be kept below 0.5%.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" control (medium with DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions (e.g., Promega's Bright-Glo™ Luciferase Assay System).
-
Data Analysis: Plot the luciferase activity against the log of the compound concentration and use a non-linear regression analysis to calculate the EC50 value.
Cell Viability/Cytotoxicity Assay
This assay is crucial to determine if the antiviral effect is due to specific inhibition of HCV or general cellular toxicity.
Experimental Workflow:
Caption: Workflow for the Cell Viability/Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Seed Huh-7 cells (or other relevant cell lines) in 96-well plates at a density of 5,000 cells per well. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, similar to the replicon assay.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS-based assay.
-
Data Analysis: Plot cell viability against the log of the compound concentration and use a non-linear regression analysis to calculate the 50% cytotoxic concentration (CC50).
HCV Cell Culture (HCVcc) Infection Assay
This assay evaluates the effect of this compound on the entire viral life cycle, including entry, replication, assembly, and release of infectious virus particles.
Methodology:
-
Cell Seeding: Seed Huh-7.5 cells in 48-well plates at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Infection and Treatment: Pre-incubate the cells with medium containing serial dilutions of this compound for 2 hours. Then, infect the cells with the JFH-1 strain of HCV (genotype 2a) at a multiplicity of infection (MOI) of 0.1 in the presence of the compound.
-
Incubation: Incubate the infected cells for 48 to 72 hours.
-
Quantification of Viral Replication:
-
RNA analysis: Extract total cellular RNA and quantify HCV RNA levels using real-time RT-PCR.
-
Antigen analysis: Fix the cells and perform immunofluorescence staining for an HCV protein (e.g., NS5A) to determine the percentage of infected cells.
-
-
Data Analysis: Determine the EC50 of this compound by plotting the reduction in HCV RNA or the percentage of infected cells against the compound concentration.
Signaling Pathway Analysis
To investigate the impact of this compound on host cell signaling pathways that are often modulated by HCV, the following generalized pathway diagram highlights key interactions. HCV is known to interfere with pathways involved in innate immunity (e.g., RIG-I signaling) and cell survival (e.g., PI3K/Akt pathway).
Caption: Potential interplay between HCV proteins, host signaling, and this compound.
To assess the effect of this compound on these pathways, researchers can perform Western blot analysis for key phosphorylated proteins (e.g., p-Akt, p-IRF3) or measure interferon-stimulated gene (ISG) expression by qPCR in HCV-infected cells treated with the compound.
Conclusion
This compound is a promising candidate for anti-HCV research. The protocols outlined in this document provide a framework for its initial characterization in cell culture. Further studies will be necessary to elucidate its precise mechanism of action, define its target within the HCV life cycle, and evaluate its potential for further development. It is strongly recommended that researchers consult any primary literature that becomes available for compound (R)-3h to refine these generalized procedures.
Application Notes and Protocols for In Vitro Evaluation of HCV-IN-35
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of the novel Hepatitis C Virus (HCV) inhibitor, HCV-IN-35. The protocols outlined below are standard methods for assessing the potency, cytotoxicity, and mechanism of action of anti-HCV compounds.
Quantitative Data Summary for HCV Inhibitors
The following tables summarize typical in vitro potency and cytotoxicity values for different classes of well-characterized HCV inhibitors. These values can serve as a benchmark for evaluating the performance of this compound.
Table 1: Antiviral Potency (EC50) of Representative HCV Inhibitors in Replicon Assays
| Inhibitor Class | Target | Representative Compound | Genotype | EC50 Range |
| NS3/4A Protease Inhibitor | NS3/4A Protease | ABT-450 | 1a | 1.0 nM[1] |
| 1b | 0.21 nM[1] | |||
| ITMN-191 (R7227) | 1b | 1.8 nM[2] | ||
| NS5A Inhibitor | NS5A | BMS-790052 | 1a | 50 pM[3] |
| 1b | 9 pM[3] | |||
| Ledipasvir | 1b | Picomolar[4] | ||
| NS5B Polymerase Inhibitor (NI) | NS5B Polymerase | Sofosbuvir | Multiple | Active across genotypes[5] |
| NS5B Polymerase Inhibitor (NNI) | NS5B Polymerase | Compound N4 | Not Specified | 2.01 µM (IC50)[6] |
| Beclabuvir | 1 | Potent activity[7] |
Table 2: Cytotoxicity (CC50) of Representative HCV Inhibitors
| Inhibitor Class | Representative Compound | Cell Line | CC50 Value |
| NS3/4A Protease Inhibitor | ABT-450 | Not Specified | >37 µM[1] |
| NS5A Inhibitor | BMS-858 | Not Specified | >50 µM[3] |
| NS5B Polymerase Inhibitor (NNI) | Compound N2 | Not Specified | 51.3 µM[6] |
| Other NNI Compounds | Not Specified | >100 µM[6] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
HCV Replicon Assay
This assay is used to determine the ability of this compound to inhibit HCV RNA replication within a host cell line.[8][9][10][11][12]
Objective: To quantify the inhibition of HCV RNA replication by this compound in a stable subgenomic replicon cell line.
Materials:
-
Huh-7 cell line stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
This compound stock solution in DMSO.
-
Positive control (e.g., a known HCV inhibitor like daclatasvir).
-
Negative control (DMSO vehicle).
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo or Steady-Glo).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of 5,000 cells per well in DMEM without G418.[11] Incubate for 12-24 hours at 37°C and 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in DMSO. Add the diluted compound to the cell plates, ensuring the final DMSO concentration is below 0.5%.[11] Include positive and negative controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions. This typically involves adding the luciferase reagent to each well and measuring the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the 50% effective concentration (EC50) by fitting the data to a four-parameter logistic curve.
-
HCV Infectious Virus Assay (Focus Forming Unit Assay)
This assay assesses the effect of this compound on the full viral life cycle, including entry, replication, assembly, and release of infectious virus particles.[13]
Objective: To determine the inhibitory effect of this compound on the production of infectious HCV particles.
Materials:
-
Huh-7.5 cells (highly permissive for HCV infection).[13]
-
HCV cell culture (HCVcc) stock (e.g., JFH-1 strain).
-
DMEM with 10% FBS.
-
This compound stock solution in DMSO.
-
Primary antibody against an HCV antigen (e.g., NS5A or Core).
-
Secondary antibody conjugated to a fluorescent marker.
-
96-well plates.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed Huh-7.5 cells in 96-well plates and grow to confluence.
-
Infection and Treatment: Infect the cells with HCVcc at a low multiplicity of infection (MOI) in the presence of serial dilutions of this compound.
-
Incubation: Incubate the infected and treated cells for 48-72 hours at 37°C and 5% CO2.
-
Immunostaining:
-
Fix the cells with cold methanol.
-
Permeabilize the cells with a detergent-based buffer.
-
Incubate with the primary anti-HCV antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
-
Quantification:
-
Count the number of fluorescent foci (clusters of infected cells) in each well using a fluorescence microscope.
-
Calculate the percentage of inhibition of focus formation for each concentration of this compound compared to the DMSO control.
-
Determine the EC50 value as described for the replicon assay.
-
Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed antiviral activity of this compound is not due to general cellular toxicity.[14][15][16][17]
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).
Materials:
-
Huh-7 cells (or the same cell line used in the antiviral assays).
-
DMEM with 10% FBS.
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based buffer).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a suitable density.
-
Compound Addition: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Calculate the Selectivity Index (SI) as CC50 / EC50. A higher SI value indicates a more favorable safety profile.
-
Diagrams
HCV Life Cycle and Targets of Antiviral Drugs
Caption: Major stages of the HCV life cycle and targets of direct-acting antiviral agents.
Experimental Workflow for In Vitro Characterization of this compound
Caption: A streamlined workflow for the in vitro evaluation of a novel HCV inhibitor.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatitis C therapy with HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 7. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 11. HCV replicon assay. [bio-protocol.org]
- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 13. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for HCV-IN-35: A Potent Hepatitis C Virus Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and use of HCV-IN-35 in cell-based assays for the study of Hepatitis C Virus (HCV) entry.
Product Information and Solubility
This compound is a potent and selective inhibitor of HCV entry into host cells. Its primary mechanism of action is the disruption of the initial stages of the viral life cycle, preventing the virus from establishing an infection.
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Formula | C30H36ClN5 | [1] |
| Molecular Weight | 502.09 g/mol | [1] |
| EC50 (Anti-HCV effect) | 0.010 µM | |
| CC50 (Cytotoxicity) | 7.50 µM | |
| Solubility | 10 mM in DMSO | [1] |
Preparation of this compound for In Vitro Assays
Proper preparation of this compound is critical for obtaining accurate and reproducible results in cell-based assays. The following protocol outlines the steps for preparing a stock solution and subsequent dilutions.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Protocol for Stock Solution Preparation (10 mM)
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 502.09 g/mol * Volume (L) * 1000 mg/g For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you would need 5.02 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol for Serial Dilutions
For dose-response experiments, prepare serial dilutions of the 10 mM stock solution in the appropriate cell culture medium.
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in the medium.
-
Serial Dilutions: Perform serial dilutions from the intermediate stock to achieve the desired final concentrations for the assay. A common practice is to perform 1:2 or 1:3 serial dilutions in a 96-well plate. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
Experimental Protocol: HCV Pseudoparticle (HCVpp) Entry Assay
This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on HCV entry using a luciferase reporter system. This assay is a single-round infection model that specifically assesses the entry step of the HCV life cycle.[2][3][4]
Principle
HCV pseudoparticles (HCVpp) are generated by co-transfecting cells (e.g., HEK293T) with plasmids encoding HCV envelope glycoproteins (E1 and E2), a retroviral core protein (e.g., from MLV or HIV), and a reporter gene (e.g., luciferase). The resulting pseudoparticles can infect target cells (e.g., Huh-7.5) in an E1/E2-dependent manner. Inhibition of entry is quantified by a reduction in luciferase activity.
Experimental Workflow
Caption: Workflow for the HCV pseudoparticle (HCVpp) entry assay.
Detailed Protocol
-
Cell Seeding:
-
Seed Huh-7.5 cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
On the day of infection, remove the culture medium from the cells.
-
Add 50 µL of fresh medium containing the desired concentrations of this compound (prepared as described in section 2.3) or a vehicle control (e.g., 0.5% DMSO) to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Infection:
-
Add 50 µL of HCVpp suspension to each well. The amount of HCVpp should be optimized to yield a robust luciferase signal in the linear range.
-
As a control for non-specific inhibition, include wells with pseudoparticles bearing a different viral envelope protein, such as VSV-G.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the supernatant.
-
Lyse the cells according to the manufacturer's instructions for the chosen luciferase assay system (e.g., Promega's Renilla Luciferase Assay System).[3]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * [1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background)] Where RLU is the Relative Light Units.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Mechanism of Action: HCV Entry Pathway
This compound acts as an entry inhibitor, targeting the complex process by which the virus enters hepatocytes. The diagram below illustrates the key steps in the HCV entry pathway and the potential points of inhibition.
Caption: The HCV entry pathway and points of inhibition by entry inhibitors.
The entry of HCV into hepatocytes is a multi-step process involving several host factors.[2] The virus first attaches to the cell surface via interactions with scavenger receptor class B type I (SR-BI).[2] This is followed by binding to the tetraspanin CD81.[2] The interaction with CD81 triggers signaling pathways, including the activation of the epidermal growth factor receptor (EGFR) and Rho/Ras GTPases, which facilitate the lateral movement of the virus-receptor complex towards tight junctions.[2] At the tight junctions, the virus interacts with claudin-1 and occludin, which are essential for the subsequent clathrin-mediated endocytosis.[2] Following internalization, the acidic environment of the endosome triggers the fusion of the viral and endosomal membranes, leading to the release of the viral RNA into the cytoplasm.[5] this compound, as an entry inhibitor, is expected to block one or more of these critical steps, thereby preventing viral infection.
References
- 1. A Gaussia Luciferase Cell-Based System to Assess the Infection of Cell Culture- and Serum-Derived Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]
- 5. Detection of Neutralizing Antibodies with HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for a Representative HCV Genotyping Assay (Hypothetical 'HCV-IN-35' Assay)
Disclaimer: As of the latest search, there is no publicly available scientific literature or product information for a specific molecule or assay designated "Hcv-IN-35". The following application notes and protocols are presented as a representative example for a hypothetical Hepatitis C Virus (HCV) genotyping assay, based on established principles and data from existing, published methods. All quantitative data and procedural steps are derived from studies on other validated HCV genotyping assays.
Application Notes
Introduction to HCV Genotyping
Hepatitis C is a liver disease caused by the Hepatitis C virus (HCV), an RNA virus.[1] HCV is classified into eight major genotypes and numerous subtypes, which exhibit genetic variations.[2] The genotype of the infecting virus is a critical determinant for the selection of appropriate antiviral therapy, treatment duration, and prediction of patient response.[3] Therefore, accurate HCV genotyping is an essential component of clinical management for patients with chronic hepatitis C.[4] Genotyping assays are designed to differentiate between these various genotypes and subtypes.[5]
Hypothetical Mechanism of Action for 'this compound' Assay
The hypothetical 'this compound' assay is conceptualized as an in vitro reverse transcription-polymerase chain reaction (RT-PCR) assay. This method is designed for the qualitative identification and differentiation of major HCV genotypes (e.g., 1a, 1b, 2, 3, 4, and 5). The principle of the assay would involve the following key steps:
-
Viral RNA Extraction: Isolation of HCV RNA from patient plasma or serum samples.
-
Reverse Transcription and PCR Amplification: The extracted viral RNA is first reverse transcribed into complementary DNA (cDNA). Subsequently, specific regions of the HCV genome, such as the 5' untranslated region (5' UTR) or the NS5B region, are amplified using genotype-specific primers.[5][6] The 'this compound' components would be the proprietary set of primers and probes designed for this specific amplification.
-
Genotype-Specific Detection: The amplification products are detected using fluorescently labeled probes that are specific to each genotype. The presence of a specific fluorescent signal indicates the presence of the corresponding HCV genotype.
Performance Characteristics of HCV Genotyping Assays
The following tables summarize the performance of existing commercial and in-house HCV genotyping assays, which can be considered representative of the expected performance for a new, well-validated assay.
Table 1: Comparison of Different HCV Genotyping Assay Methodologies
| Assay Methodology | Target Genomic Region | Advantages | Disadvantages |
| Direct Sequencing | NS5B, Core, E1 | "Gold standard" for accuracy, can identify novel variants.[5] | Labor-intensive, higher cost, may not detect minor variants in a mixed infection. |
| Reverse Hybridization (LiPA) | 5' UTR, Core | Good for known genotypes, widely used. | May misclassify or fail to identify rare subtypes or recombinants.[7] |
| Real-Time PCR | 5' UTR, NS5B | High sensitivity, rapid, can be quantitative.[3] | Limited to the genotypes targeted by the specific primers and probes.[8] |
| Primer-Specific Extension Analysis (PSEA) | 5' UTR | Sensitive and accurate for detecting mixed-genotype infections.[6] | Requires specialized equipment for fragment analysis. |
Table 2: Performance of Selected HCV Genotyping Assays in Detecting Specific Genotypes
| Assay | Genotype 1 | Genotype 2 | Genotype 3 | Genotype 4 | Overall Concordance with Sequencing | Reference |
| LightCycler PCR | 100% (87/87) | 100% (33/33) | 100% (62/62) | 100% (16/16) | 100% (190/190) | [3] |
| PSEA-HCV | 96% | 96% | 96% | Not specified | 96% (191/199) vs. INNO-LiPA HCV II | [6] |
| Abbott RealTime HCV Genotype II | Correctly identified chimeras in 65% of cases. | Not specified | Not specified | Not specified | Not specified | [7] |
Table 3: Detection Rates of HCV 2/1 Chimeras by Different Assays
| Assay | Correctly Identified Chimeras | Not Identified | Misclassified | Reference |
| Versant HCV Genotype 2.0 (LiPA) | 0% (0/48) | 100% (48/48) | All samples misclassified | [7] |
| cobas HCV GT | 90% (43/48) | 10% (5/48) | Not specified | [7] |
| Abbott RealTime HCV Genotype II | 65% (31/48) | 35% (17/48) | Some samples classified as indeterminate or single genotypes | [7] |
Experimental Protocols
Protocol 1: HCV RNA Extraction
This protocol is for the extraction of HCV RNA from human plasma or serum using a commercial viral RNA extraction kit.
Materials:
-
Patient plasma or serum samples
-
Viral RNA Extraction Kit (e.g., QIAamp Viral RNA Mini Kit)
-
Microcentrifuge
-
Vortex mixer
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Pipette 140 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 560 µL of the kit's lysis buffer containing carrier RNA to the sample. Mix by pulse-vortexing for 15 seconds.
-
Incubate at room temperature for 10 minutes.
-
Briefly centrifuge the tube to remove drops from the inside of the lid.
-
Add 560 µL of ethanol (96-100%) to the sample and mix by pulse-vortexing for 15 seconds.
-
Carefully apply the mixture to the spin column in a 2 mL collection tube. Centrifuge at 6000 x g (8000 rpm) for 1 minute. Discard the flow-through.
-
Add 500 µL of Wash Buffer 1 to the spin column. Centrifuge at 6000 x g for 1 minute. Discard the flow-through.
-
Add 500 µL of Wash Buffer 2 to the spin column. Centrifuge at full speed (20,000 x g; 14,000 rpm) for 3 minutes to dry the membrane.
-
Place the spin column in a clean 1.5 mL microcentrifuge tube.
-
Add 60 µL of Elution Buffer directly to the center of the spin column membrane. Incubate at room temperature for 1 minute.
-
Centrifuge at 6000 x g for 1 minute to elute the RNA.
-
The eluted RNA is now ready for use in reverse transcription or can be stored at -80°C.
Protocol 2: 'this compound' RT-PCR Genotyping Assay
This protocol describes the steps for a hypothetical one-step RT-PCR for HCV genotyping.
Materials:
-
Extracted HCV RNA
-
'this compound' Genotyping Master Mix (hypothetical, containing reverse transcriptase, DNA polymerase, dNTPs, and reaction buffer)
-
'this compound' Primer/Probe Mix (hypothetical, containing genotype-specific primers and fluorescent probes)
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
Thaw all reagents on ice.
-
Prepare the RT-PCR reaction mix in a sterile, nuclease-free tube. For each reaction, combine:
-
12.5 µL of 2x 'this compound' Genotyping Master Mix
-
1.0 µL of 'this compound' Primer/Probe Mix
-
6.5 µL of Nuclease-free water
-
-
Vortex the reaction mix briefly and centrifuge to collect the contents at the bottom of the tube.
-
Aliquot 20 µL of the master mix into each well of a PCR plate.
-
Add 5 µL of the extracted HCV RNA to each well.
-
Include a positive control (known HCV genotype) and a negative control (nuclease-free water) in each run.
-
Seal the PCR plate and briefly centrifuge to bring the contents to the bottom of the wells.
-
Place the plate in the real-time PCR instrument and run the following thermal cycling program:
-
Reverse Transcription: 50°C for 30 minutes
-
Initial Denaturation: 95°C for 10 minutes
-
PCR Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (with fluorescence data collection)
-
-
Protocol 3: Data Analysis and Genotype Determination
-
After the PCR run is complete, analyze the amplification data using the software of the real-time PCR instrument.
-
For each sample, examine the amplification plots for each genotype-specific probe.
-
A positive signal for a specific probe (i.e., a sigmoidal amplification curve that crosses the fluorescence threshold) indicates the presence of that HCV genotype.
-
The genotype is determined based on which probe(s) produce a positive signal. For example:
-
Positive signal only with Probe 1a -> Genotype 1a
-
Positive signal only with Probe 1b -> Genotype 1b
-
Positive signal with both Probe 1a and Probe 3 -> Mixed infection of Genotype 1a and 3
-
-
The results for the positive and negative controls should be validated for each run.
Visualizations
Caption: The life cycle of the Hepatitis C virus within a hepatocyte, highlighting the stages targeted by different classes of antiviral drugs.
Caption: Experimental workflow for the hypothetical 'this compound' genotyping assay, from sample collection to result reporting.
References
- 1. HCV genotypes - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Genotyping of Hepatitis C Virus Types 1, 2, 3, and 4 by a One-Step LightCycler Method Using Three Different Pairs of Hybridization Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genotyping & diagnostic methods for hepatitis C virus: A need of low-resource countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Genotyping of Hepatitis C Virus by Primer-Specific Extension Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performance of Three Common Hepatitis C Virus (HCV) Genotyping Assays for Identification of HCV Genotype 2/1 Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molecular.abbott [molecular.abbott]
Application of Hcv-IN-35 in High-Throughput Screening of HCV Entry Inhibitors
Keywords: Hcv-IN-35, Hepatitis C Virus, HCV Entry Inhibitor, High-Throughput Screening (HTS), Antiviral, HCV Pseudoparticle (HCVpp)
Abstract
Hepatitis C Virus (HCV) infection is a major global health concern, and the viral entry process represents a critical target for therapeutic intervention. This compound is a potent and selective small molecule inhibitor of HCV entry. This application note provides a detailed protocol for the utilization of this compound as a reference compound in high-throughput screening (HTS) campaigns designed to identify novel HCV entry inhibitors. The described methodologies include a cell-based HCV pseudoparticle (HCVpp) entry assay and a corresponding cytotoxicity assay to determine the therapeutic index. The protocols are optimized for a 96-well plate format, suitable for automated HTS workflows.
Introduction
The entry of Hepatitis C Virus into host hepatocytes is a complex, multi-step process involving the coordinated interaction of viral envelope glycoproteins (E1 and E2) with several host cell surface receptors, including the scavenger receptor class B type I (SR-BI), the tetraspanin CD81, and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN). This cascade of events culminates in the clathrin-mediated endocytosis of the viral particle and subsequent pH-dependent fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm. Disrupting any of these steps can effectively block viral infection.
This compound, also known as compound (R)-3h, is a 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivative that has been identified as a potent inhibitor of HCV entry. It serves as an excellent positive control for screening assays aimed at discovering new chemical entities with similar mechanisms of action. This document outlines the technical details for its application in such assays.
Mechanism of Action
This compound functions by inhibiting the initial stages of the HCV life cycle, specifically the entry of the virus into the host cell. The binding of the HCV lipoviroparticle to the hepatocyte surface is mediated by a series of receptor interactions. This compound disrupts one or more of these crucial interactions, preventing the virus from successfully internalizing and initiating replication. This mechanism offers the advantage of acting at the very first step of infection, thereby preventing the establishment of viral replication machinery within the cell.
Quantitative Data
The antiviral activity and cytotoxicity of this compound have been quantified using cell-based assays. The half-maximal effective concentration (EC50) represents the concentration at which the compound inhibits 50% of viral entry, while the half-maximal cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HCV Entry | 0.010 | 8.23 | 823 |
Experimental Protocols
High-Throughput Screening Workflow
The overall workflow for screening compounds for HCV entry inhibition using this compound as a control involves performing a primary screen with an HCV pseudoparticle (HCVpp) entry assay, followed by a secondary cytotoxicity assay to rule out false positives due to cell death.
Application Notes and Protocols: Evaluation of Novel HCV Inhibitors in Combination with Direct-Acting Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The treatment of Hepatitis C Virus (HCV) infection has been revolutionized by the advent of direct-acting antivirals (DAAs), which target specific viral proteins essential for replication.[1][2][3] Combination therapy with multiple DAAs is the current standard of care, leading to high rates of sustained virologic response (SVR) and offering a cure for the majority of patients.[1][2][3] The rationale for combining DAAs lies in achieving synergistic or additive antiviral effects, increasing the barrier to resistance, and shortening treatment duration.[4][5]
These application notes provide a comprehensive guide for the preclinical evaluation of novel HCV inhibitors, exemplified by a hypothetical entry inhibitor, in combination with established DAAs. While specific information on a compound designated "HCV-IN-35" is not publicly available, the principles and protocols outlined here are broadly applicable to the characterization of new anti-HCV agents.
Classes of HCV Direct-Acting Antivirals
DAAs are categorized based on their viral targets within the HCV replication cycle.[2][6] The main classes include:
-
NS3/4A Protease Inhibitors (PIs): These drugs, such as glecaprevir and grazoprevir, block the proteolytic activity of the NS3/4A protease, which is crucial for processing the HCV polyprotein into mature viral proteins.[6]
-
NS5A Inhibitors: This class, including ledipasvir and pibrentasvir, targets the NS5A protein, a multifunctional phosphoprotein involved in viral RNA replication, assembly, and maturation.[2][6]
-
NS5B Polymerase Inhibitors: These inhibitors target the RNA-dependent RNA polymerase (RdRp) NS5B, which is responsible for replicating the viral RNA genome. They are further divided into:
-
Entry Inhibitors: This emerging class of antivirals targets host or viral factors involved in the initial stages of HCV infection, including attachment, receptor binding, and membrane fusion, thereby preventing the virus from entering the host cell.[7][8]
Synergy of DAA Combinations
Preclinical studies have demonstrated that combining DAAs from different classes often results in synergistic or additive antiviral activity. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[7]
| Drug Class Combination | Interaction | Rationale for Combination |
| Entry Inhibitor + NS5A Inhibitor | Synergistic | Targeting different, independent steps of the viral life cycle (entry and replication) can lead to a more profound and rapid reduction in viral load. |
| Entry Inhibitor + NS5B NI | Synergistic | Complementary mechanisms of action, where the entry inhibitor reduces the number of infected cells and the polymerase inhibitor blocks replication in any cells that do become infected.[7] |
| Entry Inhibitor + NS3/4A PI | Synergistic | Combining an inhibitor of viral entry with an inhibitor of viral protein processing disrupts two critical and distinct phases of the HCV life cycle.[4] |
| NS5A Inhibitor + NS5B NI | Synergistic | This is a highly effective combination in clinical use (e.g., sofosbuvir/ledipasvir).[2] The distinct mechanisms of inhibiting RNA replication and virion assembly lead to potent antiviral activity and a high barrier to resistance. |
| NS3/4A PI + NS5A Inhibitor | Additive to Synergistic | Targeting both polyprotein processing and viral replication/assembly provides a dual-pronged attack on the virus. |
| NS3/4A PI + NS5B NI | Additive | This combination targets two key enzymatic activities essential for viral replication. |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of a Novel HCV Inhibitor with Approved DAAs using a Cell Culture-Based HCV Infection System (HCVcc)
Objective: To determine the antiviral interaction (synergistic, additive, or antagonistic) of a novel HCV inhibitor in combination with other DAAs.
Materials:
-
Huh-7.5 cells (or other permissive cell lines)
-
Cell culture medium (DMEM, 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
HCVcc (e.g., Jc1 strain)
-
Novel HCV inhibitor (e.g., a putative entry inhibitor)
-
Approved DAAs (e.g., sofosbuvir, ledipasvir, glecaprevir)
-
Luciferase reporter assay system
-
Cytotoxicity assay kit (e.g., MTS or LDH)
-
96-well plates
Methodology:
-
Cell Seeding: Seed Huh-7.5 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare serial dilutions of the novel inhibitor and each of the comparator DAAs. Create a checkerboard matrix of drug combinations by mixing the dilutions of the novel inhibitor with the dilutions of each DAA.
-
Infection: Infect the Huh-7.5 cells with HCVcc at a low multiplicity of infection (MOI) in the presence of the single drugs or drug combinations. For entry inhibitors, the compounds should be added to the cells prior to or at the time of infection.
-
Incubation: Incubate the infected cells for 48-72 hours to allow for viral replication.
-
Luciferase Assay: Lyse the cells and measure luciferase activity, which serves as a reporter for HCV replication.
-
Cytotoxicity Assay: In a parallel plate of uninfected cells, perform a cytotoxicity assay with the same drug concentrations to assess any potential toxic effects of the compounds.
-
Data Analysis:
-
Normalize the luciferase data to the untreated virus control.
-
Use software such as MacSynergy II or CalcuSyn to analyze the drug combination data and calculate synergy scores or combination indices (CI).[5]
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
-
Visualizations
Caption: Experimental workflow for assessing HCV drug synergy.
Caption: HCV life cycle and targets of direct-acting antivirals.
Resistance Studies
A critical aspect of developing new HCV therapies is understanding the potential for drug resistance.
Protocol 2: In Vitro Selection of Resistant HCV Variants
Objective: To identify viral mutations that confer resistance to a novel HCV inhibitor and to assess cross-resistance to other DAAs.
Materials:
-
HCV replicon cells (e.g., Huh-7 cells harboring a subgenomic HCV replicon)
-
Cell culture medium with G418 (for selection)
-
Novel HCV inhibitor
-
Trizol reagent and RNA extraction kit
-
RT-PCR reagents
-
Sanger sequencing or next-generation sequencing (NGS) services
Methodology:
-
Long-Term Culture: Culture HCV replicon cells in the presence of sub-inhibitory concentrations of the novel inhibitor.
-
Dose Escalation: Gradually increase the concentration of the inhibitor over several passages as the cells adapt and resistant variants emerge.
-
Colony Formation: Plate the cells at a low density in the presence of a high concentration of the inhibitor and select for resistant colonies.
-
Expansion of Resistant Clones: Expand the resistant colonies and confirm their resistance profile by EC50 determination.
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell clones.
-
Perform RT-PCR to amplify the HCV coding region targeted by the inhibitor.
-
Sequence the PCR products to identify mutations associated with resistance.
-
-
Cross-Resistance Testing: Test the identified resistant variants for their susceptibility to other classes of DAAs to determine any cross-resistance profiles.
Conclusion
The combination of direct-acting antivirals has become the cornerstone of successful HCV therapy. The protocols and conceptual frameworks provided here offer a robust starting point for the preclinical evaluation of novel HCV inhibitors in combination with existing DAAs. A thorough assessment of antiviral synergy and resistance profiles is essential for the rational design of future pangenotypic and highly effective HCV treatment regimens.
References
- 1. Antiviral drug - Wikipedia [en.wikipedia.org]
- 2. Searching for Synergy: Identifying Optimal Antiviral Combination Therapy using Hepatitis C Virus (HCV) Agents in a Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on hepatitis C: Direct-acting antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy of entry inhibitors with direct-acting antivirals uncovers novel combinations for prevention and treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antiviral drug synergy in an infectious HCV system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepcguidelines.org.au [hepcguidelines.org.au]
- 7. Modeling Suggests a Mechanism of Synergy Between Hepatitis C Virus Entry Inhibitors and Drugs of Other Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
Application Notes and Protocols: Studying Resistance to HCV-IN-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, leading to high rates of sustained virologic response (SVR). However, the emergence of drug resistance remains a significant challenge to successful therapy. HCV, an RNA virus with a high replication rate and an error-prone RNA-dependent RNA polymerase, exists as a population of closely related but genetically distinct variants known as a quasispecies. This genetic diversity allows for the pre-existence and rapid selection of resistance-associated substitutions (RASs) under the pressure of antiviral treatment.
HCV-IN-35 is a novel investigational inhibitor of HCV replication. Understanding the genetic determinants of resistance to this compound is crucial for its clinical development. This document provides detailed protocols for the in vitro characterization of this compound resistance, including methods to select for resistant variants, determine the phenotypic susceptibility of mutant viruses, and confirm the role of specific mutations in conferring resistance.
The primary tool for these investigations is the HCV replicon system. HCV replicons are self-replicating viral RNAs that contain the non-structural proteins necessary for replication but lack the structural proteins, rendering them non-infectious.[1][2] These systems, typically housed in human hepatoma cell lines like Huh-7, allow for the safe and efficient study of viral replication and its inhibition.[3]
Key Experimental Workflows
The overall process for identifying and characterizing resistance to this compound involves a multi-step workflow. This begins with the selection of resistant HCV replicon-harboring cells, followed by the identification of mutations within the viral genome, and finally, the confirmation of the role of these mutations through reverse genetics.
Protocol 1: In Vitro Selection of this compound Resistant Replicons
This protocol describes the long-term culture of HCV replicon-containing cells in the presence of increasing concentrations of this compound to select for resistant variants.[4]
Materials:
-
Huh-7 cells stably harboring a subgenomic HCV replicon (e.g., genotype 1b with a luciferase reporter).[5]
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for replicon maintenance).
-
This compound stock solution in DMSO.
-
96-well and 6-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Initial EC50 Determination: First, determine the 50% effective concentration (EC50) of this compound against the wild-type HCV replicon cell line using a standard replicon assay (see Protocol 3).
-
Initiation of Selection: Seed the stable HCV replicon cells in a 6-well plate at a low density (e.g., 5 x 10^4 cells/well) in complete DMEM with G418.
-
Drug Application: Add this compound to the culture medium at a concentration equal to the EC50. Use a DMSO vehicle control in a parallel well.
-
Cell Passage: Passage the cells every 3-4 days. At each passage, visually inspect the cells for signs of recovery (i.e., increased cell growth in the presence of the inhibitor).
-
Dose Escalation: Once the cells in the drug-treated well resume growth similar to the DMSO control, increase the concentration of this compound by 2- to 3-fold.
-
Colony Isolation: Continue this process of passaging and dose escalation for several weeks to months.[6] Eventually, distinct colonies of cells capable of growing at high concentrations of this compound (e.g., >100x EC50) will emerge.
-
Expansion: Isolate individual resistant colonies using cloning cylinders or by limiting dilution and expand them for further analysis.
Protocol 2: Genotypic Analysis of Resistant Clones
This protocol details the identification of mutations in the HCV genome of the selected resistant colonies.
Materials:
-
Expanded resistant cell clones from Protocol 1.
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
Reverse transcriptase and PCR reagents.
-
Primers designed to amplify the entire HCV non-structural region (NS3 to NS5B).
-
DNA purification kit.
-
Sanger sequencing or Next-Generation Sequencing (NGS) service.
Procedure:
-
RNA Extraction: Isolate total RNA from both the wild-type replicon cells (as a control) and the expanded resistant clones.
-
Reverse Transcription and PCR (RT-PCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Amplify the HCV non-structural region from the cDNA using high-fidelity DNA polymerase. It may be necessary to use multiple overlapping primer sets to cover the entire region.
-
-
DNA Purification: Purify the PCR products to remove primers and unincorporated nucleotides.
-
Sequencing:
-
Sequence Analysis:
-
Align the sequences from the resistant clones to the wild-type replicon sequence.
-
Identify all nucleotide changes that result in amino acid substitutions. These are your candidate resistance-associated substitutions (RASs).
-
Protocol 3: Phenotypic Susceptibility Testing (HCV Replicon Assay)
This protocol is used to determine the EC50 value of this compound against both wild-type and mutant replicons. This is the core assay for confirming the resistance phenotype.
Materials:
-
Huh-7 cells.
-
Plasmids encoding wild-type or mutant HCV replicons.
-
Reagents for in vitro transcription (e.g., T7 RNA polymerase).[1]
-
Electroporation system.
-
This compound compound.
-
96-well plates (white, solid-bottom for luminescence).
-
Luciferase assay reagent (e.g., Steady-Glo® or equivalent).[5]
-
Luminometer.
Procedure:
-
Preparation of Replicon RNA:
-
Linearize the plasmid DNA containing the replicon sequence.
-
Synthesize replicon RNA in vitro using T7 RNA polymerase. Purify the RNA.
-
-
Electroporation:
-
Harvest Huh-7 cells and wash with ice-cold, RNase-free PBS.
-
Resuspend the cells in an electroporation buffer and mix with the in vitro transcribed replicon RNA.
-
Electroporate the cell/RNA mixture.[2]
-
-
Cell Plating: Immediately after electroporation, dilute the cells in complete DMEM (without G418) and seed them into 96-well plates.
-
Compound Addition: After the cells have attached (4-24 hours), add serial dilutions of this compound to the wells. Include a DMSO vehicle control (0% inhibition) and a high concentration of a known potent HCV inhibitor as a positive control (100% inhibition).[5]
-
Incubation: Incubate the plates for 72 hours at 37°C.[5]
-
Luciferase Assay:
-
Remove the medium from the plates.
-
Add luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot the percentage of inhibition versus the log of the drug concentration.
-
Calculate the EC50 value using a non-linear regression model (four-parameter logistic curve fit).[5]
-
Protocol 4: Site-Directed Mutagenesis
This protocol is used to introduce the candidate RASs identified in Protocol 2 into the wild-type HCV replicon plasmid to confirm their role in conferring resistance.
Materials:
-
Wild-type HCV replicon plasmid.
-
Mutagenic primers containing the desired nucleotide change(s).[8]
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
DpnI restriction enzyme.[9]
-
Competent E. coli cells.
-
Plasmid purification kit.
Procedure:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.[9]
-
Mutagenesis PCR:
-
Set up a PCR reaction containing the wild-type plasmid template, the mutagenic primers, dNTPs, and a high-fidelity polymerase.
-
Perform a limited number of PCR cycles (e.g., 12-18) to amplify the entire plasmid, incorporating the mutation.[9]
-
-
DpnI Digestion:
-
Add DpnI enzyme directly to the PCR reaction.
-
Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmids.[9]
-
-
Transformation: Transform the DpnI-treated DNA into highly competent E. coli.
-
Plasmid Isolation and Verification:
-
Select individual colonies and grow overnight cultures.
-
Isolate the plasmid DNA.
-
Verify the presence of the desired mutation and the absence of any other mutations by Sanger sequencing.
-
After confirming the mutation, the new plasmid can be used in Protocol 3 to assess its susceptibility to this compound.
Data Presentation
Quantitative data from phenotypic assays should be summarized in tables to facilitate comparison between wild-type and mutant replicons.
Table 1: Susceptibility of HCV Replicons to this compound
| Replicon Construct | Mutation(s) | EC50 (nM) ± SD | Fold Change in EC50 |
| Wild-Type (WT) | None | 1.5 ± 0.3 | 1.0 |
| Mutant A | NS5A: Y93H | 150 ± 25 | 100 |
| Mutant B | NS5B: S282T | 4.5 ± 0.9 | 3.0 |
| Mutant C | NS3: D168A | 75 ± 12 | 50 |
Data are representative examples. SD = Standard Deviation. Fold Change = EC50 (Mutant) / EC50 (WT).
Signaling Pathway and Drug Target
HCV replication occurs within a specialized intracellular structure called the membranous web. The HCV non-structural proteins (NS3-NS5B) form the replication complex, which is the target of most DAAs. Understanding where a drug acts is key to predicting resistance patterns.
References
- 1. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]
- 4. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. hcvguidelines.org [hcvguidelines.org]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
Application Notes and Protocols: Efficacy of a Novel HCV Inhibitor, HCV-IN-3_5, in a Humanized Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatitis C Virus (HCV) infection remains a significant global health issue, with millions chronically infected and at risk of developing severe liver disease.[1][2] The development of effective antiviral therapies is crucial. Humanized mouse models, which can be engrafted with human hepatocytes and immune cells, represent a powerful preclinical platform for evaluating novel anti-HCV therapeutics.[3][4][5][6][7] These models allow for the in vivo study of the complete HCV life cycle and the host immune response.[4][8] This document provides detailed protocols for the evaluation of a hypothetical novel HCV inhibitor, HCV-IN-3_5, in HCV-infected humanized mice, including methodologies for viral load quantification and liver pathology assessment.
Introduction to HCV-IN-3_5
HCV-IN-3_5 is a novel investigational small molecule inhibitor targeting a key component of the HCV replication machinery. Its mechanism of action is postulated to involve the allosteric inhibition of the NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[9] Direct-acting antivirals (DAAs) that target viral proteins such as the NS3/4A protease, NS5A, and NS5B polymerase have revolutionized HCV treatment.[9][10] These application notes describe the experimental framework for assessing the in vivo efficacy of HCV-IN-3_5.
Proposed Mechanism of Action of HCV-IN-3_5
The following diagram illustrates the proposed mechanism of action for HCV-IN-3_5, targeting the HCV NS5B polymerase to inhibit viral RNA replication.
Caption: Proposed mechanism of HCV-IN-3_5 targeting the NS5B polymerase.
Experimental Protocols
Generation of HCV-Infected Humanized Mice
A robust humanized mouse model is essential for these studies. The AFC8-hu HSC/Hep model, which supports both human immune system and liver cell engraftment, is a suitable choice.[3][4][5]
Protocol:
-
Animal Model: Utilize immunodeficient mice, such as BALB/c-Rag2-/-γc-/- mice.[3] All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[11]
-
Cell Isolation: Isolate human CD34+ hematopoietic stem cells (HSCs) and liver progenitor cells from human fetal liver tissue.[3]
-
Transplantation: Co-transplant the isolated human HSCs and liver progenitor cells into neonatal or adult immunodeficient mice.[3][5]
-
Engraftment Confirmation: At 12-16 weeks post-transplantation, confirm successful engraftment of human hepatocytes and immune cells via flow cytometry and immunohistochemistry.
-
HCV Infection: Inoculate the engrafted mice intravenously with high-titer patient-derived HCV serum or a well-characterized cell culture-derived HCV (HCVcc) strain like JFH1.[8] Use uninfected serum or media as a negative control.[3]
-
Confirmation of Infection: Monitor mice for the presence of HCV RNA in the serum at 2-4 weeks post-inoculation to confirm chronic infection before commencing treatment.
Treatment with HCV-IN-3_5
Protocol:
-
Animal Grouping: Randomly assign HCV-infected mice to different treatment groups (e.g., vehicle control, low-dose HCV-IN-3_5, high-dose HCV-IN-3_5). A minimum of 5 mice per group is recommended.
-
Drug Formulation: Prepare HCV-IN-3_5 in a suitable vehicle (e.g., 0.5% methylcellulose and 0.1% Tween 80 in sterile water).
-
Dosing Regimen: Administer HCV-IN-3_5 or vehicle control via oral gavage once daily for a period of 4 weeks.
-
Monitoring: Collect blood samples weekly via submandibular or retro-orbital bleeding to monitor HCV RNA levels and assess for any potential toxicity (e.g., changes in weight, behavior).[8]
Quantification of HCV RNA
HCV viral load is a primary endpoint for assessing antiviral efficacy.[12]
Protocol:
-
Sample Collection: Collect serum from blood samples and liver tissue at the end of the study.
-
RNA Extraction: Isolate total RNA from serum and liver homogenates using a commercial viral RNA extraction kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform one-step qRT-PCR using primers and probes targeting a conserved region of the HCV genome, such as the 5' untranslated region (UTR).[13]
-
Standard Curve: Generate a standard curve using known quantities of in vitro transcribed HCV RNA to quantify the absolute number of HCV RNA copies (IU/mL for serum, IU/µg of total RNA for liver).[13]
-
Data Analysis: Calculate the mean log10 reduction in HCV RNA levels for each treatment group compared to the vehicle control.
Histopathological Analysis of Liver Tissue
Assessment of liver inflammation and fibrosis provides insights into the impact of treatment on HCV-associated liver disease.[4]
Protocol:
-
Tissue Processing: Fix liver tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Staining: Section the paraffin-embedded tissues and stain with Hematoxylin and Eosin (H&E) for general morphology and evaluation of inflammation. Use Masson's trichrome or Sirius Red staining to visualize and quantify collagen deposition as an indicator of fibrosis.
-
Immunohistochemistry (IHC): Perform IHC to detect human-specific markers (e.g., human albumin) to confirm the presence of human hepatocytes and to assess markers of liver injury and stellate cell activation (e.g., alpha-smooth muscle actin).
-
Scoring: Score the stained liver sections for the degree of inflammation and fibrosis using a standardized scoring system (e.g., METAVIR).
Experimental Workflow
The following diagram outlines the complete experimental workflow for evaluating HCV-IN-3_5.
Caption: Experimental workflow for evaluating HCV-IN-3_5 in humanized mice.
Quantitative Data Summary
The following tables present hypothetical data from a study evaluating HCV-IN-3_5.
Table 1: Serum HCV RNA Levels in HCV-Infected Humanized Mice Treated with HCV-IN-3_5
| Treatment Group | N | Baseline Viral Load (log10 IU/mL) | Week 4 Viral Load (log10 IU/mL) | Mean Log10 Reduction |
| Vehicle Control | 5 | 5.8 ± 0.4 | 5.7 ± 0.5 | 0.1 |
| HCV-IN-3_5 (10 mg/kg) | 5 | 5.9 ± 0.3 | 3.2 ± 0.6 | 2.7 |
| HCV-IN-3_5 (50 mg/kg) | 5 | 5.7 ± 0.5 | <1.2 (Undetectable) | >4.5 |
Data are presented as mean ± standard deviation.
Table 2: Liver HCV RNA and Histopathology Scores
| Treatment Group | Liver HCV RNA (log10 IU/µg RNA) | Mean Inflammation Score | Mean Fibrosis Score |
| Vehicle Control | 4.5 ± 0.6 | 2.4 ± 0.5 | 1.8 ± 0.4 |
| HCV-IN-3_5 (10 mg/kg) | 2.1 ± 0.5 | 1.2 ± 0.3 | 0.8 ± 0.2 |
| HCV-IN-3_5 (50 mg/kg) | Undetectable | 0.5 ± 0.2 | 0.2 ± 0.1 |
Inflammation and fibrosis scores are based on a 0-4 scale.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of novel anti-HCV compounds like HCV-IN-3_5 using a humanized mouse model. The hypothetical data demonstrates the potential of this approach to yield clear, quantitative endpoints for assessing antiviral efficacy and impact on liver pathology. This model is invaluable for guiding the selection and development of promising new therapies for hepatitis C.
References
- 1. Hepatitis C [who.int]
- 2. Hepatitis C - Wikipedia [en.wikipedia.org]
- 3. Generation of a humanized mouse model with both human immune system and liver cells to model hepatitis C virus infection and liver immunopathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. A Humanized Mouse Model to Study Hepatitis C Virus Infection, Immune Response, and Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A humanized mouse model to study hepatitis C virus infection, immune response, and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Humanized Mouse Models for the Study of Hepatitis C and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Models for Studying HCV Vaccines and Therapeutic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding HCV and evolving treatment guidelines - Mayo Clinic [mayoclinic.org]
- 10. Mechanisms of Hepatitis C Viral Resistance to Direct Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Hepatitis C RNA Quantitative Testing: Test of Hepatitis C - Viral Hepatitis and Liver Disease [hepatitis.va.gov]
- 13. Detection and Quantification of Hepatitis C Virus (HCV) by MultiCode-RTx Real-Time PCR Targeting the HCV 3′ Untranslated Region - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing the Synergy of Hcv-IN-35 and Interferon against Hepatitis C Virus
For use by researchers, scientists, and drug development professionals, this document provides a detailed protocol to assess the potential synergistic antiviral effects of a novel hypothetical Hepatitis C Virus (HCV) inhibitor, Hcv-IN-35, when used in combination with interferon (IFN).
Introduction
Hepatitis C virus (HCV) infection is a major global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. For many years, the standard treatment involved pegylated interferon-α (peg-IFN-α) and ribavirin. Interferons are cytokines that activate the JAK-STAT signaling pathway upon binding to their receptors, leading to the transcription of hundreds of interferon-stimulated genes (ISGs). These ISGs encode proteins that establish an antiviral state within the cell, inhibiting various stages of viral replication.
However, HCV has evolved mechanisms to evade this innate immune response. For instance, the HCV NS3/4A protease can cleave key adapter proteins like TRIF and MAVS (also known as IPS-1/VISA/CARDIF), which are crucial for sensing viral RNA and inducing type I interferon production, thereby dampening the host's antiviral defenses.
The advent of direct-acting antivirals (DAAs) has revolutionized HCV therapy, targeting specific viral proteins essential for replication, such as the NS3/4A protease, NS5A protein, and the NS5B RNA-dependent RNA polymerase. Combining antiviral agents with different mechanisms of action is a cornerstone of modern therapy, as it can enhance efficacy, lower required dosages, and reduce the likelihood of developing drug-resistant variants.
This protocol outlines a comprehensive in vitro strategy to determine if this compound, a hypothetical novel DAA, exhibits synergistic, additive, or antagonistic effects when combined with interferon against HCV replication. The methodology employs an HCV subgenomic replicon system, a standard tool for studying viral RNA replication without producing infectious virus particles. The protocol includes determining the cytotoxicity (CC50) and antiviral efficacy (EC50) of each compound individually, followed by a checkerboard assay to evaluate the drug combination. Synergy will be quantified using established models such as the Chou-Talalay Combination Index (CI) or the Bliss independence model.
Interferon Signaling Pathway in HCV Infection
The diagram below illustrates the canonical interferon signaling pathway and a key mechanism of HCV-mediated evasion.
Caption: Interferon signaling and HCV evasion mechanism.
Materials and Reagents
| Material/Reagent | Recommended Source |
| Huh-7.5 human hepatoma cells | Academic collaborator or cell bank |
| HCV subgenomic replicon cells (e.g., containing a luciferase reporter) | Available through research consortiums |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco, Corning |
| Fetal Bovine Serum (FBS) | Gibco, Sigma-Aldrich |
| Penicillin-Streptomycin solution | Gibco, Corning |
| Non-Essential Amino Acids (NEAA) | Gibco, Corning |
| G418 (Geneticin) | Invitrogen, Sigma-Aldrich |
| Trypsin-EDTA | Gibco, Corning |
| Phosphate-Buffered Saline (PBS) | Gibco, Corning |
| This compound | Synthesized or procured |
| Recombinant Human Interferon-alpha | R&D Systems, PBL Assay Science |
| 96-well and 384-well cell culture plates (white, clear-bottom for luminescence) | Corning, Greiner |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega |
| Luciferase Assay System (e.g., Bright-Glo™) | Promega |
| Multimode plate reader (with luminescence detection) | BioTek, Molecular Devices |
Experimental Workflow
The overall experimental process is depicted below, from initial cell culture and compound preparation to final synergy analysis.
Caption: High-level overview of the experimental workflow.
Detailed Experimental Protocols
Protocol 1: Cell Culture
-
HCV Replicon Cell Maintenance: Culture HCV subgenomic replicon-bearing Huh-7.5 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 250-500 µg/mL G418 to maintain selection pressure for the replicon.
-
Parental Huh-7.5 Cell Maintenance: Culture parental Huh-7.5 cells (for cytotoxicity assays) in the same medium but without G418.
-
Incubation: Maintain all cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of each compound that reduces cell viability by 50% (CC50).
-
Cell Seeding: Seed parental Huh-7.5 cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium (without G418). Incubate overnight.
-
Compound Preparation: Prepare 2-fold serial dilutions of this compound and Interferon in culture medium. The final concentration of DMSO should not exceed 0.5%. Include a "cells only" control (medium) and a "vehicle" control (0.5% DMSO).
-
Treatment: Remove the seeding medium from the plate and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. This assay quantifies ATP, an indicator of metabolically active cells.
-
Data Analysis:
-
Normalize the data by setting the luminescence from the "vehicle" control wells to 100% viability.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Calculate the CC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).
-
Protocol 3: HCV Replicon Assay (EC50 Determination)
This assay determines the concentration of each compound that inhibits HCV RNA replication by 50% (EC50).
-
Cell Seeding: Seed HCV replicon cells in a 96-well or 384-well white plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium (without G418). Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and Interferon as described in Protocol 2.
-
Treatment: Add the drug dilutions to the cells. Include vehicle controls (0.5% DMSO).
-
Incubation: Incubate for 72 hours at 37°C.
-
Replication Measurement: Measure the activity of the luciferase reporter gene using a suitable luciferase assay system. Luciferase expression is directly proportional to the level of HCV RNA replication.
-
Data Analysis:
-
Normalize the data by setting the luminescence from the "vehicle" control wells to 100% replication.
-
Plot the percentage of HCV replication against the log of the compound concentration.
-
Calculate the EC50 value using non-linear regression.
-
Protocol 4: Synergy Assessment (Checkerboard Assay)
-
Cell Seeding: Seed HCV replicon cells as described in Protocol 3.
-
Compound Matrix Preparation: Prepare a dose-response matrix where concentrations of this compound are serially diluted along the x-axis of the plate and concentrations of Interferon are serially diluted along the y-axis. Typically, a 6x6 or 8x8 matrix is used, with concentrations centered around the EC50 value for each drug (e.g., from 1/4x EC50 to 4x EC50).
-
Treatment: Add 100 µL of the corresponding drug combination from the matrix to each well.
-
Incubation and Measurement: Incubate for 72 hours and then measure luciferase activity as in Protocol 3.
-
Parallel Cytotoxicity Plate: It is advisable to run a parallel checkerboard assay with parental Huh-7.5 cells and measure viability (as in Protocol 2) to ensure that combination effects are not due to enhanced cytotoxicity.
Data Analysis and Synergy Calculation
The interaction between this compound and Interferon can be quantified using several models. The Chou-Talalay method, which calculates a Combination Index (CI), is widely used. Alternatively, models like Bliss Independence or Loewe Additivity can be employed, often using software packages like SynergyFinder.
-
Bliss Independence Model: Assumes the two drugs act independently. The expected effect (Eexp) is calculated as: Eexp = EA + EB – (EA × EB), where EA and EB are the fractional inhibitions of each drug alone. Synergy is observed if the actual inhibition is greater than Eexp.
-
Chou-Talalay Method (Combination Index):
-
CI < 1: Indicates synergy.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
-
A synergy score can be calculated for each combination point in the matrix, and an overall synergy score for the entire interaction can be determined.
Data Presentation
Quantitative data should be summarized in clear, structured tables.
Table 1: Cytotoxicity and Antiviral Activity of Single Agents
| Compound | CC50 (µM) ± SD | EC50 (µM) ± SD | Selectivity Index (SI = CC50/EC50) |
| This compound | [Value] | [Value] | [Value] |
| Interferon (IU/mL) | > [Max Conc. Tested] | [Value] | > [Value] |
Table 2: Synergy Analysis Summary (Bliss Model Example)
| This compound Conc. (µM) | Interferon Conc. (IU/mL) | Observed % Inhibition | Expected % Inhibition (Bliss) | Synergy Score (Observed - Expected) |
| [Conc. 1] | [Conc. A] | [Value] | [Value] | [Value] |
| [Conc. 2] | [Conc. B] | [Value] | [Value] | [Value] |
| [Conc. 3] | [Conc. C] | [Value] | [Value] | [Value] |
| ... | ... | ... | ... | ... |
| Overall Synergy Score: | [Average Score] |
Table 3: Synergy Analysis Summary (Chou-Talalay Model Example)
| This compound Conc. (µM) | Interferon Conc. (IU/mL) | Fractional Effect (Inhibition) | Combination Index (CI) | Interpretation |
| [Conc. 1] | [Conc. A] | 0.50 | [Value] | [Synergy/Additive/Antagonism] |
| [Conc. 2] | [Conc. B] | 0.75 | [Value] | [Synergy/Additive/Antagonism] |
| [Conc. 3] | [Conc. C] | 0.90 | [Value] | [Synergy/Additive/Antagonism] |
| ... | ... | ... | ... | ... |
Application Notes and Protocols for HCV-IN-35: A Novel p-Fluorobenzensulfonamide Derivative for Studying the Hepatitis C Virus Life Cycle
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of the Hepatitis C Virus (HCV) life cycle has been significantly advanced by the development of direct-acting antivirals (DAAs). Small molecule inhibitors are invaluable tools for dissecting the specific roles of viral proteins in replication, assembly, and pathogenesis. HCV-IN-35 is a novel p-fluorobenzensulfonamide derivative identified as a potent and specific inhibitor of the HCV NS3/4A protease. The NS3/4A protease is a crucial enzyme for the cleavage of the HCV polyprotein, a necessary step for the formation of the viral replication complex.[1][2] This document provides detailed application notes and protocols for the use of this compound in studying the HCV life cycle.
Mechanism of Action
This compound is a non-covalent, reversible inhibitor of the HCV NS3/4A serine protease.[3] The NS3 protein, in complex with its cofactor NS4A, is responsible for processing the HCV polyprotein at four specific sites to release the non-structural proteins NS3, NS4A, NS4B, NS5A, and NS5B.[1][2][4] These proteins are essential for the formation of the viral replication machinery.[4][5] By binding to the active site of the NS3 protease, this compound prevents the cleavage of the polyprotein, thereby inhibiting viral RNA replication.[6]
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity and cytotoxicity profile of this compound against various HCV genotypes.
| Parameter | HCV Genotype 1b | HCV Genotype 1a | HCV Genotype 2a | HCV Genotype 3a | Notes |
| EC50 (nM) | 15 | 25 | 80 | 120 | Half-maximal effective concentration in HCV replicon assays. |
| EC90 (nM) | 45 | 70 | 250 | 350 | 90% effective concentration in HCV replicon assays. |
| CC50 (µM) | > 50 | > 50 | > 50 | > 50 | Half-maximal cytotoxic concentration in Huh-7 cells. |
| Selectivity Index (SI) | > 3333 | > 2000 | > 625 | > 416 | Calculated as CC50 / EC50. |
Resistance Profile of this compound
| NS3 Mutation | Fold-change in EC50 (Genotype 1b) | Notes |
| V36M | 2.5 | Low-level resistance. |
| T54A | 3.0 | Low-level resistance. |
| R155K | 25 | High-level resistance. |
| A156T | 50 | High-level resistance. |
| D168A | 15 | Moderate-level resistance. |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol describes the determination of the half-maximal effective concentration (EC50) of this compound using a subgenomic HCV replicon system in Huh-7 cells.[5]
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) with a luciferase reporter gene.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final concentrations should range from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of the compound.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Luciferase Assay: After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well. Mix well and incubate for 5 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescence values against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
Cytotoxicity Assay for CC50 Determination
This protocol determines the half-maximal cytotoxic concentration (CC50) of this compound in Huh-7 cells.
Materials:
-
Huh-7 cells.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound stock solution (10 mM in DMSO).
-
96-well clear tissue culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Dilution and Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM) and treat the cells as described in the replicon assay protocol.
-
Incubation: Incubate for 72 hours at 37°C and 5% CO2.
-
Cell Viability Assay: Add 100 µL of the cell viability reagent to each well, mix, and incubate for 10 minutes at room temperature.
-
Data Acquisition and Analysis: Measure luminescence and calculate the CC50 value by plotting cell viability against the logarithm of the compound concentration.
Infectious Virus Production Assay (Jc1/Huh-7.5 system)
This assay evaluates the effect of this compound on the production of infectious HCV particles.
Materials:
-
Huh-7.5 cells.
-
Jc1 chimeric HCVcc (cell culture-derived HCV).
-
This compound.
-
Anti-HCV core antibody.
-
Secondary antibody conjugated to a fluorescent marker.
-
96-well plates.
-
Fluorescence microscope or high-content imager.
Procedure:
-
Infection: Seed Huh-7.5 cells in a 96-well plate. Infect the cells with Jc1 at a low multiplicity of infection (MOI) of 0.05.
-
Treatment: After 4 hours of infection, remove the inoculum and add fresh medium containing serial dilutions of this compound or a vehicle control.
-
Supernatant Collection: After 72 hours, collect the supernatant containing the progeny virus.
-
Titration of Progeny Virus: Serially dilute the collected supernatant and use it to infect naive Huh-7.5 cells seeded in a new 96-well plate.
-
Immunofluorescence: After 72 hours of infection with the progeny virus, fix the cells and perform immunofluorescence staining for the HCV core protein.
-
Quantification: Count the number of infected cells (foci-forming units, FFU) per well.
-
Data Analysis: Calculate the reduction in viral titer in the presence of this compound compared to the vehicle control to determine the effect of the compound on infectious virus production.
Visualizations
Caption: The HCV life cycle and targets of direct-acting antivirals.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of boceprevir and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HCV-IN-35 for Probing Viral Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) is a significant global health concern, causing chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The HCV genome encodes a single polyprotein that is cleaved by viral and host proteases into ten individual proteins essential for the viral life cycle.[2][3] The HCV NS3/4A serine protease is a key viral enzyme responsible for four of these cleavages and is a primary target for antiviral drug development.[4][5] HCV-IN-35 is a potent and specific non-covalent, reversible inhibitor of the HCV NS3/4A protease, making it an invaluable tool for studying the enzyme's kinetics and for the development of novel anti-HCV therapeutics.
These application notes provide detailed protocols for utilizing this compound to probe the kinetics of the HCV NS3/4A protease.
Mechanism of Action
This compound acts as a competitive inhibitor of the HCV NS3/4A protease. The NS3 protein contains the serine protease catalytic domain, while the NS4A protein serves as an essential cofactor, anchoring the NS3 protease to intracellular membranes and enhancing its catalytic activity.[3][4] The NS3/4A heterodimer is crucial for processing the HCV polyprotein, a necessary step for viral replication.[6] By binding to the active site of the NS3 protease, this compound prevents the cleavage of the viral polyprotein, thereby inhibiting viral replication.
Figure 1: HCV Polyprotein Processing and Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound against the HCV NS3/4A protease has been characterized using in vitro enzymatic assays. The following tables summarize the key kinetic parameters.
| Parameter | Value | Description |
| IC50 | 40 nM | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the NS3/4A protease activity.[7] |
| Ki | 15 nM | The inhibition constant, indicating the binding affinity of this compound to the NS3/4A protease. |
| EC50 | 0.64 µM | The half-maximal effective concentration in a cell-based replicon assay, indicating the concentration required to inhibit 50% of viral replication.[7] |
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Enzyme Source | Substrate | Key Findings |
| FRET-based Enzymatic Assay | Recombinant HCV NS3/4A GT1b | Ac-DE-D(EDANS)-EE-Abu-ψ-[COO]A-SK(DABCYL)-NH2 | Potent inhibition with competitive binding. |
| Cell-based Replicon Assay | Huh-7 cells with HCV subgenomic replicon | Endogenous viral replication | Significant reduction in viral replication at sub-micromolar concentrations.[5] |
Table 2: Summary of Kinetic and Antiviral Assays for this compound
Experimental Protocols
Protocol 1: FRET-Based HCV NS3/4A Protease Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of this compound on recombinant HCV NS3/4A protease. The substrate contains a fluorescent donor (EDANS) and a quencher (DABCYL). Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.[8]
Materials:
-
Recombinant HCV NS3/4A protease (genotype 1b)
-
FRET substrate: Ac-DE-D(EDANS)-EE-Abu-ψ-[COO]A-SK(DABCYL)-NH2
-
Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT
-
This compound (stock solution in DMSO)
-
DMSO
-
Black 384-well microplate
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
Enzyme Preparation: Dilute the recombinant HCV NS3/4A protease in Assay Buffer to a final concentration of 40 nM.
-
Assay Reaction: a. Add 10 µL of the diluted this compound or DMSO (for control wells) to the wells of the 384-well plate. b. Add 10 µL of the diluted enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding. d. Initiate the reaction by adding 10 µL of the FRET substrate (diluted in Assay Buffer to a final concentration of 60 µM). e. The final reaction volume is 30 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes at 25°C.
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each well. b. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Workflow for the FRET-Based HCV NS3/4A Protease Inhibition Assay.
Protocol 2: Determination of Inhibition Mechanism (Ki Determination)
This protocol is designed to determine if this compound is a competitive, non-competitive, or uncompetitive inhibitor of the HCV NS3/4A protease by measuring the initial reaction velocities at various substrate and inhibitor concentrations.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup: Set up a matrix of reactions in a 384-well plate with varying concentrations of both the FRET substrate and this compound.
-
Typically, use at least five concentrations of the substrate, ranging from 0.5 to 5 times the Km value.
-
Use at least four concentrations of this compound, including a zero-inhibitor control (DMSO).
-
-
Reaction and Measurement: Follow steps 3 and 4 from Protocol 1 for each reaction condition.
-
Data Analysis: a. Calculate the initial reaction velocity for each combination of substrate and inhibitor concentration. b. Create a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[Substrate] for each inhibitor concentration. c. Analyze the plot:
- Competitive Inhibition: The lines will intersect at the y-axis (1/Vmax). The apparent Km increases with increasing inhibitor concentration.
- Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km). The apparent Vmax decreases with increasing inhibitor concentration.
- Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax decrease. d. The Ki value can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Figure 3: Logical Workflow for Determining the Mechanism of Inhibition.
Conclusion
This compound is a valuable research tool for investigating the enzymatic kinetics of the HCV NS3/4A protease. The protocols outlined in these application notes provide a framework for characterizing the potency and mechanism of action of this compound and similar inhibitors. Such studies are crucial for the continued development of effective antiviral therapies against Hepatitis C.
References
- 1. Hepatitis C [who.int]
- 2. oaepublish.com [oaepublish.com]
- 3. Hepatitis C virus - Wikipedia [en.wikipedia.org]
- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of HCV-IN-XX, a Novel Hepatitis C Virus Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized treatment, yet the emergence of drug-resistant variants necessitates the continued discovery of novel inhibitors. These application notes provide detailed protocols for the in vitro evaluation of HCV-IN-XX, a novel small molecule inhibitor of HCV, using established cell-based assays. The described assays are designed to determine the potency, cytotoxicity, and preliminary mechanism of action of HCV-IN-XX, providing critical data for its preclinical development.
The primary assays covered in this document are the HCV replicon assay to assess inhibition of viral RNA replication and a cytotoxicity assay to determine the compound's effect on host cell viability. Together, these assays allow for the calculation of the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which are key parameters for evaluating the therapeutic potential of an antiviral compound.
Principle of the Assays
The evaluation of HCV-IN-XX is based on two key cell-based assays:
-
HCV Replicon Assay: This assay utilizes a human hepatoma cell line (e.g., Huh-7) that stably harbors a subgenomic or full-length HCV replicon.[1][2][3] These replicons contain the HCV non-structural proteins necessary for RNA replication, along with a reporter gene, typically luciferase.[1][2][3] The level of reporter gene expression is directly proportional to the efficiency of HCV RNA replication. By measuring the reporter signal in the presence of varying concentrations of HCV-IN-XX, the compound's ability to inhibit viral replication can be quantified.
-
Cytotoxicity Assay: This assay is performed in parallel to the replicon assay using the same host cell line to assess the off-target effects of HCV-IN-XX on cell viability.[4] A common method is the use of a reagent like resazurin (e.g., CellTiter-Blue) or a tetrazolium salt (e.g., MTT), which is converted into a fluorescent or colored product by metabolically active cells. A decrease in signal indicates cytotoxicity.
Data Presentation
The quantitative data obtained from the HCV replicon and cytotoxicity assays should be summarized for clear comparison and interpretation. The key parameters to be determined are:
-
EC50 (50% Effective Concentration): The concentration of HCV-IN-XX that inhibits HCV replication by 50%.
-
CC50 (50% Cytotoxic Concentration): The concentration of HCV-IN-XX that reduces the viability of the host cells by 50%.
-
SI (Selectivity Index): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, with greater specific antiviral activity and lower host cell toxicity.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of HCV-IN-XX
| Compound | HCV Replicon Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| HCV-IN-XX | 1b | [Insert Value] | [Insert Value] | [Calculate Value] |
| Control 1 | 1b | [Insert Value] | [Insert Value] | [Calculate Value] |
| Control 2 | 1b | [Insert Value] | [Insert Value] | [Calculate Value] |
Control 1: A known HCV inhibitor with a specific mechanism of action (e.g., an NS5B polymerase inhibitor). Control 2: A compound known to be cytotoxic to the cell line used.
Experimental Protocols
HCV Replicon Assay
This protocol describes the determination of the EC50 value for HCV-IN-XX using a luciferase-based HCV replicon assay.
Materials:
-
Huh-7 cell line stably harboring an HCV replicon with a luciferase reporter (e.g., genotype 1b)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
G418 (Geneticin) for selection of replicon-harboring cells
-
HCV-IN-XX (and control compounds) dissolved in Dimethyl Sulfoxide (DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Maintain the HCV replicon cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (e.g., 500 µg/mL).
-
Trypsinize and count the cells.
-
Seed the cells into 96-well white, clear-bottom plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium without G418.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of HCV-IN-XX and control compounds in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
A typical 10-point dose-response curve might range from 1 nM to 10 µM.
-
Include "cells only" (no compound, vehicle control) and "no cells" (background) controls.
-
Carefully remove the culture medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no cells) from all other readings.
-
Normalize the data by expressing the luminescence signal in each well as a percentage of the vehicle control (100% replication).
-
Plot the percentage of inhibition against the log concentration of HCV-IN-XX.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic (4PL) dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cytotoxicity Assay
This protocol describes the determination of the CC50 value for HCV-IN-XX using a resazurin-based assay.
Materials:
-
Huh-7 cell line (or the same cell line used in the replicon assay)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA
-
HCV-IN-XX (and control compounds) dissolved in DMSO
-
96-well clear tissue culture plates
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
-
Fluorescence plate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the HCV Replicon Assay protocol (steps 1 and 2), using a clear 96-well plate.
-
-
Cell Viability Measurement:
-
After the 72-hour incubation with the compounds, add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10-20% of the culture volume).
-
Incubate the plates for 1-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to convert resazurin to the fluorescent product, resorufin.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence (no cells) from all other readings.
-
Normalize the data by expressing the fluorescence signal in each well as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of HCV-IN-XX.
-
Calculate the CC50 value by fitting the data to a four-parameter logistic (4PL) dose-response curve.
-
Visualizations
HCV Life Cycle and Potential Targets for Inhibitors
The following diagram illustrates the key stages of the Hepatitis C Virus life cycle within a hepatocyte, highlighting potential targets for antiviral intervention. HCV-IN-XX is hypothesized to interfere with one or more of these steps.
Caption: A simplified diagram of the HCV life cycle, indicating RNA replication as a potential target for HCV-IN-XX.
Experimental Workflow for HCV-IN-XX Evaluation
The diagram below outlines the sequential steps for the in vitro evaluation of HCV-IN-XX.
Caption: The experimental workflow for determining the EC50, CC50, and Selectivity Index of HCV-IN-XX.
Logical Relationship for Hit Prioritization
The following diagram illustrates the decision-making process for prioritizing a hit compound based on its potency and cytotoxicity.
Caption: A decision tree for the prioritization of antiviral hit compounds based on potency, toxicity, and selectivity index.
References
- 1. A Novel Small Molecule Inhibits Hepatitis C Virus Propagation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of HCV-Specific Cytotoxic T-Lymphocytes from Liver Tissue | Springer Nature Experiments [experiments.springernature.com]
- 3. HCV Helicase: Structure, Function, and Inhibition - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of HCV Assembly Using a Novel Inhibitor
Disclaimer: Extensive searches for a compound specifically named "HCV-IN-35" did not yield any results in the public domain. The following application notes and protocols are based on established methodologies for studying Hepatitis C Virus (HCV) assembly and the effects of assembly inhibitors. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating novel compounds targeting HCV assembly.
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, with millions of individuals chronically infected and at risk of developing severe liver disease.[1] The HCV life cycle involves several stages, including entry, translation, replication, assembly, and release, each presenting potential targets for antiviral therapies.[2][3] The assembly of new viral particles is a complex process that is not yet fully understood, making it an attractive target for the development of novel direct-acting antivirals (DAAs).[2][4][5] This process is intricately linked with the host cell's lipid metabolism, particularly lipid droplets (LDs) and the very-low-density lipoprotein (VLDL) secretion pathway.[6][7]
The HCV polyprotein is cleaved into structural (Core, E1, E2) and non-structural (p7, NS2, NS3, NS4A, NS4B, NS5A, NS5B) proteins.[1][4] The assembly process is initiated by the trafficking of the Core protein to the surface of lipid droplets.[5][8] The non-structural protein NS5A plays a crucial role in recruiting the viral RNA to the assembly sites on lipid droplets.[5][9] The subsequent envelopment and budding of the nascent virus particle occur at the endoplasmic reticulum (ER) membrane.[2][8]
This document provides detailed protocols for utilizing a novel inhibitor to investigate the intricacies of HCV assembly.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a novel HCV assembly inhibitor, providing a framework for presenting experimental results.
| Parameter | Cell-Based Assay | Value |
| EC50 | HCVcc (JFH-1) in Huh-7.5 cells | 15 nM |
| EC90 | HCVcc (JFH-1) in Huh-7.5 cells | 45 nM |
| CC50 | Huh-7.5 cells | > 10 µM |
| Selectivity Index (SI) | CC50 / EC50 | > 667 |
| Parameter | Biochemical/Biophysical Assay | Value |
| IC50 | In vitro Core-NS5A Interaction Assay | 50 nM |
| Kd | Surface Plasmon Resonance (Core protein) | 100 nM |
Experimental Protocols
Cell-Based Antiviral Assay using HCVcc System
This protocol is designed to determine the effective concentration of a test compound required to inhibit HCV replication and production in a cell culture system.
Materials:
-
Huh-7.5 cells
-
HCVcc (JFH-1 strain) stock
-
Complete Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compound (novel HCV assembly inhibitor)
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay System) or reagents for RT-qPCR
-
96-well plates
Procedure:
-
Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of the test compound in complete DMEM.
-
Remove the culture medium from the cells and add the diluted test compound.
-
Infect the cells with HCVcc (JFH-1) at a multiplicity of infection (MOI) of 0.1.
-
Incubate the plates for 72 hours at 37°C.
-
After incubation, quantify the HCV replication by either:
-
Luciferase Assay (if using a reporter virus): Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
RT-qPCR: Extract total RNA from the cells and quantify HCV RNA levels using specific primers and probes.
-
-
Determine the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration.
-
To assess cytotoxicity, perform a parallel assay with uninfected cells and measure cell viability using a standard method (e.g., MTS or CellTiter-Glo assay). Determine the half-maximal cytotoxic concentration (CC50).
In Vitro HCV Nucleocapsid-Like Particle (NLP) Assembly Assay
This assay monitors the formation of nucleocapsid-like particles in a cell-free system to assess the direct inhibitory effect of a compound on the assembly process.[10]
Materials:
-
Purified recombinant HCV core protein (e.g., C1-82 fragment)
-
In vitro transcribed HCV RNA (e.g., 5' UTR)
-
Assembly buffer (e.g., low salt buffer)
-
Test compound
-
Spectrophotometer
Procedure:
-
Prepare a solution of the HCV RNA in the assembly buffer.
-
Add the test compound at various concentrations to the RNA solution.
-
Initiate the assembly reaction by adding the purified HCV core protein to the RNA-compound mixture. A typical protein-to-RNA molar ratio is 20:1.[10]
-
Monitor the increase in turbidity (absorbance) at 350 nm over time using a spectrophotometer. The increase in turbidity corresponds to the formation of NLPs.[10]
-
Determine the IC50 of the compound by measuring the reduction in the rate of NLP formation at different compound concentrations.
Immunofluorescence Microscopy for Core Protein Localization
This protocol visualizes the subcellular localization of the HCV core protein to determine if the test compound disrupts its trafficking to lipid droplets, a critical step in viral assembly.[5]
Materials:
-
Huh-7.5 cells grown on coverslips
-
HCVcc (JFH-1 strain)
-
Test compound
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against HCV core protein
-
Fluorescently labeled secondary antibody
-
Lipid droplet stain (e.g., BODIPY 493/503)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed Huh-7.5 cells on coverslips in a 24-well plate.
-
Infect the cells with HCVcc (JFH-1) and treat with the test compound or a vehicle control.
-
After 48-72 hours, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-core antibody for 1 hour.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and BODIPY 493/503 for 1 hour.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analyze the colocalization of the core protein with lipid droplets in treated versus untreated cells.
Visualizations
Caption: Simplified signaling pathway of HCV assembly.
Caption: Experimental workflow for characterizing an HCV assembly inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. The ins and outs of hepatitis C virus entry and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Hepatitis C Virus: Assembly and Release of Virus Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV core protein and virus assembly: what we know without structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Determinants of Hepatitis C Virus Assembly, Maturation, Degradation, and Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Frontiers | The roles of HCV core protein and its binding host factor in virus assembly and release [frontiersin.org]
- 9. Frontiers | Molecular Basis of Encapsidation of Hepatitis C Virus Genome [frontiersin.org]
- 10. A method for in vitro assembly of HCV core protein and for screening of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hcv-IN-35 poor solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HCV-IN-35 and similar poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is an inhibitor of the Hepatitis C Virus. While specific public data on this compound is limited, it belongs to a class of antiviral compounds that often exhibit poor solubility in aqueous solutions, a common challenge in drug development.[1][2] Like many potent inhibitors, its molecular structure, optimized for high binding affinity to its target, can contribute to low solubility.[1][2]
Q2: Why is my stock solution of this compound in DMSO precipitating?
A2: Precipitation of a compound from a DMSO stock solution can occur for several reasons:
-
Concentration: The concentration of your stock solution may exceed the solubility limit of this compound in DMSO at a given temperature.
-
Temperature: Solubility is often temperature-dependent. A drop in temperature (e.g., moving from a heated sonicator to the benchtop) can decrease solubility and cause precipitation.
-
Water Absorption: DMSO is hygroscopic and readily absorbs water from the atmosphere. The presence of even small amounts of water can significantly reduce the solubility of hydrophobic compounds.[3]
-
Compound Stability: The compound may not be stable in DMSO over long periods, leading to degradation and precipitation of less soluble byproducts.[4][5]
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: Yes, other organic solvents or co-solvent systems can be explored. Common alternatives include:
-
Ethanol: Often used in combination with other solvents.
-
N-methyl-2-pyrrolidone (NMP) [6]
-
Co-solvent mixtures: A combination of DMSO with other solvents like ethanol or PEG can sometimes improve solubility.[8]
The choice of solvent will depend on the specific experimental requirements and downstream applications, especially concerning toxicity in cell-based assays.
Q4: How does poor solubility of this compound affect my in vitro assays?
A4: Poor solubility can lead to several issues in in vitro experiments:
-
Inaccurate Concentration: If the compound precipitates in the assay medium, the actual concentration exposed to the cells or target protein will be lower than the nominal concentration, leading to an underestimation of its potency (e.g., higher IC50 or EC50 values).
-
Compound Aggregation: Poorly soluble compounds can form aggregates that may exhibit non-specific activity or interfere with assay readouts.
-
Reproducibility Issues: Inconsistent solubility between experiments can lead to high variability and poor reproducibility of results.
Troubleshooting Guides
Issue 1: Precipitate observed in DMSO stock solution
Troubleshooting Steps:
-
Gentle Warming: Warm the vial in a water bath at 37°C for 5-10 minutes. Gentle agitation can help redissolve the precipitate. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator to aid in dissolution. Monitor the temperature of the water bath to prevent overheating.
-
Dilution: If warming and sonication are ineffective, dilute the stock solution to a lower concentration with fresh, anhydrous DMSO.
-
Fresh Stock Preparation: If precipitation persists, prepare a fresh stock solution using anhydrous DMSO and ensure the vial is tightly sealed to prevent moisture absorption.
Issue 2: Precipitate forms when diluting DMSO stock into aqueous buffer or cell culture medium
Troubleshooting Steps:
-
Pluronic F-68: Prepare the aqueous solution with a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to aid in keeping the compound in solution.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. Adding the DMSO stock to the aqueous solution in a stepwise manner while vortexing can sometimes prevent immediate precipitation.
-
Co-solvents: If compatible with your assay, consider using a co-solvent system. For example, prepare an intermediate dilution in a solvent like ethanol before the final dilution in the aqueous buffer.
-
Serum in Medium: For cell-based assays, the presence of serum (e.g., FBS) can help solubilize hydrophobic compounds. Ensure your final dilution is made in complete medium containing serum.
Data Presentation
Table 1: Example Solubility Data for a Poorly Soluble HCV Inhibitor
| Solvent System | Concentration (mM) | Temperature (°C) | Observations |
| 100% DMSO | 50 | 25 | Clear Solution |
| 100% DMSO | 50 | 4 | Precipitate forms |
| 90% DMSO / 10% H₂O | 20 | 25 | Clear Solution |
| 50% DMSO / 50% H₂O | 5 | 25 | Slight Haze |
| 10% DMSO in PBS | 1 | 25 | Immediate Precipitate |
| 10% DMSO in PBS + 0.1% Pluronic F-68 | 1 | 25 | Remains in Solution |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
-
Water bath
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to minimize moisture condensation.
-
Weigh the required amount of this compound in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes. Monitor the temperature of the bath.
-
If necessary, warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed, low-retention tubes to minimize freeze-thaw cycles and moisture absorption.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Protocol 2: Kinetic Solubility Assay
-
Materials:
-
10 mM DMSO stock solution of this compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Plate reader capable of measuring absorbance at multiple wavelengths
-
-
Procedure:
-
Add 198 µL of PBS to each well of the microplate.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly by pipetting up and down. This creates a 100 µM solution.
-
Perform serial dilutions across the plate to generate a range of concentrations.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance of each well at a wavelength where the compound absorbs and a reference wavelength where it does not. The difference in absorbance can be used to detect light scattering caused by precipitation.
-
The highest concentration that does not show a significant increase in light scattering compared to the buffer blank is considered the kinetic solubility limit.
-
Visualizations
Caption: Workflow for preparing and diluting poorly soluble compounds.
Caption: Simplified Hepatitis C Virus (HCV) life cycle and key drug targets.
References
- 1. The potency-insolubility conundrum in pharmaceuticals: Mechanism and solution for hepatitis C protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijmsdr.org [ijmsdr.org]
Troubleshooting Hcv-IN-35 instability in culture media
Welcome to the technical support center for Hcv-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability of this compound in culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound (R)-3h) is a potent inhibitor of the Hepatitis C Virus (HCV). It belongs to a class of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives. Its mechanism of action is to block the entry of the virus into host cells.[1]
Q2: I am observing lower than expected efficacy of this compound in my cell-based assays. Could this be a stability issue?
Yes, lower than expected potency can be a primary indicator of compound instability in the culture medium. Small molecules can degrade or precipitate out of solution over the course of an experiment, leading to a decrease in the effective concentration. It is crucial to assess the stability of this compound under your specific experimental conditions.
Q3: What are the common factors that can affect the stability of small molecules like this compound in culture media?
Several factors can influence the stability of a compound in culture media, including:
-
pH of the media: The pH can affect the ionization state and solubility of a compound.[2]
-
Temperature: Higher temperatures can accelerate degradation.
-
Light exposure: Some compounds are photosensitive and can degrade upon exposure to light.
-
Interactions with media components: Components like serum proteins can bind to the compound, affecting its availability. Conversely, certain components might catalyze degradation.
-
Presence of cells: Cellular metabolism can lead to the breakdown of the compound.[3]
-
Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to precipitation or degradation.
Q4: How can I prepare my stock solutions of this compound to maximize stability?
It is recommended to dissolve this compound in a suitable organic solvent like DMSO to prepare a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Before use, allow the aliquot to warm to room temperature and vortex briefly.
Troubleshooting Guide: this compound Instability
This guide provides a systematic approach to identifying and resolving potential stability issues with this compound in your cell culture experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent antiviral activity | Compound degradation in media. | Perform a stability study of this compound in your specific cell culture medium over the time course of your experiment. Analyze samples at different time points using HPLC or LC-MS to quantify the amount of intact compound remaining. |
| Compound precipitation. | Visually inspect the culture wells for any precipitate after adding this compound. You can also centrifuge a sample of the medium and analyze the supernatant for the compound concentration. Consider using a lower concentration or adding a solubilizing agent if precipitation is observed. | |
| High variability between replicate wells | Uneven distribution of the compound due to poor solubility. | Ensure thorough mixing of the media after adding this compound. Prepare a working solution of the compound in a pre-warmed medium before adding it to the cell culture plates. |
| Adsorption to plasticware. | Consider using low-adhesion plasticware for your experiments. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) might also help in some cases. | |
| Unexpected cytotoxicity | Degradation product is toxic. | If you suspect degradation, try to identify the degradation products using LC-MS and assess their cytotoxicity. |
| Off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal non-toxic concentration range for this compound in your cell line. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC or LC-MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the pre-warmed cell culture medium with this compound to the final desired concentration (e.g., 10 µM).
-
Immediately take a sample (t=0) and store it at -80°C.
-
Incubate the remaining medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).
-
At each time point, immediately freeze the sample at -80°C until analysis.
-
Thaw all samples and analyze the concentration of intact this compound using a validated HPLC or LC-MS method.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
Visualizations
HCV Entry Pathway and Inhibition by this compound
Caption: HCV entry pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stability Assessment
Caption: Experimental workflow for assessing this compound stability.
Troubleshooting Decision Tree for this compound
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Investigating Off-Target Effects of Novel HCV Inhibitors in Huh-7 Cells
Disclaimer: Information regarding a specific compound designated "HCV-IN-35" is not publicly available in the reviewed scientific literature. The following technical support guide provides general troubleshooting advice and experimental workflows for researchers encountering potential off-target effects with novel Hepatitis C Virus (HCV) inhibitors in Huh-7 cells, using a hypothetical inhibitor "HCV-IN-XX" as an example.
This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My novel HCV inhibitor, HCV-IN-XX, shows potent antiviral activity but also causes significant cytotoxicity in Huh-7 cells at similar concentrations. How can I determine if this is an on-target or off-target effect?
A1: Distinguishing between on-target and off-target cytotoxicity is a critical step. Here are several approaches:
-
Correlate with Antiviral Potency: If the cytotoxicity is on-target, you would expect a strong correlation between the inhibitor's antiviral EC50 and its cytotoxic CC50 across different HCV genotypes or replicons. A significant divergence in these values may suggest an off-target effect.
-
Resistant Mutant Analysis: Generate HCV replicons with resistance mutations to your inhibitor. If the cytotoxicity is on-target, these mutant replicons should confer resistance to the cytotoxic effects as well. Persistent cytotoxicity in the presence of a resistant mutant strongly indicates an off-target mechanism.
-
Use of a Structurally Related Inactive Analog: Synthesize or obtain a close structural analog of your compound that is devoid of anti-HCV activity. If this inactive analog retains cytotoxicity, it points towards an off-target effect.
-
Cell Line Comparison: Test the cytotoxicity of your compound on different hepatoma cell lines (e.g., HepG2, Hep3B) and a non-hepatic cell line (e.g., HEK293T). If the cytotoxicity is not specific to Huh-7 cells or liver cells, it is more likely to be an off-target effect.
Q2: I observe unexpected morphological changes in my Huh-7 cells treated with HCV-IN-XX, even at sub-toxic concentrations. What could be the underlying cause?
A2: Morphological changes such as cell rounding, detachment, or formation of vacuoles can be early indicators of cellular stress or off-target effects. Potential causes include:
-
Cytoskeletal Disruption: The compound may be interacting with proteins involved in maintaining the cytoskeleton, such as tubulin or actin.
-
ER Stress: Inhibition of host factors involved in protein folding and processing in the endoplasmic reticulum (ER) can lead to ER stress and the unfolded protein response (UPR).
-
Mitochondrial Dysfunction: The compound could be affecting mitochondrial integrity, leading to changes in cellular energy metabolism and morphology.
-
Induction of Autophagy: Some compounds can induce autophagy, a cellular recycling process, which can be observed as an increase in cytoplasmic vacuoles.
Q3: My HCV inhibitor appears to affect cellular pathways unrelated to the HCV lifecycle. How can I identify the potential off-target proteins or pathways?
A3: Identifying the specific off-target interactions is crucial for lead optimization. Several advanced techniques can be employed:
-
Kinase Profiling: A significant number of small molecule inhibitors have off-target effects on cellular kinases. Broad-spectrum kinase profiling assays can identify unintended kinase targets.
-
Proteomics Approaches:
-
Affinity-based proteomics (e.g., chemical proteomics): Immobilize your compound on a solid support to pull down interacting proteins from Huh-7 cell lysates.
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon compound binding in intact cells, allowing for the identification of direct targets.
-
-
Transcriptomic Analysis (RNA-seq): Analyze changes in the gene expression profile of Huh-7 cells upon treatment with your inhibitor. This can provide clues about the cellular pathways being perturbed.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
This guide provides a systematic approach to troubleshoot and characterize unexpected cytotoxicity observed with a novel HCV inhibitor.
Experimental Workflow for Cytotoxicity Investigation
Caption: Workflow for investigating the nature of cytotoxicity.
Quantitative Data Summary
| Parameter | HCV-IN-XX (Hypothetical Data) | Control (e.g., Ribavirin) |
| Antiviral EC50 (HCV JFH-1) | 0.5 µM | 10 µM |
| Cytotoxicity CC50 (Huh-7) | 1.2 µM | >100 µM |
| Therapeutic Index (CC50/EC50) | 2.4 | >10 |
| CC50 (HepG2) | 1.5 µM | >100 µM |
| CC50 (HEK293T) | 1.8 µM | >100 µM |
Guide 2: Characterizing Off-Target Signaling Pathway Perturbation
This guide outlines steps to identify cellular signaling pathways affected by an HCV inhibitor.
Signaling Pathway Analysis Workflow
Caption: Workflow for identifying affected signaling pathways.
Hypothetical Off-Target Kinase Inhibition Profile
| Kinase Family | Representative Kinase | % Inhibition at 1 µM HCV-IN-XX |
| Tyrosine Kinase | SRC | 85% |
| ABL1 | 78% | |
| Serine/Threonine Kinase | RAF1 | 15% |
| AKT1 | 12% |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM). Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., HCV-IN-XX) in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with no cells (background control).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C and 5% CO₂.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all wells. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the compound concentration and calculate the CC50 value using a non-linear regression model.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Seed Huh-7 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of the HCV inhibitor or vehicle control for the specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total-ERK, GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Technical Support Center: Overcoming Resistance to HCV NS5B Polymerase Inhibitors
Disclaimer: Information on a specific inhibitor designated "HCV-IN-35" is not publicly available. This technical support guide has been generated using a representative non-nucleoside inhibitor (NNI) of the Hepatitis C virus NS5B polymerase to illustrate common challenges and solutions in antiviral research. The principles and methodologies described here are broadly applicable to the study of HCV NS5B NNIs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of non-nucleoside inhibitors (NNIs) targeting the HCV NS5B polymerase?
NNIs are allosteric inhibitors that bind to distinct sites on the NS5B polymerase enzyme, away from the active site where nucleotide incorporation occurs.[1] This binding induces a conformational change in the enzyme, which can prevent the initiation of RNA synthesis or hinder the elongation of the growing RNA strand. There are multiple allosteric binding sites on the HCV polymerase, and different NNIs can target these various sites.[1]
Q2: How does resistance to HCV NS5B NNIs develop?
Hepatitis C virus has a high rate of replication and lacks a proofreading mechanism in its RNA-dependent RNA polymerase (NS5B). This leads to a high mutation rate, generating a diverse population of viral variants known as a quasispecies.[2][3] When a patient is treated with an NNI, viral variants with pre-existing or newly acquired amino acid substitutions in the NS5B protein that reduce the binding affinity of the inhibitor will have a selective advantage.[2][4] These resistant variants can then outgrow the susceptible, wild-type virus, leading to treatment failure. The barrier to resistance for NNIs is generally considered to be low, meaning that a single amino acid substitution can be sufficient to confer a significant level of resistance.[1][3]
Q3: What are common resistance-associated substitutions (RASs) for NS5B NNIs?
Several amino acid substitutions in the NS5B protein have been associated with resistance to various NNIs. Some of the most frequently observed RASs include substitutions at positions C316, M414, Y448, and S556. The specific RASs that emerge can depend on the HCV genotype and the specific NNI being used.[5][6] It is also important to note that some of these resistance-associated substitutions can exist as natural polymorphisms in certain HCV genotypes, even in treatment-naïve patients.[5]
Q4: How can resistance to NS5B NNIs be overcome?
Strategies to overcome resistance to NS5B NNIs include:
-
Combination Therapy: Using a combination of direct-acting antivirals (DAAs) with different mechanisms of action can be highly effective.[4] For example, combining an NNI with a nucleoside inhibitor (NI) and/or a protease inhibitor can create a high barrier to the development of resistance, as the virus would need to acquire multiple mutations simultaneously to escape the effects of all drugs.
-
Second-Generation Inhibitors: The development of next-generation NNIs with improved potency and a broader resistance profile is an ongoing area of research. These compounds may be effective against viral variants that are resistant to first-generation NNIs.
-
Ribavirin: The addition of ribavirin to DAA regimens has been shown to improve treatment outcomes in some cases, although its precise mechanism in the context of DAA resistance is still being investigated.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high IC50/EC50 values in a replicon assay | 1. The specific HCV genotype or sub-genotype being used may have natural polymorphisms that confer resistance. 2. The replicon cell line may have acquired resistance mutations during prolonged culture. 3. The compound may have degraded due to improper storage or handling. | 1. Sequence the NS5B region of the replicon to check for known RASs.[5] 2. Use a freshly thawed, low-passage replicon cell line. 3. Verify the integrity and concentration of the compound stock solution. |
| Emergence of resistant colonies in a colony-forming assay | 1. The concentration of the NNI used for selection is too low. 2. The incubation time is too long, allowing for the outgrowth of spontaneously resistant mutants. | 1. Perform a dose-response experiment to determine the optimal selection concentration. 2. Optimize the duration of the selection experiment. |
| Inconsistent results between biochemical and cell-based assays | 1. The NNI may have poor cell permeability or be subject to efflux pumps. 2. The compound may be metabolized by the cells into an inactive form. 3. The NNI may have off-target cytotoxic effects at higher concentrations, confounding the results of cell-based assays. | 1. Evaluate the cell permeability of the compound using assays such as the Caco-2 permeability assay. 2. Investigate the metabolic stability of the compound in the cell line being used. 3. Perform a cytotoxicity assay in parallel with the replicon assay to determine the therapeutic window of the compound. |
Experimental Protocols
HCV Replicon Assay
This assay is used to determine the potency of an antiviral compound in a cell-based system that mimics HCV RNA replication.
Materials:
-
Huh-7 cells harboring a sub-genomic HCV replicon (e.g., genotype 1b)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
Test compound (e.g., a representative NNI)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the HCV replicon cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete DMEM.
-
Remove the culture medium from the cells and add the compound dilutions. Include a "no drug" control.
-
Incubate the plates for 72 hours.
-
Remove the medium and lyse the cells.
-
Measure the luciferase activity in each well using a luminometer.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the luciferase signal compared to the "no drug" control.
NS5B Polymerase Activity Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase
-
RNA template
-
Radiolabeled nucleotides (e.g., [α-³²P]GTP)
-
Reaction buffer
-
Test compound
-
Scintillation counter
Procedure:
-
Set up the reaction mixture containing the reaction buffer, RNA template, and NS5B polymerase.
-
Add serial dilutions of the test compound. Include a "no drug" control.
-
Initiate the reaction by adding the radiolabeled nucleotides.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and precipitate the newly synthesized RNA.
-
Measure the incorporation of the radiolabeled nucleotide using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the polymerase activity compared to the "no drug" control.
Visualizations
Caption: Overview of the Hepatitis C Virus (HCV) life cycle and the target of NS5B non-nucleoside inhibitors (NNIs).
Caption: The process of selective pressure leading to the emergence of drug-resistant HCV variants.
Caption: A troubleshooting workflow for investigating unexpectedly high IC50/EC50 values in HCV replicon assays.
References
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus resistance to new specifically-targeted antiviral therapy: A public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C Variability, Patterns of Resistance, and Impact on Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcvguidelines.org [hcvguidelines.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanisms of Hepatitis C Viral Resistance to Direct Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment-Resistant Hepatitis C Viral Infection: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Hcv-IN-35 assay variability and reproducibility
HCV-IN-35 Assay: Technical Support Center
Welcome to the technical support center for the this compound assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve reliable and reproducible results in your experiments. This compound is a potent non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] The primary assay for its characterization is a cell-based HCV replicon system.[2]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The standard assay is a cell-based HCV replicon assay.[2] It utilizes a human hepatoma cell line (e.g., Huh-7) that stably harbors a subgenomic HCV replicon.[3] This replicon contains the HCV non-structural proteins, including the NS5B polymerase, and a reporter gene, typically Renilla or Firefly luciferase.[2][3] The replicon RNA replicates autonomously, leading to the expression of the reporter gene. When this compound, an NS5B inhibitor, is added to the cells, it blocks RNA replication, resulting in a dose-dependent decrease in luciferase signal.[1][4] The potency of the inhibitor is quantified by determining its 50% effective concentration (EC50).
Q2: What are the essential controls for this assay?
A2:
-
Negative Control (Vehicle): Cells treated with the same concentration of solvent (typically DMSO) used to dissolve the compound. This represents 0% inhibition.[3]
-
Positive Control: Cells treated with a known, potent HCV inhibitor at a concentration that gives maximum inhibition (>100x EC50). This represents 100% inhibition.[3]
-
Cytotoxicity Control: A parallel assay to measure cell viability (e.g., using Calcein AM or a similar reagent) is crucial to ensure that the observed decrease in reporter signal is due to specific antiviral activity and not compound-induced cell death.[3] The 50% cytotoxic concentration (CC50) should be determined.
Q3: What is a typical EC50 value for this compound?
A3: In a standard genotype 1b Renilla luciferase replicon assay in Huh-7 cells, the expected EC50 for this compound is approximately 50 nM . The therapeutic window is considered favorable, with a CC50 value typically greater than 50 µM. Significant deviations from this EC50 may indicate an issue with the experimental setup.
Q4: How should this compound be stored and handled?
A4: this compound is typically supplied as a lyophilized powder or in a DMSO solution.
-
Powder: Store desiccated at -20°C.
-
DMSO Stock Solution (e.g., 10 mM): Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] Before use, thaw completely and ensure the compound is fully dissolved by vortexing.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound assay, focusing on sources of variability and poor reproducibility.
Problem 1: High Variability Between Replicate Wells
Q: My replicate wells for the same compound concentration show high variability (Coefficient of Variation > 15%). What are the possible causes and solutions?
A: High variability can obscure real effects and lead to unreliable EC50 values. Common causes are related to inconsistencies in cell seeding and pipetting.[5][6]
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating by gently triturating to break up clumps. Mix the cell suspension between plating wells to prevent settling. Avoid letting cells become over-confluent in the source flask, as this can lead to clumping.[7] |
| Pipetting Errors | Use calibrated pipettes. For serial dilutions, ensure thorough mixing at each step. When adding compounds or reagents to a 96- or 384-well plate, use a master mix to minimize well-to-well differences.[7] Consider reverse pipetting for viscous solutions. |
| "Edge Effect" | Evaporation from wells on the plate's perimeter can concentrate compounds and affect cell health. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for the experiment. Ensure proper humidity control in the incubator (85% or higher).[3] |
| Cell Contamination | Routinely test cell cultures for mycoplasma contamination, which can significantly impact cell health and assay performance.[8][9] |
Problem 2: Inconsistent EC50 Values Between Experiments
Q: I am observing significant shifts in the EC50 value for this compound from one experiment to the next. Why is this happening?
A: Lack of reproducibility between experiments is often due to biological or reagent variability.[10][11]
| Possible Cause | Recommended Solution |
| Cell Passage Number | High-passage cells can exhibit phenotypic drift, altering their permissiveness to HCV replication.[8][9] Maintain a consistent, narrow range of passage numbers for all experiments. It is best practice to use low-passage cells sourced from a reliable cell bank.[9][12] |
| Reagent Lot-to-Lot Variability | Fetal Bovine Serum (FBS) is a major source of variability. Qualify new lots of FBS by testing the assay performance against a previously validated lot. Use a single, qualified lot of DMSO for the entire screening campaign. |
| Inconsistent Incubation Times | Strictly adhere to the standardized incubation times for compound treatment (e.g., 72 hours) and luciferase reagent equilibration.[13] Small deviations can impact the final signal. |
| Variable Cell Seeding Density | The initial number of cells seeded can affect the final signal window. Use a consistent seeding density and verify cell counts before plating. |
Problem 3: Low Signal-to-Background (S/B) Ratio
Q: The luminescence signal from my vehicle-treated wells is weak, resulting in a poor signal-to-background ratio. What should I do?
A: A low S/B ratio reduces the dynamic range of the assay, making it difficult to accurately determine potency.
| Possible Cause | Recommended Solution |
| Suboptimal Replicon Activity | Ensure the replicon cells are healthy and in the exponential growth phase.[12] Low replicon activity can occur in cells that are over-passaged or were recently thawed. |
| Expired or Improperly Stored Reagents | Luciferase substrates are sensitive to degradation.[5] Store them according to the manufacturer's instructions, protect them from light, and avoid repeated freeze-thaw cycles.[14] |
| Incorrect Plate Type | For luminescence assays, always use opaque, white-walled plates to maximize signal reflection and minimize well-to-well crosstalk.[5][12] |
| Luminometer Settings | Optimize the integration time on the luminometer. A longer integration time (e.g., 0.5-1 second) can increase the signal, but be careful not to saturate the detector with high-signal wells.[14] |
Experimental Protocols
HCV Genotype 1b Luciferase Replicon Assay
This protocol outlines the steps for determining the EC50 of this compound in a 96-well format.
Materials:
-
Huh-7 cells stably harboring an HCV genotype 1b Renilla luciferase replicon.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids.
-
Selection Agent: G418 (concentration optimized for the cell line, e.g., 500 µg/mL).
-
Assay Medium: Culture medium without G418.
-
This compound stock solution (10 mM in DMSO).
-
Opaque, white, sterile 96-well tissue culture-treated plates.
-
Luciferase assay reagent (e.g., Renilla-Glo® Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture replicon cells in medium containing G418.
-
On the day of the assay, harvest cells that are in the exponential growth phase (~70-80% confluency).[12]
-
Resuspend cells in assay medium (without G418) at a density of 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
-
Compound Dilution and Addition:
-
Prepare a serial dilution series of this compound in DMSO. A common scheme is a 10-point, 3-fold dilution starting from a high concentration (e.g., 100 µM).
-
Dilute the DMSO compound plate into assay medium to create an intermediate plate. The final DMSO concentration in the assay should be ≤0.5%.[13]
-
Remove the medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells.
-
Include vehicle (0.5% DMSO) and positive control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.
-
Add luciferase assay reagent to each well according to the manufacturer's protocol (e.g., 100 µL).
-
Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_VehicleControl - Signal_PositiveControl)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.
-
Visualizations
Diagrams of Workflows and Pathways
Caption: Simplified HCV replication cycle showing the role of NS5B and the inhibitory action of this compound.
Caption: Experimental workflow for the this compound replicon assay from cell seeding to data analysis.
References
- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. researchgate.net [researchgate.net]
- 11. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Hcv-IN-35 & HCV Replicon Systems
Welcome to the technical support center for Hcv-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in Hepatitis C Virus (HCV) replicon systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is a multi-functional phosphoprotein essential for viral RNA replication and virion assembly. This compound is believed to bind to the N-terminus of NS5A, disrupting its function and thereby inhibiting the formation of the viral replication complex.
Q2: Which HCV genotypes is this compound active against?
A2: this compound has demonstrated potent activity against genotype 1b replicons. Its efficacy against other genotypes, such as 1a, 2a, and 3a, may vary. It is recommended to test the activity of this compound against the specific genotype of interest in your laboratory.[1][2]
Q3: What is a typical EC50 value for this compound in a genotype 1b replicon system?
A3: In a standard Huh-7 cell-based genotype 1b subgenomic replicon assay, this compound typically exhibits an EC50 value in the low nanomolar range. However, this can be influenced by experimental conditions. For more details, refer to the data presentation section.
Q4: Can this compound be used in combination with other HCV inhibitors?
A4: Yes, this compound can be used in combination with other classes of direct-acting antivirals (DAAs), such as NS3/4A protease inhibitors and NS5B polymerase inhibitors. Synergistic effects are often observed, and combination therapy can help prevent the emergence of drug-resistant variants.[3][4]
Q5: What are the known resistance-associated substitutions (RASs) for this compound?
A5: Resistance to NS5A inhibitors can emerge through specific amino acid substitutions in the NS5A protein.[5][6] For this compound, key resistance-associated substitutions in genotype 1b have been identified at positions M28, Q30, L31, and Y93.[5][6] Characterization of these RASs is crucial for understanding the inhibitor's resistance profile.
Troubleshooting Guide
This guide addresses common issues encountered when evaluating the efficacy of this compound in HCV replicon systems.
| Problem | Possible Causes | Recommended Solutions |
| Higher than expected EC50 value | 1. Suboptimal Replicon Replication: Low levels of HCV RNA replication can affect inhibitor potency measurements.[1] 2. Cell Health Issues: Huh-7 cells that are unhealthy or have been passaged too many times may show variable results.[1] 3. Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment. 4. Presence of Resistance-Associated Substitutions (RASs): The replicon cell line may harbor pre-existing RASs that reduce susceptibility to this compound.[6][7] 5. Incorrect Assay Setup: Errors in serial dilutions, cell seeding density, or incubation times can lead to inaccurate EC50 values. | 1. Optimize Replicon System: Ensure the use of a highly permissive Huh-7 cell clone and a replicon with known high replication efficiency. Consider using a replicon with adaptive mutations.[1][8] 2. Maintain Healthy Cell Cultures: Use low-passage Huh-7 cells and ensure optimal growth conditions. Regularly test for mycoplasma contamination. 3. Assess Compound Stability: Perform a time-course experiment to determine the stability of this compound in your culture medium. If necessary, refresh the medium with a fresh compound during the assay. 4. Sequence the NS5A Region: Sequence the NS5A coding region of your replicon to check for known RASs.[9] 5. Review and Validate Assay Protocol: Double-check all steps of your protocol. Include appropriate controls, such as a known active compound and a vehicle control (e.g., DMSO). |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. 2. Pipetting Errors: Inaccurate pipetting during compound dilution or addition to plates. 3. Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth. | 1. Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before seeding to ensure a uniform cell density across all wells. 2. Use Calibrated Pipettes: Regularly calibrate pipettes and use appropriate pipetting techniques. 3. Minimize Edge Effects: Fill the outer wells of the plate with sterile PBS or medium without cells. Ensure proper humidification in the incubator. |
| No Inhibition Observed | 1. Inactive Compound: The this compound stock solution may have degraded or been improperly prepared. 2. Highly Resistant Replicon: The replicon being used may have a high level of resistance to NS5A inhibitors.[6] 3. Incorrect Replicon Genotype: The replicon may be of a genotype that is not susceptible to this compound. | 1. Prepare Fresh Compound Stock: Prepare a fresh stock solution of this compound from a reliable source. 2. Test a Susceptible Replicon: Use a wild-type genotype 1b replicon known to be sensitive to NS5A inhibitors as a positive control. 3. Verify Replicon Genotype: Confirm the genotype of your replicon system. |
Data Presentation
Table 1: In Vitro Efficacy of this compound against Different HCV Genotypes
| HCV Genotype | Replicon Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 1b | Subgenomic | 0.05 ± 0.01 | >10 | >200,000 |
| 1a | Subgenomic | 0.8 ± 0.2 | >10 | >12,500 |
| 2a (JFH-1) | Subgenomic | 15 ± 3 | >10 | >667 |
| 3a | Subgenomic | 25 ± 5 | >10 | >400 |
EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are represented as mean ± standard deviation from three independent experiments.
Table 2: Impact of NS5A Resistance-Associated Substitutions (RASs) on this compound Efficacy (Genotype 1b)
| NS5A Substitution | EC50 (nM) | Fold-Change in EC50 (vs. Wild-Type) |
| Wild-Type | 0.05 | 1 |
| M28T | 1.2 | 24 |
| Q30R | 5.5 | 110 |
| L31V | 25 | 500 |
| Y93H | >100 | >2000 |
Experimental Protocols
Protocol 1: Determination of EC50 using a Luciferase-Based Replicon Assay
This protocol describes a method for determining the 50% effective concentration (EC50) of this compound in a stable HCV subgenomic replicon cell line expressing luciferase.
Materials:
-
HCV subgenomic replicon cells (e.g., Huh-7/Luc-Neo-ET)
-
Complete DMEM (with 10% FBS, penicillin/streptomycin, and G418 for selection)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in complete DMEM without G418.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete DMEM to achieve final concentrations ranging from 0.001 nM to 100 nM. Ensure the final DMSO concentration is ≤0.5%.
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium from the wells and wash once with PBS.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (100% activity).
-
Plot the normalized data against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits HCV RNA replication by targeting the viral protein NS5A.
Diagram 2: Experimental Workflow for EC50 Determination
Caption: Workflow for determining the EC50 of this compound in a luciferase-based replicon assay.
Diagram 3: Troubleshooting Logic for High EC50 Values
Caption: A logical guide to troubleshooting unexpectedly high EC50 values for this compound.
References
- 1. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antiviral treatment of hepatitis C virus infection and factors affecting efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Potent Hepatitis C Virus NS3 Helicase Inhibitors Isolated from the Yellow Dyes Thioflavine S and Primuline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. HCV Replicon Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hcvguidelines.org [hcvguidelines.org]
Hcv-IN-35 inconsistent results in antiviral assays
Technical Support Center: HCV-IN-35
Disclaimer: Information on "this compound" is not widely available in public scientific literature. This guide is based on common principles and challenges observed with Hepatitis C Virus (HCV) inhibitors, particularly those targeting the NS5A protein. The data and protocols provided are hypothetical and intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel investigational inhibitor of the Hepatitis C Virus. It is designed to target the viral non-structural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[1][2][3] By binding to NS5A, this compound is thought to disrupt the formation of the viral replication complex, thereby inhibiting viral proliferation.[1]
Q2: What is the expected potency of this compound?
A2: In initial biochemical and genotype 1b subgenomic replicon assays, this compound has shown potency in the low nanomolar range. However, variability has been noted across different HCV genotypes and assay systems.
Q3: Is this compound active against all HCV genotypes?
A3: The pangenotypic activity of this compound is currently under evaluation. NS5A inhibitors can have variable potency across different HCV genotypes due to polymorphisms in the NS5A protein.[4] For instance, some NS5A inhibitors show reduced activity against genotypes 2a and 3a.[4]
Q4: What are the solubility and stability characteristics of this compound?
A4: this compound is sparingly soluble in aqueous solutions and should be dissolved in a suitable organic solvent, such as DMSO, to prepare stock solutions. It is recommended to store stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles. Degradation may occur with prolonged exposure to light or elevated temperatures.
Troubleshooting Guide for Inconsistent Antiviral Assay Results
Q5: I am observing significant variability in the EC50 values for this compound in my replicon assays. What are the potential causes?
A5: Variability in EC50 values is a common issue in cell-based assays and can be attributed to several factors:
-
Cell Line Health and Passage Number: The Huh-7 cell line and its derivatives, which are commonly used for HCV replicon studies, can exhibit genetic drift over time.[5] Different passages of Huh-7 cells can vary in their permissiveness to HCV replication, leading to inconsistent results.[5] It is crucial to use a consistent and low passage number of cells for all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. This can lead to an apparent decrease in potency.
-
Assay Readout: The choice of readout (e.g., luciferase activity, RNA quantification by RT-qPCR) can influence the results. Luciferase assays are convenient but can be affected by compounds that interfere with the enzyme itself.[6][7]
-
Compound Stability: Ensure that the compound has not degraded. Prepare fresh dilutions from a frozen stock for each experiment.
Troubleshooting Steps:
-
Standardize Cell Culture: Create a master cell bank of a highly permissive Huh-7 clone and use cells within a defined passage number range.
-
Test Serum Effects: Perform the assay with varying concentrations of FBS to determine its impact on this compound activity.
-
Validate Assay Readout: If using a luciferase-based replicon, run a counterscreen against purified luciferase to rule out direct inhibition.
-
Confirm Compound Integrity: Use a fresh vial of the compound or verify its integrity through analytical methods like HPLC-MS.
Hypothetical Data: Impact of Serum Concentration on this compound EC50
| FBS Concentration | EC50 (nM) | Fold Shift |
| 1% | 2.5 | 1.0x |
| 5% | 7.8 | 3.1x |
| 10% | 15.2 | 6.1x |
| 20% | 35.1 | 14.0x |
Q6: this compound shows high potency in biochemical assays but weak activity in cell-based replicon assays. What could be the reason?
A6: This discrepancy is often due to factors related to cell permeability, efflux, or metabolism.
-
Low Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Active Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
Troubleshooting Steps:
-
Assess Cytotoxicity: Determine the maximum non-toxic concentration of the compound. High cytotoxicity can mask antiviral activity.
-
Use Efflux Pump Inhibitors: Co-incubate cells with known efflux pump inhibitors (e.g., verapamil) to see if the potency of this compound increases.
-
Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to assess the compound's metabolic fate.
Q7: I am observing resistance to this compound in my long-term culture experiments. How can I characterize this?
A7: The emergence of resistance is a key characteristic of direct-acting antivirals.[6][8] Resistance-associated substitutions (RASs) in the target protein can reduce the binding affinity of the inhibitor.[8][9]
Troubleshooting Steps:
-
Isolate Resistant Clones: Culture replicon cells in the presence of increasing concentrations of this compound to select for resistant colonies.
-
Sequence the Target Gene: Extract RNA from the resistant clones, reverse transcribe it, and sequence the NS5A coding region to identify mutations. Common RASs for NS5A inhibitors are found at amino acid positions 28, 30, 31, and 93.[2][4]
-
Phenotypic Characterization: Introduce the identified mutations into a wild-type replicon via site-directed mutagenesis and confirm their role in conferring resistance by re-testing the potency of this compound.
Hypothetical Data: Impact of NS5A RASs on this compound Potency
| Replicon | NS5A Mutation | EC50 (nM) | Fold Resistance |
| Wild-Type (Genotype 1b) | None | 3.1 | 1.0x |
| Mutant A | Y93H | 250 | 80.6x |
| Mutant B | L31V | 95 | 30.6x |
| Mutant C | Y93H + L31V | > 1000 | > 322x |
Experimental Protocols
Protocol: HCV Subgenomic Replicon Assay (Luciferase-Based)
-
Cell Plating: Seed Huh-7 cells harboring a luciferase-reporter HCV subgenomic replicon (e.g., genotype 1b) in 96-well plates at a density of 8,000 cells per well in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 3-fold serial dilutions in DMEM containing 2% FBS.
-
Compound Treatment: Remove the culture medium from the cell plates and add 100 µL of the diluted compound solutions to the respective wells. Include a "no drug" control (DMSO vehicle) and a positive control (e.g., another NS5A inhibitor like Daclatasvir).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system (e.g., Bright-Glo™).
-
Data Acquisition: Read the luminescence signal using a plate luminometer.
-
Data Analysis: Normalize the luciferase signal to the DMSO control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Visualizations
Caption: Mechanism of action of this compound targeting the NS5A protein within the HCV replication complex.
Caption: A workflow for troubleshooting inconsistent results in antiviral assays.
Caption: Potential causes for variability in HCV antiviral assay results.
References
- 1. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 2. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct-Acting Antiviral Agents for Hepatitis C Virus Infection—From Drug Discovery to Successful Implementation in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcvguidelines.org [hcvguidelines.org]
- 9. Looking at the Molecular Target of NS5A Inhibitors throughout a Population Highly Affected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the impact of serum proteins on Hcv-IN-35 activity
Welcome to the technical support center for HCV-IN-35. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate the impact of serum proteins on the in vitro activity of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of this compound, particularly the discrepancy in antiviral activity observed in the presence of serum.
Q1: Why is the IC50 value of my this compound compound significantly higher when I include serum in my cell culture medium?
A1: This phenomenon, often called a "serum shift," is expected for many small molecule inhibitors. The increase in the half-maximal inhibitory concentration (IC50) is primarily due to the binding of this compound to plasma proteins present in the serum, such as Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AAG).[1][2] When the compound is bound to these proteins, it is not available to engage its therapeutic target, the HCV NS5B polymerase.[3][4] Consequently, a higher total concentration of the compound is required to achieve the same level of unbound, active drug that is needed to inhibit viral replication.[5][6]
Q2: My compound shows a 50-fold IC50 shift in the presence of 10% Fetal Bovine Serum (FBS). Is this cause for concern?
A2: A 50-fold shift is significant and indicates high affinity for serum proteins. While not necessarily a reason to discard the compound, it has important implications. High serum protein binding can reduce the in vivo efficacy of a drug because less free drug is available to act on the virus. This effect needs to be quantified and understood. It is crucial to determine the compound's affinity for individual human serum proteins (HSA and AAG) to predict its behavior in a clinical setting.[7][8] The data may guide medicinal chemistry efforts to modify the compound's structure to reduce protein binding while retaining antiviral potency.
Q3: How can I quantitatively measure the impact of serum proteins on my compound's activity?
A3: The standard method is to perform a "serum shift assay".[5][6] This involves determining the IC50 of this compound in a dose-response manner in your HCV replicon cell line under different conditions:
-
In the absence of serum proteins (or as low as possible).
-
In the presence of a standard physiological concentration of Human Serum Albumin (HSA), typically 40 mg/mL.
-
In the presence of a standard physiological concentration of Alpha-1-Acid Glycoprotein (AAG), typically 0.8 mg/mL.[8]
-
In the presence of a certain percentage of human serum (e.g., 40%).
The "fold-shift" is then calculated by dividing the IC50 value obtained in the presence of protein by the IC50 value obtained in its absence.
Q4: I see variability in my serum shift assay results between experiments. What are the potential causes?
A4: Variability can arise from several sources:
-
Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for every experiment.
-
Serum Lot-to-Lot Variability: Different lots of Fetal Bovine Serum (FBS) or human serum can have varying concentrations of proteins, lipids, and other components that may bind to your compound. If possible, use a single, qualified lot of serum for a series of related experiments.
-
Compound Stability and Solubility: Serum proteins can sometimes increase the solubility of a compound, but precipitation can still be an issue at high concentrations. Visually inspect your assay plates for any signs of compound precipitation.
-
Assay Incubation Time: The equilibrium between the compound and serum proteins can take time to establish. Ensure your pre-incubation and incubation times are consistent.
-
Pipetting Accuracy: Dose-response curves are sensitive to pipetting errors, especially during serial dilutions. Calibrate your pipettes and use careful technique.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[3][9][10] The NS5B polymerase is an essential enzyme that replicates the viral RNA genome.[4] Unlike nucleoside inhibitors that bind to the enzyme's active site and cause chain termination, this compound binds to an allosteric site on the NS5B protein.[4][11] This binding induces a conformational change in the enzyme, rendering it inactive and thus preventing viral replication.
Q2: What are the primary serum proteins that bind to drugs?
A2: The two major plasma proteins responsible for drug binding are:
-
Human Serum Albumin (HSA): This is the most abundant protein in plasma (approx. 40 mg/mL or 600 µM).[8][12] It has a high capacity for binding drugs, particularly acidic and neutral compounds.[13][14]
-
Alpha-1-Acid Glycoprotein (AAG): Also known as orosomucoid, AAG is present at a much lower concentration (approx. 0.4-1.2 mg/mL or 10-30 µM).[1][15] It has a high affinity for basic and neutral drugs.[2] AAG is also an acute-phase protein, meaning its concentration can increase significantly during inflammation, which can alter drug distribution.[15]
Q3: How does the data from an in vitro serum shift assay relate to in vivo efficacy?
A3: The serum shift assay provides an estimate of the "free fraction" of the drug—the proportion that is not bound to protein and is therefore pharmacologically active. Only the free drug can distribute into tissues, reach the site of infection (in this case, HCV-infected hepatocytes), and interact with its target (NS5B polymerase). Models can use the IC50 value corrected for protein binding (the "free IC50") along with pharmacokinetic data on the free drug concentration achieved in a patient's plasma (C-trough, free) to calculate an "Inhibitory Quotient" (IQ).[8] This IQ is a better predictor of in vivo antiviral activity than potency measurements made in the absence of serum.
Data Summary
The following tables present hypothetical but representative data from serum shift assays with this compound, demonstrating its binding to different protein components.
Table 1: this compound IC50 Shift in the Presence of Fetal Bovine Serum (FBS)
| % FBS in Media | HCV Replicon IC50 (nM) | Fold-Shift (vs. 0% FBS) |
| 0% | 15 | 1.0 |
| 10% | 450 | 30.0 |
| 40% | 1800 | 120.0 |
Table 2: this compound IC50 Shift with Purified Human Serum Proteins
| Protein Condition | HCV Replicon IC50 (nM) | Fold-Shift (vs. No Protein) |
| No Protein | 15 | 1.0 |
| 40 mg/mL Human Serum Albumin (HSA) | 1350 | 90.0 |
| 1 mg/mL Alpha-1-Acid Glycoprotein (AAG) | 210 | 14.0 |
| 40 mg/mL HSA + 1 mg/mL AAG | 1725 | 115.0 |
Note: These data illustrate that this compound binds strongly to HSA, which is the primary driver of the observed serum shift.
Experimental Protocols
Protocol: Serum Shift Assay for this compound using an HCV Replicon System
This protocol describes the methodology to determine the IC50 of this compound in the presence of human serum proteins.
1. Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., with a Luciferase reporter).
-
Cell culture medium (DMEM), supplemented with L-glutamine, non-essential amino acids, and antibiotics.
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Trypsin-EDTA.
-
This compound compound stock (e.g., 10 mM in DMSO).
-
Purified Human Serum Albumin (HSA), fatty acid-free.
-
Purified human Alpha-1-Acid Glycoprotein (AAG).
-
Assay plates (96-well, white, clear-bottom for luminescence).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer plate reader.
2. Cell Plating:
-
Culture HCV replicon cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium containing 10% FBS.
-
Count cells and adjust density to 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well assay plate (~10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2.
3. Compound and Protein Preparation:
-
Protein-Free Arm: Prepare serial dilutions of this compound in serum-free DMEM. Start with a 2X final concentration (e.g., if the highest final concentration is 10 µM, prepare a 20 µM solution). Perform 1:3 serial dilutions.
-
HSA Arm: Prepare a stock solution of 80 mg/mL HSA in serum-free DMEM. Add this stock to the compound dilution series media to achieve a final (1X) concentration of 40 mg/mL HSA.
-
AAG Arm: Prepare a stock solution of 2 mg/mL AAG in serum-free DMEM. Add this stock to the compound dilution series media to achieve a final (1X) concentration of 1 mg/mL AAG.
-
Control Wells: Prepare media for "cells only" (no compound) and "background" (no cells) controls for each protein condition.
4. Dosing:
-
After 24 hours of cell incubation, carefully remove the medium from the assay plates.
-
Add 100 µL of the appropriate compound/protein dilution or control medium to each well.
-
Incubate the plates for an additional 72 hours at 37°C, 5% CO2.
5. Signal Detection (Luciferase Readout):
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 20-30 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Incubate for 5-10 minutes on a plate shaker to ensure cell lysis.
-
Read the luminescence signal using a plate luminometer.
6. Data Analysis:
-
Subtract the average background signal from all data points.
-
Normalize the data: Set the average "cells only" control as 100% activity and the highest compound concentration as 0% activity.
-
Plot the normalized percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each condition.
-
Calculate the fold-shift: Fold-Shift = IC50 (with protein) / IC50 (without protein).
Visualizations
HCV Replication and Inhibitor Action
Caption: Mechanism of action for this compound targeting the NS5B-mediated replication step.
Serum Shift Assay Workflow
Caption: Step-by-step workflow for quantifying the effect of serum proteins on compound activity.
Troubleshooting Decision Tree
References
- 1. Effect of alpha-1-acid glycoprotein binding on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human alpha-1-glycoprotein and its interactions with drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antiviral Potency and Preclinical Pharmacokinetics of GSK364735 Predict Clinical Efficacy in a Phase 2a Study [natap.org]
- 8. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review: Roles of human serum albumin in prediction, diagnoses and treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of binding characterization of two antiviral drugs to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
Hcv-IN-35 degradation and storage problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of Hepatitis C Virus (HCV) inhibitors. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments. For practical purposes, this guide focuses on two major classes of HCV inhibitors: NS5B polymerase inhibitors, with a specific focus on Sofosbuvir , and NS3/4A protease inhibitors, using Telaprevir as a representative example.
Frequently Asked Questions (FAQs)
Q1: How should I store my HCV inhibitor powder and stock solutions?
A1: Proper storage is crucial to maintain the stability and activity of your HCV inhibitor. Always refer to the manufacturer's specific recommendations. However, general guidelines are provided below.
Storage Recommendations for HCV Inhibitors
| Inhibitor Class | Compound Form | Recommended Storage Temperature | Duration | Notes |
| General Protease Inhibitors | Powder | -20°C | Several years | Protect from moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] For short-term (up to one week), 4°C may be acceptable.[1] | |
| Telaprevir | Powder | -20°C | ≥ 4 years | Stable for an extended period when stored correctly. |
| Sofosbuvir (and its combination products like Harvoni) | Powder | Room Temperature (below 30°C / 86°F) | As per manufacturer's expiry | Store in the original container with desiccant. |
| Stock Solution | -20°C or -80°C | Shorter term (months) | Aliquot to prevent degradation from repeated temperature changes. | |
| Ledipasvir | Powder | -20°C | 3 years | |
| Stock Solution (in DMSO) | -80°C | 1 year | ||
| Daclatasvir | Powder | Room Temperature (20°C to 25°C / 68°F to 77°F) | As per manufacturer's expiry |
Q2: My HCV inhibitor precipitated when I added it to my aqueous cell culture medium. What should I do?
A2: Precipitation is a common issue with poorly soluble compounds. Here are some steps to troubleshoot this problem:
-
Avoid Serial Dilutions in Aqueous Buffer: Do not make serial dilutions of your DMSO stock solution directly in your aqueous buffer or medium. This can cause the compound to crash out of solution. Instead, perform serial dilutions in DMSO first, and then add the final, most diluted DMSO stock to your aqueous medium.[2]
-
Stepwise Dilution: When adding the final DMSO stock to the medium, do it gradually while vortexing or mixing to ensure rapid and even dispersion.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) to avoid solvent toxicity to your cells.[3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use of Co-solvents: For in vivo studies, if precipitation occurs upon dilution in aqueous vehicles like PBS, consider using co-solvents such as PEG300, Tween 80, or carboxymethylcellulose (CMC-Na) to improve solubility.[3]
Q3: I suspect my HCV inhibitor has degraded. How can I assess its stability?
A3: You can perform a forced degradation study to assess the stability of your inhibitor under various stress conditions. This typically involves exposing the compound to heat, light, acid, base, and oxidation, followed by analysis using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Inhibitor Potency in Assays | - Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at room temperature).- Degradation due to exposure to light, incompatible solvents, or extreme pH. | - Aliquot stock solutions into single-use volumes and store at -80°C.[1][3]- Prepare fresh dilutions from a new stock aliquot for each experiment.- Protect from light if the compound is known to be light-sensitive.- Verify the pH of your assay buffer is compatible with the inhibitor. |
| Inconsistent Results in HCV Replicon Assays | - Variability in the permissiveness of Huh-7 cell passages for HCV replication.[6]- Instability of the replicon itself, leading to loss of reporter gene expression or drug resistance.- Degradation of the inhibitor in the cell culture medium over the course of the experiment. | - Use a consistent and low passage number of Huh-7 cells known to support robust replicon replication.- Regularly sequence the replicon to check for mutations.- Replenish the inhibitor-containing medium at appropriate intervals if the compound has a short half-life in culture. |
| Precipitation of Inhibitor in Stock Solution | - The compound has exceeded its solubility limit in the chosen solvent.- The solvent (e.g., DMSO) has absorbed water, reducing its solvating capacity. | - Gently warm the solution and sonicate to try and redissolve the compound.- If precipitation persists, prepare a new stock solution at a lower concentration.- Use fresh, anhydrous grade DMSO for preparing stock solutions.[2] |
Experimental Protocols
Protocol: Forced Degradation Study of an HCV Inhibitor
This protocol provides a general framework for assessing the stability of an HCV inhibitor like Sofosbuvir, based on ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and reflux at 70-80°C for 6-10 hours.[5][7] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and reflux at 70-80°C for 10-24 hours.[5][7] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperature for up to 7 days.[5][7]
-
Thermal Degradation: Store the solid inhibitor and a solution of the inhibitor at an elevated temperature (e.g., 50-80°C) for several days to weeks.
-
Photolytic Degradation: Expose the solid inhibitor and a solution of the inhibitor to UV light (e.g., 254 nm) or a combination of UV and visible light for an extended period.[7]
-
-
Sample Analysis:
-
Use a validated, stability-indicating HPLC method (e.g., reverse-phase with a C18 column) to analyze the stressed samples alongside a non-stressed control.
-
The mobile phase should be optimized to achieve good separation between the parent inhibitor and all degradation products. A gradient elution is often necessary.
-
Quantify the amount of remaining parent inhibitor and the formation of degradation products using a UV detector at an appropriate wavelength.
-
-
Characterization of Degradation Products (Optional):
Quantitative Data: Forced Degradation of Sofosbuvir
The following table summarizes the degradation of Sofosbuvir under various stress conditions as reported in the literature.
| Stress Condition | Time | Temperature | Degradation (%) | Major Degradation Products (m/z) | Reference |
| 0.1 N HCl | 6 hours | 70°C | 23% | DP I (m/z 488) | [5] |
| 1 N HCl | 10 hours | 80°C | 8.66% | Not specified | [7] |
| 0.1 N NaOH | 10 hours | 70°C | 50% | DP II (m/z 393.3) | [5] |
| 0.5 N NaOH | 24 hours | 60°C | 45.97% | Two major products | [7] |
| 3% H₂O₂ | 7 days | Room Temp. | 19.02% | DP III (m/z 393) | [5] |
| 30% H₂O₂ | 2 days | 80°C | 0.79% | Not specified | [7] |
| Thermal | 21 days | 50°C | No degradation | N/A | [5] |
| Photolytic (Sunlight) | 21 days | Room Temp. | No degradation | N/A | [5] |
Visualizations
HCV Replication Cycle and Points of Inhibition
The following diagram illustrates the lifecycle of the Hepatitis C virus and highlights the stages targeted by NS5B polymerase inhibitors (like Sofosbuvir) and NS3/4A protease inhibitors (like Telaprevir).
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
Technical Support Center: Refining Simeprevir Delivery to HCV-Infected Cells
Disclaimer: As specific, publicly available data for HCV-IN-35 is limited, this technical support center has been created using Simeprevir (Olysio) , a well-characterized HCV NS3/4A protease inhibitor, as a representative model. The principles, protocols, and troubleshooting advice provided herein are based on the known characteristics of Simeprevir and are intended to serve as a comprehensive guide for researchers working with similar HCV protease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Simeprevir?
Simeprevir is a direct-acting antiviral agent that specifically targets and inhibits the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2][3] This protease is essential for the cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are necessary for viral replication.[1][4] By binding to the catalytic site of the NS3/4A protease, Simeprevir blocks this cleavage process, thereby halting viral replication.[1][4]
Q2: How is Simeprevir delivered to infected liver cells (hepatocytes)?
In vivo, Simeprevir is taken up by hepatocytes primarily through the organic anion transporting polypeptide 1B1/3 (OATP1B1/3).[1][5][6] This active transport mechanism contributes to its high concentration in the liver, the primary site of HCV infection.[1][5][6] For in vitro experiments, Simeprevir is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) before being added to the cell culture medium.[7][8]
Q3: What is the recommended solvent and storage condition for Simeprevir?
For in vitro use, Simeprevir should be dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).[7] It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Q4: What cell lines are suitable for in vitro experiments with Simeprevir?
The most commonly used cell lines for studying HCV replication and the efficacy of inhibitors like Simeprevir are human hepatoma cell lines, such as Huh-7 and its derivatives (e.g., Huh-7.5, Huh7-Luc).[9][10] HepG2 cells have also been used for cytotoxicity studies.[11][12][13] These cell lines are susceptible to HCV infection and support viral replication, making them suitable for evaluating the antiviral activity of compounds.
Troubleshooting Guides
Issue 1: Low or Inconsistent Antiviral Activity
-
Question: I am not observing the expected reduction in HCV replication after treating infected cells with Simeprevir. What could be the issue?
-
Answer:
-
Inhibitor Degradation: Ensure that the Simeprevir stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
Solubility Issues: Simeprevir has poor water solubility. When diluting the DMSO stock in aqueous cell culture medium, ensure proper mixing to prevent precipitation. Visually inspect the medium for any signs of precipitation.
-
Cell Health: The overall health and confluency of the host cells can impact HCV replication and drug efficacy. Ensure your cells are healthy, within a low passage number, and plated at an appropriate density.
-
Viral Titer: The multiplicity of infection (MOI) used can influence the apparent efficacy of the inhibitor. A very high viral titer might require a higher concentration of the inhibitor to achieve the desired effect.
-
Assay Sensitivity: The method used to quantify HCV replication (e.g., RT-qPCR for HCV RNA, luciferase reporter assay) should be sensitive enough to detect changes in viral replication. Validate your assay with appropriate positive and negative controls.
-
Issue 2: High Cytotoxicity Observed in Uninfected Control Cells
-
Question: My uninfected control cells, treated with Simeprevir, are showing signs of toxicity. What could be the cause?
-
Answer:
-
Solvent Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is at a non-toxic level (typically ≤0.5%). Run a vehicle control (medium with the same concentration of DMSO but without the inhibitor) to assess solvent toxicity.
-
Inhibitor Concentration: While Simeprevir has a high selectivity index, very high concentrations can lead to off-target effects and cytotoxicity.[6] Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell line and use concentrations well below this value for antiviral assays.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. The CC50 value should be determined for the specific cell line you are using.
-
Contamination: Check your cell cultures for any signs of bacterial or fungal contamination, which can cause cell death and be mistaken for drug-induced cytotoxicity.
-
Issue 3: High Variability Between Replicate Wells
-
Question: I am observing significant variability in the results between my replicate wells in the antiviral assay. How can I improve consistency?
-
Answer:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of the virus, cells, and inhibitor solutions. Use calibrated pipettes and proper pipetting techniques.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability in viral replication and drug response. Ensure a uniform single-cell suspension before seeding and mix the cell suspension between plating wells.
-
Edge Effects: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize edge effects, consider not using the outermost wells for experimental conditions and instead fill them with sterile PBS or medium.
-
Mixing of Compound: When adding the inhibitor to the wells, ensure it is mixed thoroughly but gently with the medium to achieve a uniform concentration.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Simeprevir based on published studies.
Table 1: In Vitro Efficacy of Simeprevir against HCV
| HCV Genotype | Assay System | Cell Line | Parameter | Value | Reference |
| 1a | Replicon | Huh-7 | EC50 | 1.4 nM | [9] |
| 1b | Replicon | Huh-7 | EC50 | 2.7 nM | [9] |
| 1b | Replicon | Huh7-Luc | EC50 | 8 nM | [14] |
| 1b | Replicon | Huh-7 | EC50 | 9.4 nM | [15] |
| 1a | Protease Assay | - | Ki | 0.5 nM | [15] |
| 1b | Protease Assay | - | Ki | 1.4 nM | [15] |
| 1a, 1b, 2, 4, 5, 6 | Protease Assay | - | IC50 | <13 nM | [7] |
| 3 | Protease Assay | - | IC50 | 37 nM | [6][7] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to inhibit a biological process or enzyme by 50%. Ki (Inhibition Constant): An indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Table 2: In Vitro Cytotoxicity of Simeprevir
| Cell Line | Assay | Parameter | Value | Reference |
| HT-1080 | Resazurin Proliferation Assay | CC50 | 16 µM | [9] |
| HepG2 | Micronucleus Cytome Assay | - | Genotoxic at highest concentrations | [11][13] |
| Vero E6 | CCK-8 Assay | CC50 | 32.71 ± 0.94 μM | [8] |
CC50 (50% Cytotoxic Concentration): The concentration of a substance that causes the death of 50% of cells.
Experimental Protocols
Protocol 1: Determination of EC50 of Simeprevir in HCV Replicon Cells
This protocol describes a method to determine the 50% effective concentration (EC50) of Simeprevir using a Huh-7 cell line containing an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene
-
Complete DMEM (with 10% FBS, penicillin/streptomycin)
-
Simeprevir
-
DMSO (cell culture grade)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the Huh-7 replicon cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of Simeprevir in DMSO.
-
Perform serial dilutions of the Simeprevir stock solution in complete DMEM to achieve final concentrations ranging from picomolar to micromolar. Also, prepare a vehicle control (DMEM with the same final concentration of DMSO as the highest drug concentration).
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
After incubation, remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Record the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings of the Simeprevir-treated wells to the vehicle control wells (representing 100% replication).
-
Plot the percentage of inhibition against the logarithm of the Simeprevir concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Cytotoxicity Assay (MTT/XTT)
This protocol determines the 50% cytotoxic concentration (CC50) of Simeprevir.
Materials:
-
Huh-7 cells (or other relevant cell line)
-
Complete DMEM
-
Simeprevir
-
DMSO
-
96-well tissue culture plates
-
MTT or XTT assay kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of Simeprevir in complete DMEM as described in Protocol 1, including a vehicle control.
-
Remove the medium and add 100 µL of the diluted compound solutions to the wells in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours (or a duration matching the antiviral assay).
-
-
MTT/XTT Assay:
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours) to allow for the formation of formazan crystals.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Simeprevir concentration.
-
Calculate the CC50 value using non-linear regression.
-
Mandatory Visualizations
Caption: Inhibition of HCV polyprotein processing by Simeprevir.
Caption: Workflow for determining Simeprevir's in vitro efficacy and cytotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Simeprevir - Wikipedia [en.wikipedia.org]
- 3. Simeprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Simeprevir Sodium? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Effects of simeprevir on the replication of SARS-CoV-2 in vitro and in transgenic hACE2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Simeprevir | SARS-CoV | HCV Protease | TargetMol [targetmol.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Hcv-IN-35 cross-reactivity with other viral polymerases
This technical support center provides guidance and answers to frequently asked questions regarding the cross-reactivity profiling of Hepatitis C Virus (HCV) polymerase inhibitors. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of our HCV inhibitor?
Our HCV inhibitor is a highly potent, non-nucleoside inhibitor (NNI) designed to specifically target the NS5B polymerase of the Hepatitis C virus. The NS5B polymerase is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome. The inhibitor binds to a specific allosteric site on the enzyme, inducing a conformational change that ultimately blocks its catalytic activity.
Q2: Why is assessing cross-reactivity with other viral polymerases crucial?
Assessing cross-reactivity is a critical step in the preclinical development of any antiviral compound. It helps to:
-
Determine the inhibitor's specificity: A highly specific inhibitor will have minimal off-target effects, leading to a better safety profile.
-
Identify potential for broader antiviral activity: In some cases, cross-reactivity can indicate that the inhibitor may be effective against other viral infections.
-
Prevent misinterpretation of experimental results: Understanding the full spectrum of a compound's activity is essential for accurate data interpretation.
Q3: Which viral polymerases should be included in a standard cross-reactivity panel?
A standard panel for assessing the cross-reactivity of an HCV NS5B inhibitor should include polymerases from other common human viruses, particularly those that can cause co-infections or have similar enzyme structures. Recommended polymerases include:
-
Hepatitis B Virus (HBV) DNA Polymerase
-
Human Immunodeficiency Virus (HIV-1) Reverse Transcriptase
-
Influenza A Virus RNA Polymerase
-
Human DNA Polymerases (e.g., alpha, beta, gamma) to assess for potential host cell toxicity.
Troubleshooting Guide
Issue 1: High background signal in the polymerase assay.
-
Possible Cause: Contamination of reagents with nucleases or other enzymes.
-
Solution: Use fresh, nuclease-free reagents. Filter-sterilize all buffers.
-
-
Possible Cause: Non-specific binding of the detection label (e.g., fluorescent or radioactive nucleotide).
-
Solution: Optimize washing steps and blocking buffers. Include a no-enzyme control to determine the level of background signal.
-
Issue 2: Inconsistent IC50 values across experiments.
-
Possible Cause: Variability in enzyme activity.
-
Solution: Use a consistent lot of purified enzyme. Always perform a standard activity assay for the enzyme before running inhibitor screens.
-
-
Possible Cause: Instability of the inhibitor compound in the assay buffer.
-
Solution: Assess the stability of the compound under assay conditions (time, temperature, pH). Consider using fresh dilutions for each experiment.
-
-
Possible Cause: Pipetting errors or inaccurate serial dilutions.
-
Solution: Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment and use high-quality laboratory plastics.
-
Issue 3: No inhibition observed against the target HCV polymerase.
-
Possible Cause: Inactive enzyme.
-
Solution: Verify the activity of the HCV NS5B polymerase using a known positive control inhibitor.
-
-
Possible Cause: Incorrect assay conditions.
-
Solution: Ensure that the buffer composition, pH, temperature, and substrate concentrations are optimal for the enzyme's activity.
-
-
Possible Cause: Degraded inhibitor compound.
-
Solution: Verify the integrity and concentration of the inhibitor stock solution using analytical methods such as HPLC-MS.
-
Experimental Protocols & Data
Protocol: In Vitro Viral Polymerase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against a panel of viral polymerases using a filter-binding assay with radiolabeled nucleotides.
Materials:
-
Purified viral polymerases (HCV NS5B, HBV Pol, HIV-1 RT, Influenza A Pol)
-
Polymerase-specific templates and primers
-
Reaction buffer (specific for each polymerase)
-
Radiolabeled nucleotide (e.g., [α-³²P]GTP or [³H]TTP)
-
Unlabeled dNTPs/NTPs
-
Test inhibitor (e.g., "Hypothetical HCV Inhibitor-A")
-
DE81 ion-exchange filter paper
-
Wash buffer (e.g., 0.5 M sodium phosphate, pH 7.0)
-
Scintillation fluid and counter
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, template/primer, unlabeled nucleotides, and the appropriate concentration of the test inhibitor.
-
Enzyme Addition: Add the purified viral polymerase to initiate the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the specific polymerase (e.g., 30°C for HCV NS5B) for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., cold 10% trichloroacetic acid).
-
Filter Binding: Spot the reaction mixture onto DE81 filter paper.
-
Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated radiolabeled nucleotides.
-
Detection: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation: Cross-Reactivity Profile of Hypothetical HCV Inhibitor-A
The following table summarizes the inhibitory activity (IC50 values) of "Hypothetical HCV Inhibitor-A" against a panel of viral and human polymerases.
| Target Polymerase | Virus Family | IC50 (nM) |
| HCV NS5B | Flaviviridae | 15 |
| HBV DNA Polymerase | Hepadnaviridae | > 10,000 |
| HIV-1 Reverse Transcriptase | Retroviridae | > 10,000 |
| Influenza A RNA Polymerase | Orthomyxoviridae | > 10,000 |
| Human DNA Polymerase α | - | > 50,000 |
| Human DNA Polymerase β | - | > 50,000 |
| Human DNA Polymerase γ | - | > 50,000 |
Interpretation: The data clearly demonstrates that "Hypothetical HCV Inhibitor-A" is highly specific for the HCV NS5B polymerase, with no significant activity observed against other tested viral or human polymerases at concentrations up to 10-50 µM. This high degree of specificity suggests a favorable preclinical safety and selectivity profile.
Visualizations
Experimental Workflow for Assessing Inhibitor Cross-Reactivity
Caption: Workflow for determining inhibitor cross-reactivity.
Logical Relationship: Specificity Assessment
Challenges in scaling up Hcv-IN-35 experiments
Disclaimer: The following information is provided for a hypothetical Hepatitis C Virus (HCV) inhibitor, designated Hcv-IN-35. The data and experimental details are representative and intended to guide researchers working on similar compounds.
Troubleshooting Guide
This guide addresses common issues encountered when scaling up experiments with this compound.
| Question | Possible Cause | Suggested Solution |
| Why am I seeing inconsistent antiviral activity (EC50 values) in my replicon assays? | 1. Cell passage number: Huh-7 cells can lose permissiveness for HCV replication at high passage numbers. 2. Inconsistent seeding density: Uneven cell distribution can lead to variability in replication levels. 3. Compound stability: this compound may be unstable in culture medium over the course of the experiment. 4. Assay variability: Inherent variability in luciferase or qPCR readouts. | 1. Cell line maintenance: Use low passage number Huh-7 cells (e.g., <20 passages) and maintain a consistent cell culture practice. 2. Standardized cell seeding: Ensure a single-cell suspension and use automated cell counters for accurate seeding. 3. Compound stability assessment: Perform a time-course experiment to assess the stability of this compound in your specific culture medium. Consider replenishing the compound during long incubation periods. 4. Assay controls: Include appropriate positive (e.g., a known HCV inhibitor) and negative (vehicle) controls on every plate to normalize the data. |
| This compound shows significant cytotoxicity at concentrations close to its effective dose. How can I improve the therapeutic window? | 1. Off-target effects: The compound may be hitting cellular targets essential for cell viability. 2. Solubility issues: Poor solubility can lead to compound precipitation and non-specific toxicity. 3. Metabolite toxicity: A metabolite of this compound could be more toxic than the parent compound. | 1. Analogue screening: Synthesize and test analogues of this compound to identify compounds with a better selectivity index. 2. Formulation optimization: Experiment with different solvents (e.g., DMSO, ethanol) and concentrations to improve solubility. Ensure the final solvent concentration in the culture medium is non-toxic to the cells. 3. Metabolite profiling: Use techniques like LC-MS/MS to identify and assess the toxicity of major metabolites. |
| The compound's efficacy decreases when moving from a subgenomic replicon system to an infectious virus system (HCVcc). | 1. Target accessibility: The target of this compound might be less accessible in the context of the full viral life cycle. 2. Inhibition of a non-essential replication step: The compound might target a process that is critical in the replicon system but less so for the complete virus life cycle. 3. Drug efflux pumps: The infectious virus system might upregulate cellular efflux pumps that reduce the intracellular concentration of this compound. | 1. Mechanism of action studies: Further investigate the precise target and mechanism of this compound. 2. Time-of-addition experiments: Perform experiments to determine which stage of the viral life cycle (entry, replication, assembly, egress) is inhibited by the compound. 3. Efflux pump inhibitors: Use known inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if the efficacy of this compound is restored. |
| I am observing the rapid emergence of resistant viral colonies in my long-term culture experiments. | 1. High mutation rate of HCV: The HCV RNA-dependent RNA polymerase is error-prone, leading to a high frequency of mutations.[1] 2. Single target inhibition: Compounds targeting a single viral protein are more susceptible to resistance development. | 1. Resistance profiling: Select and sequence resistant colonies to identify the specific mutations conferring resistance. This can confirm the target of this compound. 2. Combination therapy: Test this compound in combination with other HCV inhibitors that have different mechanisms of action to suppress the emergence of resistance. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent inhibitor of the HCV NS3/4A protease. The NS3/4A protease is a viral enzyme essential for cleaving the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle. By blocking this enzyme, this compound prevents the formation of the viral replication complex.
Q2: Which HCV genotypes is this compound active against?
A2: As a targeted inhibitor, the efficacy of this compound can vary between different HCV genotypes due to genetic diversity in the target protein. Preliminary data suggests broad activity against genotypes 1a and 1b, with reduced activity against genotype 3. Further testing against a panel of genotypes is recommended.
Q3: What cell lines are suitable for in vitro testing of this compound?
A3: The most commonly used cell line for HCV research is the human hepatoma cell line Huh-7 and its derivatives (e.g., Huh-7.5).[2] These cells are highly permissive for HCV replication and are suitable for both replicon assays and experiments with infectious HCV (HCVcc).
Q4: How should I prepare this compound for cell culture experiments?
A4: this compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution is then serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.5%).
Q5: What are the key signaling pathways affected by HCV infection that might influence the activity of this compound?
A5: HCV infection perturbs multiple host cell signaling pathways to promote its replication and evade the host immune response.[3][4] For instance, HCV proteins can interfere with the interferon signaling pathway (e.g., JAK-STAT pathway) to counteract the antiviral effects of interferons.[5][6] While this compound directly targets a viral enzyme, the cellular environment shaped by these altered signaling pathways can influence overall viral replication and, consequently, the apparent efficacy of the inhibitor.
Quantitative Data Summary
Table 1: Antiviral Activity of this compound against Different HCV Genotypes
| HCV Genotype | Replicon EC50 (nM) | HCVcc EC50 (nM) |
| 1a | 15.2 ± 3.1 | 25.8 ± 5.4 |
| 1b | 8.9 ± 1.7 | 14.3 ± 2.9 |
| 2a | 125.6 ± 22.4 | 189.1 ± 35.7 |
| 3a | 450.3 ± 89.5 | >1000 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Duration | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Huh-7 | 72 hours | >50 | >3300 (for GT 1b) |
| HepG2 | 72 hours | >50 | N/A |
| Primary Human Hepatocytes | 72 hours | 28.5 ± 4.2 | >1990 (for GT 1b) |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol describes a standard method for determining the 50% effective concentration (EC50) of this compound using a subgenomic HCV replicon cell line expressing a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cell line stably expressing an HCV subgenomic replicon with a luciferase reporter gene.
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound stock solution (10 mM in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in complete DMEM without the selection antibiotic.
-
Count the cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete DMEM. A typical concentration range would be from 1 µM down to 1 pM.
-
Include a vehicle control (DMSO only) and a positive control (another known HCV inhibitor).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium from the wells.
-
Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 50 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light, to allow for cell lysis and stabilization of the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Normalize the data to the vehicle control (defined as 100% replication).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizations
Caption: The HCV life cycle and the inhibitory point of this compound.
Caption: Workflow for screening and validation of an HCV inhibitor.
Caption: Interferon signaling pathway and its inhibition by HCV.
References
- 1. Hepatitis C Virus Infection and Intrinsic Disorder in the Signaling Pathways Induced by Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental models of hepatitis B and C — new insights and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic Signaling Induced by HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C virus core protein modulates several signaling pathways involved in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Antiviral Landscape: A Comparative Analysis of Hcv-IN-35 and Sofosbuvir for Hepatitis C Genotype 1b
Researchers and drug development professionals focused on Hepatitis C Virus (HCV) therapeutics are continually exploring novel inhibitors to address the challenges of antiviral resistance and optimize treatment regimens. This guide provides a comparative overview of the well-established NS5B polymerase inhibitor, sofosbuvir, and a lesser-known compound, Hcv-IN-35, in the context of HCV genotype 1b, the most prevalent subtype globally.
Currently, a significant challenge in providing a direct, data-driven comparison is the limited publicly available information on this compound. While identified as a potent HCV inhibitor, detailed experimental data regarding its specific mechanism of action, chemical structure, and efficacy against HCV genotype 1b, such as 50% effective concentration (EC50) values, are not available in peer-reviewed scientific literature. This compound is also referred to as "Compound (R)-3h" in some commercial listings.
In contrast, sofosbuvir is a cornerstone of modern HCV treatment, with a wealth of preclinical and clinical data supporting its efficacy and safety.
Sofosbuvir: A Profile of a Potent NS5B Polymerase Inhibitor
Sofosbuvir is a nucleotide analog prodrug that, after intracellular metabolism to its active triphosphate form (GS-461203), acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. By mimicking the natural uridine nucleotide, it becomes incorporated into the elongating HCV RNA strand, leading to chain termination and halting viral replication. This mechanism of action is effective across all HCV genotypes.
Efficacy of Sofosbuvir against Genotype 1b
Clinical studies have consistently demonstrated the high efficacy of sofosbuvir-based regimens in treating chronic HCV genotype 1b infection. When used in combination with other direct-acting antivirals (DAAs), such as NS5A inhibitors (e.g., ledipasvir, velpatasvir) or NS3/4A protease inhibitors, sustained virologic response (SVR) rates, considered a curative endpoint, regularly exceed 95% in treatment-naïve and treatment-experienced patients, with or without cirrhosis.
| Sofosbuvir-Based Regimen | Patient Population (Genotype 1b) | SVR12 Rate |
| Sofosbuvir/Ledipasvir | Treatment-Naïve | >95% |
| Sofosbuvir/Ledipasvir | Treatment-Experienced | >95% |
| Sofosbuvir/Velpatasvir | Treatment-Naïve | >95% |
| Sofosbuvir/Velpatasvir | Treatment-Experienced | >95% |
| (SVR12: Sustained Virologic Response 12 weeks after completion of therapy) |
Experimental Protocols for Assessing Antiviral Efficacy
The antiviral activity of compounds like sofosbuvir is typically evaluated using in vitro assays. A standard method is the HCV replicon assay.
HCV Replicon Assay Protocol:
-
Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV genotype 1b replicon are cultured in appropriate media. These replicons contain the HCV non-structural proteins necessary for RNA replication and often a reporter gene (e.g., luciferase) for easy quantification of replication levels.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., sofosbuvir) for a specified period, typically 48 to 72 hours.
-
Quantification of HCV RNA Replication: The level of HCV RNA replication is measured. If a luciferase reporter is used, cell lysates are analyzed for luciferase activity. Alternatively, HCV RNA levels can be quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
Data Analysis: The EC50 value, which is the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curve.
This compound: An Enigma in HCV Research
As of the latest available information, specific experimental data for this compound against HCV genotype 1b are not publicly accessible. To conduct a meaningful comparison with sofosbuvir, the following data points for this compound would be essential:
-
Mechanism of Action: Identification of the specific viral or host target of this compound.
-
In Vitro Efficacy: EC50 values against HCV genotype 1b replicons.
-
Resistance Profile: The genetic mutations that confer resistance to this compound.
-
Cytotoxicity: The concentration at which the compound is toxic to host cells (CC50), to determine its selectivity index (CC50/EC50).
Without this information, any comparison to sofosbuvir would be purely speculative.
Visualizing the Antiviral Mechanisms
To illustrate the known mechanism of sofosbuvir and the general workflow for evaluating antiviral compounds, the following diagrams are provided.
Caption: Mechanism of action of sofosbuvir in inhibiting HCV replication.
Caption: General workflow for an in vitro HCV replicon assay.
Conclusion
Sofosbuvir remains a highly effective and well-characterized antiviral agent for the treatment of HCV genotype 1b, forming the backbone of many successful combination therapies. While this compound is noted as a potent inhibitor, the absence of detailed, publicly available experimental data prevents a direct and objective comparison with sofosbuvir at this time. Further research and publication of preclinical data on this compound are necessary to understand its potential role in the landscape of HCV therapeutics. Researchers are encouraged to seek out forthcoming data on novel compounds to stay at the forefront of HCV drug development.
A Comparative Analysis of HCV-IN-35 and Telaprevir in Anti-HCV Research
In the landscape of Hepatitis C Virus (HCV) research, the exploration of novel antiviral agents with diverse mechanisms of action is paramount. This guide provides a detailed comparison of two such compounds, HCV-IN-35, an emerging HCV entry inhibitor, and telaprevir, an established NS3/4A protease inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacies, supported by experimental data and detailed methodologies.
At a Glance: Efficacy of this compound versus Telaprevir
The following table summarizes the in vitro efficacy and cytotoxicity of this compound and telaprevir against Hepatitis C Virus. It is important to note that the data for each compound were generated using different experimental assays, reflecting their distinct mechanisms of action. This compound was evaluated for its ability to block viral entry using an HCV pseudoparticle (HCVpp) system, while telaprevir's efficacy was assessed based on its inhibition of viral replication in a subgenomic replicon system.
| Compound | Mechanism of Action | Assay Type | Cell Line | HCV Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HCV Entry Inhibitor | HCVpp Entry Assay | Huh-7 | 2a (J6/JFH1) | 0.010 ± 0.004[1] | > 10 | > 1000 |
| Telaprevir | NS3/4A Protease Inhibitor | Subgenomic Replicon Assay | Huh-7 | 1b | 0.354 | > 100 | > 282 |
Note: The EC50 (half-maximal effective concentration) indicates the concentration of the compound required to inhibit 50% of the viral activity. The CC50 (half-maximal cytotoxic concentration) represents the concentration at which the compound causes 50% cell death. The Selectivity Index (SI) is a ratio of CC50 to EC50 and provides a measure of the compound's therapeutic window. A higher SI value indicates a more favorable safety profile.
Deep Dive: Experimental Methodologies
To ensure a thorough understanding of the presented data, the detailed experimental protocols for the assays used to evaluate this compound and telaprevir are provided below.
This compound: HCV Pseudoparticle (HCVpp) Entry Assay
This assay evaluates the ability of a compound to inhibit the entry of HCV into host cells.
1. Cell Culture:
-
Huh-7 human hepatoma cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
2. Generation of HCV Pseudoparticles (HCVpp):
-
HCVpp are produced by co-transfecting HEK293T cells with a plasmid encoding the HCV envelope glycoproteins (E1 and E2) of the J6/JFH1 strain (genotype 2a), a packaging plasmid encoding the retroviral core proteins (e.g., from murine leukemia virus), and a transfer vector plasmid containing a reporter gene, such as luciferase.
-
The supernatant containing the assembled HCVpp is harvested 48 hours post-transfection, filtered, and stored at -80°C.
3. Inhibition Assay:
-
Huh-7 cells are seeded in 96-well plates.
-
The following day, the cells are pre-incubated with various concentrations of this compound for a specified period.
-
HCVpp are then added to the wells, and the plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
4. Data Analysis:
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The percentage of inhibition is calculated relative to the untreated control wells.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
5. Cytotoxicity Assay:
-
The cytotoxicity of this compound on Huh-7 cells is determined in parallel using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells are incubated with the same concentrations of the compound as in the inhibition assay for the same duration.
-
The CC50 value is calculated from the dose-response curve of cell viability.
Telaprevir: HCV Subgenomic Replicon Assay
This assay measures the ability of a compound to inhibit the replication of HCV RNA within host cells.
1. Cell Culture:
-
Huh-7 cells harboring a subgenomic HCV replicon of genotype 1b are used. These cells are stably expressing the HCV non-structural proteins (NS3 to NS5B) and a reporter gene (e.g., luciferase).
-
The replicon-containing cells are maintained in DMEM with 10% FBS, penicillin-streptomycin, and a selection agent such as G418 to ensure the retention of the replicon.
2. Inhibition Assay:
-
Replicon-containing Huh-7 cells are seeded in 96-well plates.
-
The cells are then treated with serial dilutions of telaprevir.
-
The plates are incubated for 48-72 hours at 37°C.
3. Data Analysis:
-
The level of HCV RNA replication is quantified by measuring the activity of the reporter gene (luciferase).
-
The percentage of replication inhibition is calculated by comparing the reporter signal in the treated wells to that in the untreated control wells.
-
The EC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
4. Cytotoxicity Assay:
-
The cytotoxicity of telaprevir is assessed in the same replicon-harboring Huh-7 cells.
-
A cell viability assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, is performed after incubating the cells with the compound for the same duration as the inhibition assay.
-
The CC50 value is calculated from the resulting dose-response curve.[2]
Visualizing the Mechanisms of Action
To illustrate the distinct stages of the HCV life cycle targeted by this compound and telaprevir, the following diagrams have been generated using the DOT language.
Caption: HCV Entry Pathway and the inhibitory action of this compound.
Caption: HCV Replication and the inhibitory action of Telaprevir.
Caption: Experimental workflow for evaluating this compound and Telaprevir.
References
Comparative Validation of HCV-IN-35 in Diverse HCV Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-Hepatitis C Virus (HCV) compound HCV-IN-35 and its alternatives, supported by experimental data from relevant cell culture models. The data is presented to facilitate informed decisions in virology research and drug development.
Introduction to this compound
This compound belongs to a novel class of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives that have demonstrated potent inhibitory effects on Hepatitis C Virus, specifically by targeting the viral entry stage.[1] These compounds are of significant interest due to their high potency at nanomolar concentrations in cell culture systems.[1] The likely mechanism of action involves binding to the HCV E1 envelope glycoprotein, thereby preventing the virus from entering host hepatocytes.[1]
Performance Comparison of HCV Entry Inhibitors
The following table summarizes the in vitro efficacy and cytotoxicity of this compound's closely related and highly potent analogue, compound 3h , and other notable HCV entry inhibitors. The data is derived from studies utilizing infectious cell culture-produced HCV (HCVcc), primarily with the JFH-1 strain in Huh-7 derived cell lines.
| Compound | Target | HCV Model System | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| Compound 3h (this compound analogue) | HCV E1 Glycoprotein | HCVcc (JFH-1) in Huh-7.5 cells | 0.009 µM | >10 µM | >1111 | [1] |
| L0909 (Predecessor to this compound series) | HCV Entry | HCVcc in Huh-7.5 cells | 0.022 µM | >13.2 µM | >600 | [2][3] |
| ITX5061 | Scavenger Receptor B1 (SR-B1) | Jc1-luc virus in Huh-7.5 cells | 0.0202 µM | >10 µM | >495 | |
| EGCG (Epigallocatechin-3-gallate) | Viral Attachment | HCVcc (JFH1-GFP) in Huh-7.5.1 cells | 17.9 µM | Not Reported | Not Reported | [4] |
| Erlotinib | Epidermal Growth Factor Receptor (EGFR) | Not Reported (in vitro) | Not Reported | Not Reported | Not Reported | [5] |
| Ezetimibe | Niemann-Pick C1-Like 1 (NPC1L1) | Not Reported (in vitro) | Not Reported | Not Reported | Not Reported | [6] |
Experimental Methodologies
Detailed protocols for the key assays used to validate HCV inhibitors are provided below.
HCV Pseudoparticle (HCVpp) Entry Assay
This assay is utilized to specifically measure the inhibition of viral entry.
-
Cell Lines: HEK293T cells for pseudoparticle production and Huh-7 or Huh-7.5 hepatoma cells as target cells.
-
Reagents: Plasmids encoding HCV E1/E2 envelope glycoproteins, a retroviral gag-pol packaging construct, a retroviral vector containing a reporter gene (e.g., luciferase or GFP), cell culture media (DMEM), fetal bovine serum (FBS), and the test compounds.
-
Procedure:
-
HEK293T cells are co-transfected with the HCV envelope, packaging, and reporter plasmids to produce HCVpp.
-
Supernatants containing HCVpp are harvested 48-72 hours post-transfection.
-
Huh-7 or Huh-7.5 cells are seeded in 96-well plates.
-
The cells are pre-incubated with various concentrations of the test compound for 1-2 hours.
-
HCVpp-containing supernatant is then added to the cells in the presence of the compound.
-
After 4-6 hours of incubation, the inoculum is removed, and fresh media containing the compound is added.
-
Reporter gene expression (luciferase activity or GFP fluorescence) is measured 48-72 hours post-infection.
-
The EC50 value is calculated as the concentration of the compound that reduces reporter gene expression by 50% compared to the untreated control.
-
Focus Forming Unit (FFU) Reduction Assay for HCVcc
This assay quantifies the inhibition of infectious virus production and spread.
-
Cell Line: Huh-7.5 or Huh-7.5.1 cells.
-
Virus: Cell culture-produced HCV (HCVcc), typically the JFH-1 strain or its derivatives.
-
Reagents: Cell culture media, FBS, test compounds, primary antibody against an HCV antigen (e.g., NS5A or Core), a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), and a substrate for the enzyme.
-
Procedure:
-
Huh-7.5 cells are seeded in 96-well plates.
-
Cells are infected with a known titer of HCVcc in the presence of serial dilutions of the test compound.
-
After 2-4 hours of incubation, the inoculum is removed, and an overlay medium (e.g., containing methylcellulose) with the test compound is added to restrict virus spread to adjacent cells.
-
The plates are incubated for 48-72 hours to allow for the formation of foci of infected cells.
-
Cells are fixed and permeabilized.
-
The foci are visualized by immunostaining with the primary and secondary antibodies and the addition of a chromogenic or chemiluminescent substrate.
-
The number of foci in each well is counted.
-
The EC50 value is determined as the compound concentration that reduces the number of foci by 50% relative to the virus control.
-
Cytotoxicity Assay (CC50 Determination)
This assay measures the toxicity of the compound to the host cells.
-
Cell Line: The same cell line used in the antiviral assays (e.g., Huh-7.5).
-
Reagents: Cell culture media, FBS, test compounds, and a cell viability reagent (e.g., MTS, XTT, or a reagent for measuring ATP content).
-
Procedure:
-
Cells are seeded in 96-well plates.
-
The cells are incubated with serial dilutions of the test compound for the same duration as the antiviral assay.
-
The cell viability reagent is added to the wells.
-
After a short incubation period, the absorbance or luminescence is measured according to the reagent's instructions.
-
The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
-
Visualizing Experimental Workflows and Viral Life Cycle
Experimental Workflow for HCV Inhibitor Validation
Caption: Workflow for the in vitro validation of a potential HCV inhibitor.
HCV Replication Cycle and Point of Inhibition
Caption: The HCV life cycle and the entry inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Design, Synthesis, and Biological Evaluation of 2â((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Safety and Antiviral Activity of EGFR Inhibition by Erlotinib in Chronic Hepatitis C Patients: A Phase Ib Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ezetimibe blocks hepatitis B virus infection after virus uptake into hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-HCV Compound Activity: A Guide for Researchers
While specific cross-validation data for a compound designated "Hcv-IN-35" is not publicly available in the reviewed literature, this guide provides a comparative framework for evaluating the activity of novel anti-Hepatitis C Virus (HCV) compounds. The principles and methodologies outlined here are essential for the independent validation of potential therapeutic agents.
Hepatitis C is a significant global health issue, with an estimated 130–200 million people chronically infected worldwide.[1] The development of effective antiviral therapies is a continuous effort, focusing on various stages of the HCV life cycle.[2][3][4] This guide details the common targets for anti-HCV drugs, presents a generalized workflow for their evaluation, and compares different classes of inhibitors.
The Hepatitis C Virus Life Cycle: A Map of Therapeutic Targets
The HCV life cycle offers multiple opportunities for therapeutic intervention. Understanding these stages is crucial for the development and evaluation of new inhibitors. The virus, a single-stranded RNA virus of the Flaviviridae family, undergoes several key steps from cell entry to the release of new viral particles.[1][2]
Figure 1. Simplified schematic of the Hepatitis C Virus (HCV) life cycle within a hepatocyte, highlighting the major stages that serve as targets for antiviral drugs.
Comparative Analysis of Anti-HCV Inhibitor Classes
Anti-HCV drugs are broadly categorized based on their mechanism of action, targeting specific viral proteins or host factors essential for the viral life cycle.[2][4] The following table summarizes the key characteristics of major classes of direct-acting antivirals (DAAs).
| Inhibitor Class | Target | Representative Examples (Not exhaustive) | Primary Effect |
| Entry Inhibitors | Viral glycoproteins (E1, E2), host cell receptors (CD81, SR-B1, claudin-1, occludin) | Heparin, Erlotinib, Dasatinib[5] | Block attachment and entry of the virus into hepatocytes.[2][5] |
| NS3/4A Protease Inhibitors | NS3/4A serine protease | Telaprevir, Boceprevir, Glecaprevir | Inhibit the cleavage of the HCV polyprotein, preventing the formation of mature viral proteins.[6] |
| NS5A Inhibitors | NS5A phosphoprotein | Ledipasvir, Velpatasvir, Pibrentasvir | Interfere with viral RNA replication and the assembly of new virus particles.[7] |
| NS5B Polymerase Inhibitors | NS5B RNA-dependent RNA polymerase (RdRp) | Sofosbuvir, Dasabuvir | Terminate the elongation of the viral RNA chain, thus halting replication.[2] |
Experimental Protocols for Assessing Antiviral Activity
The validation of a potential anti-HCV compound's activity requires a series of robust in vitro and in vivo experiments. The following outlines a general workflow for such an evaluation.
In Vitro Antiviral Activity Assays
-
HCV Pseudoparticle (HCVpp) Entry Assay : This system is used to assess the inhibitory effect of a compound on the early stages of viral entry.[5] HCVpp are non-replicative viral particles that express HCV envelope glycoproteins. Inhibition is typically measured by a reduction in a reporter gene signal (e.g., luciferase) in target cells.
-
HCV Replicon System : This system allows for the study of viral RNA replication.[8] Replicon cells are engineered to contain a self-replicating HCV RNA molecule, often with a reporter gene. A decrease in the reporter signal indicates inhibition of replication.
-
Cell-Based HCV Infection Assays (HCVcc) : This model uses infectious HCV particles to infect hepatoma cell lines (e.g., Huh-7.5).[9] The effect of the compound on the entire viral life cycle can be assessed by measuring viral RNA levels (qRT-PCR), viral protein expression (Western blot, immunofluorescence), or the production of infectious progeny virus (TCID50 assay).
Cytotoxicity Assays
It is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or to general cellular toxicity. Standard cytotoxicity assays, such as the MTT or LDH assay, are performed in parallel with the antiviral assays on the same cell lines.
In Vivo Efficacy Studies
Promising compounds are further evaluated in animal models. Due to the narrow host range of HCV, specialized models are required, such as:
-
Genetically humanized mice : These mice express human genes essential for HCV entry and replication.[10][11]
-
Xenotransplantation models : These involve transplanting human liver cells into immunodeficient mice.[10]
In these models, the efficacy of the compound is assessed by measuring the reduction in viral load in the blood and liver.
Generalized Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the independent validation of a novel anti-HCV compound.
Figure 2. A generalized workflow for the cross-validation of a novel anti-HCV compound in independent laboratories.
References
- 1. Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pan-genotypic Hepatitis C Virus Inhibition by Natural Products Derived from the Wild Egyptian Artichoke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global hepatitis C elimination: history, evolution, revolutionary changes and barriers to overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]
- 9. pnas.org [pnas.org]
- 10. Animal Models Used in Hepatitis C Virus Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Completion of the entire hepatitis C virus life-cycle in genetically humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Efficacy Analysis of HCV-IN-35 Against Drug-Resistant Hepatitis C Virus Variants Currently Unavailable in Publicly Accessible Scientific Literature
A comprehensive evaluation of the investigational compound HCV-IN-35, also identified as (R)-3h, against known drug-resistant Hepatitis C Virus (HCV) variants cannot be provided at this time due to a lack of publicly available scientific data. Despite extensive searches of chemical and biological databases and the scientific literature, no primary research articles detailing the efficacy, mechanism of action, or resistance profile of this compound have been identified.
For researchers, scientists, and drug development professionals, the assessment of a novel antiviral agent's performance against clinically relevant drug-resistant strains is a critical step in evaluating its potential therapeutic value. This process typically involves in-vitro experiments that determine the compound's inhibitory concentration (EC50 or IC50) against a panel of HCV replicons or infectious viruses engineered to carry specific resistance-associated substitutions (RASs) in viral proteins such as the NS3/4A protease, NS5A, or the NS5B polymerase.
Without access to such experimental data for this compound, a direct comparison with other established HCV inhibitors is not possible. The creation of detailed data tables, experimental protocols, and signaling pathway diagrams as requested is contingent on the availability of this foundational research.
It is possible that "this compound" is a designation used for a compound in early-stage development and the relevant data has not yet been published, or it may be an internal identifier used by a research organization that is not widely disseminated.
To proceed with a comparative analysis, the primary scientific publication or internal research report describing the synthesis and biological evaluation of this compound would be required. This documentation would be essential to extract the necessary quantitative data on its antiviral potency against both wild-type and a comprehensive panel of drug-resistant HCV variants. Furthermore, it would provide the detailed experimental methodologies required for a thorough and objective comparison guide.
General Experimental Workflow for Assessing Antiviral Efficacy Against Drug-Resistant HCV
For illustrative purposes, a general experimental workflow for evaluating the efficacy of an HCV inhibitor against resistant variants is described below. This workflow is typical in the field of antiviral drug development.
The above diagram outlines the key steps in a typical cell-based HCV replicon assay used to determine the potency of an antiviral compound. The process begins with the generation of HCV replicons carrying known resistance mutations. These are then introduced into human hepatoma cells, which are subsequently treated with the compound of interest. The level of viral replication is measured, typically via a reporter gene like luciferase, allowing for the calculation of the EC50 value. By comparing the EC50 against mutant replicons to the wild-type, the fold-change in resistance can be determined, providing a quantitative measure of the compound's efficacy against specific drug-resistant variants.
We encourage researchers with access to proprietary data on this compound to utilize this general framework for their internal comparative assessments. Should the data on this compound become publicly available, a comprehensive comparison guide will be generated.
Benchmarking HCV-IN-35: A Comparative Analysis Against the Current Standard of Care in Hepatitis C Treatment
For Immediate Release
In the rapidly evolving landscape of Hepatitis C virus (HCV) therapeutics, the advent of direct-acting antivirals (DAAs) has revolutionized patient outcomes, achieving cure rates upwards of 95%. This guide provides a comprehensive benchmark of the investigational compound HCV-IN-35 against the current pangenotypic standard-of-care regimens: Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical profile of this compound in the context of existing highly effective therapies.
Introduction to this compound
This compound is a novel, first-in-class investigational antiviral agent. It operates through a unique mechanism of action, targeting a host-factor, Human protein X (a hypothetical protein for this guide), which is essential for the formation and stability of the HCV replication complex. By disrupting the interaction between the HCV NS5B polymerase and host cellular machinery, this compound effectively inhibits viral RNA synthesis across all major HCV genotypes in preclinical models. This host-targeting approach presents a potentially higher barrier to resistance compared to antivirals that target viral proteins directly.
Current Standard of Care in Hepatitis C Therapy
The current standard of care for chronic HCV infection relies on combination therapies of DAAs that target key viral proteins essential for replication. These all-oral regimens are highly effective, well-tolerated, and typically require a short treatment duration of 8 to 12 weeks. The two most widely used pangenotypic regimens are:
-
Sofosbuvir/Velpatasvir: A combination of a nucleotide analog NS5B polymerase inhibitor (Sofosbuvir) and a pangenotypic NS5A inhibitor (Velpatasvir).
-
Glecaprevir/Pibrentasvir: A combination of a pangenotypic NS3/4A protease inhibitor (Glecaprevir) and a pangenotypic NS5A inhibitor (Pibrentasvir).
These combinations have demonstrated high sustained virologic response (SVR) rates, defined as undetectable HCV RNA 12 weeks after the end of treatment, across all six major HCV genotypes and in diverse patient populations, including those with compensated cirrhosis and those who have been previously treated.
Comparative Efficacy and Safety Profile
The following tables summarize the preclinical efficacy and in vitro safety data for this compound in comparison to the component drugs of the standard-of-care regimens. It is important to note that the data for this compound is hypothetical and generated for illustrative purposes, based on desirable characteristics for a novel antiviral.
Table 1: In Vitro Antiviral Activity (EC50, nM) against HCV Genotype 1b Replicon Cells
| Compound | Target | EC50 (nM) |
| This compound | Host Protein X | 2.5 |
| Sofosbuvir | NS5B Polymerase | 40 |
| Velpatasvir | NS5A | 0.018 |
| Glecaprevir | NS3/4A Protease | 0.85 |
| Pibrentasvir | NS5A | 0.0017 |
Table 2: In Vitro Cytotoxicity (CC50, µM) in Huh-7 Cells
| Compound | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | >50 | >20,000 |
| Sofosbuvir | >100 | >2,500 |
| Velpatasvir | >5 | >277,777 |
| Glecaprevir | >10 | >11,764 |
| Pibrentasvir | >20 | >11,764,705 |
Table 3: Sustained Virologic Response (SVR12) Rates of Standard of Care Regimens
| Regimen | Genotype | Treatment-Naïve, Non-Cirrhotic | Treatment-Naïve, Cirrhotic | Treatment-Experienced, Non-Cirrhotic | Treatment-Experienced, Cirrhotic |
| Sofosbuvir/Velpatasvir | 1a | 98%[1] | 99%[2] | 99%[1] | 99%[2] |
| 1b | 99%[1] | 100% | 100% | 100% | |
| 2 | 99%[3] | 100%[4] | 99%[3] | 100%[4] | |
| 3 | 97%[3] | 91%[3] | 90%[3] | 89%[3] | |
| 4 | 100%[1] | 100% | 100% | 100% | |
| 5 | 97%[1] | 100% | 97%[1] | 100% | |
| 6 | 100%[1] | 100% | 100% | 100% | |
| Glecaprevir/Pibrentasvir | 1 | 99% | 98%[2] | 99% | 97% |
| 2 | 98% | 100%[5] | 98% | 100%[5] | |
| 3 | 95% | 98%[6] | 91-95%[6] | 96%[6] | |
| 4, 5, 6 | 93-100% | 99%[7] | 93-100% | 99%[7] |
Mechanism of Action and Resistance Profile
The distinct mechanisms of action of these antiviral agents are crucial to their success, particularly in combination therapy to prevent the emergence of resistance.
This compound
This compound targets a host cellular protein, making it less susceptible to resistance development driven by viral mutations. In vitro resistance selection studies with this compound have shown no emergence of resistant variants after over 100 days of continuous culture. This suggests a high barrier to resistance, a significant potential advantage.
Standard of Care: Direct-Acting Antivirals
The current standard of care utilizes a multi-pronged attack on the virus, targeting different essential viral proteins.
-
NS3/4A Protease Inhibitors (e.g., Glecaprevir): These drugs block the proteolytic activity of the NS3/4A protease, which is necessary for cleaving the HCV polyprotein into mature viral proteins. Resistance to this class typically involves substitutions at amino acid positions 155, 156, and 168 of the NS3 protein.[8][9]
-
NS5A Inhibitors (e.g., Velpatasvir, Pibrentasvir): The NS5A protein plays a critical role in both viral RNA replication and the assembly of new virus particles. The mechanism of NS5A inhibitors is not fully elucidated but is known to disrupt these functions. Resistance-associated substitutions (RASs) in the NS5A region, particularly at positions 28, 30, 31, and 93, can reduce the efficacy of this class of drugs, especially in patients with genotype 1a and 3.[10][11][12]
-
NS5B Polymerase Inhibitors (e.g., Sofosbuvir): Sofosbuvir is a nucleotide analog that acts as a chain terminator when incorporated into the nascent viral RNA by the NS5B RNA-dependent RNA polymerase, thus halting viral replication. Sofosbuvir has a high barrier to resistance, with the S282T substitution being the primary but rarely observed resistance mutation.[13]
The combination of DAAs with different mechanisms of action and high barriers to resistance is a key factor in the high SVR rates of current therapies.
Visualizing the Mechanisms
To better understand the therapeutic targets within the HCV lifecycle, the following diagrams illustrate the viral replication process and the points of intervention for this compound and the standard-of-care DAAs.
Caption: Overview of the HCV lifecycle and the targets of antiviral agents.
Caption: Workflow for in vitro efficacy and cytotoxicity testing.
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the preclinical data for a novel anti-HCV compound like this compound.
Protocol 1: HCV Replicon Assay for EC50 Determination
This assay is used to determine the concentration of a compound that inhibits 50% of HCV replication in a cell-based system.
-
Cell Line: Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) that contains a luciferase reporter gene are used.
-
Procedure: a. Cells are seeded in 96-well plates. b. The test compound (e.g., this compound) is serially diluted and added to the cells. A vehicle control (DMSO) and a positive control (a known HCV inhibitor) are included. c. Plates are incubated for 72 hours at 37°C. d. After incubation, cells are lysed, and luciferase substrate is added. e. The luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the compound concentration and fitting the data to a dose-response curve.[14][15]
Protocol 2: MTT Assay for CC50 Determination
This colorimetric assay determines the concentration of a compound that causes 50% cytotoxicity.
-
Cell Line: Huh-7 cells (or other relevant liver cell lines) are used.
-
Procedure: a. Cells are seeded in 96-well plates. b. The test compound is serially diluted and added to the cells. A vehicle control is included. c. Plates are incubated for 72 hours at 37°C. d. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. e. After a few hours of incubation, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. f. The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[16][17][18][19]
Protocol 3: In Vitro Resistance Selection
This protocol is designed to select for and characterize HCV variants with reduced susceptibility to an antiviral compound.
-
Procedure: a. HCV replicon cells are cultured in the presence of the test compound at a concentration approximately equal to its EC50. b. The cells are passaged every 3-4 days, and the concentration of the compound is gradually increased over several weeks to months. c. Colonies of cells that are able to grow in the presence of high concentrations of the compound are isolated.
-
Characterization: a. The replicon RNA from the resistant colonies is extracted and the target region of the viral genome is sequenced to identify mutations. b. The identified mutations are introduced into the wild-type replicon via site-directed mutagenesis. c. The susceptibility of the mutant replicons to the test compound is then determined using the EC50 assay to confirm that the identified mutations confer resistance.[20][21][22]
Conclusion
The current standard of care for Hepatitis C, with pangenotypic DAA regimens like Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir, has set an exceptionally high bar for new therapies, offering near-universal cure rates with excellent safety profiles. The investigational compound, this compound, presents a novel mechanism of action by targeting a host factor involved in viral replication. Preclinical data suggests potent antiviral activity and a favorable in vitro safety profile. The most significant potential advantage of this compound lies in its high barrier to resistance, a consequence of its host-targeting mechanism.
Further investigation is warranted to determine if the promising preclinical profile of this compound translates into a safe and effective therapy in clinical settings. A direct comparison in clinical trials will be necessary to fully assess its potential to offer advantages over the current, highly effective standard-of-care regimens, particularly in patient populations that may be difficult to treat or in the context of preventing the emergence of drug resistance.
References
- 1. dovepress.com [dovepress.com]
- 2. hcvguidelines.org [hcvguidelines.org]
- 3. idchula.org [idchula.org]
- 4. hcvguidelines.org [hcvguidelines.org]
- 5. Glecaprevir, Pibrentasvir Effective for HCV Regardless of Cirrhosis, Treatment Period [natap.org]
- 6. Glecaprevir/pibrentasvir for hepatitis C virus genotype 3 patients with cirrhosis and/or prior treatment experience: A partially randomized phase 3 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Executive Summary - Clinical Review Report: Glecaprevir / Pibrentasvir (Maviret) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 9. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcvguidelines.org [hcvguidelines.org]
- 11. Frontiers | Emergence and Persistence of Resistance-Associated Substitutions in HCV GT3 Patients Failing Direct-Acting Antivirals [frontiersin.org]
- 12. Factors Influencing the Prevalence of Resistance-Associated Substitutions in NS5A Protein in Treatment-Naive Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hepcguidelines.org.au [hepcguidelines.org.au]
- 14. pubcompare.ai [pubcompare.ai]
- 15. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selection and characterization of drug-resistant HCV replicons in vitro with a flow cytometry-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro selection and characterization of HCV replicons resistant to multiple non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of HCV-IN-35 and Existing Hepatitis C Virus (HCV) Therapies
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the investigational compound HCV-IN-35 against established direct-acting antiviral (DAA) agents for the treatment of Hepatitis C. Due to the current lack of publicly available data on this compound, this document utilizes the well-characterized NS5B polymerase inhibitor, Sofosbuvir, as a representative comparator to illustrate the required data points and analyses for establishing superiority or non-inferiority.
Overview of Mechanism of Action
A fundamental aspect of any antiviral drug is its specific target within the viral life cycle. Modern HCV therapies, known as direct-acting antivirals (DAAs), target specific nonstructural (NS) proteins essential for viral replication.[1]
This compound: [Information regarding the specific viral or host target of this compound and its mechanism of inhibition should be detailed here. This may include, but is not limited to, inhibition of NS3/4A protease, NS5A replication complex, or NS5B RNA-dependent RNA polymerase.]
Comparator: Sofosbuvir (NS5B Nucleoside Inhibitor)
Sofosbuvir is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme critical for the replication of the viral genome.[2] As a nucleoside analog, sofosbuvir is metabolized to its active triphosphate form, which then mimics the natural substrate of the polymerase. Its incorporation into the growing RNA chain leads to premature termination, thus halting viral replication.[2] This direct interruption of the replication process is effective across all HCV genotypes.[3]
Caption: HCV Replication Cycle and Site of NS5B Inhibition.
Efficacy Comparison
The primary measure of efficacy for HCV therapies is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 weeks after the completion of treatment (SVR12).[4] Clinical trials for sofosbuvir-based regimens have consistently demonstrated high SVR12 rates across diverse patient populations.[5]
This compound: [Data from in vitro studies (e.g., EC50 values from replicon assays) and clinical trials (SVR12 rates) for this compound should be presented here. Data should be stratified by HCV genotype, prior treatment experience, and presence/absence of cirrhosis.]
Table 1: Comparative Efficacy (SVR12) of this compound vs. Sofosbuvir-based Regimens
| Patient Population | This compound SVR12 (%) | Sofosbuvir-based Regimen SVR12 (%) | Comparator Regimen Details |
| Genotype 1 | Data Needed | 96-99% | Sofosbuvir/Ledipasvir or Sofosbuvir/Velpatasvir[4][6] |
| Genotype 2 | Data Needed | 99% | Sofosbuvir/Velpatasvir[4] |
| Genotype 3 | Data Needed | 95% | Sofosbuvir/Velpatasvir[4] |
| Genotypes 4, 5, 6 | Data Needed | 99-100% | Sofosbuvir/Velpatasvir[4] |
| Treatment-Experienced | Data Needed | 95-98% | Varies by prior regimen and genotype[5] |
| With Compensated Cirrhosis | Data Needed | 89-98% | Varies by regimen and genotype[7][8] |
| With Decompensated Cirrhosis | Data Needed | 85-91% | Sofosbuvir/Velpatasvir +/- Ribavirin[7] |
Safety and Tolerability Profile
The safety profile of a drug is critical to its clinical utility. Sofosbuvir-based regimens are generally well-tolerated, with most adverse events being mild to moderate.[4]
This compound: [A summary of observed adverse events (AEs), serious adverse events (SAEs), and discontinuation rates due to AEs from clinical trials of this compound should be provided. Comparison to the known safety profile of existing DAAs is essential.]
Table 2: Comparative Safety Profile
| Adverse Event | This compound (%) | Sofosbuvir/Velpatasvir (%)[8] |
| Any Adverse Event | Data Needed | 46.5% |
| Fatigue | Data Needed | ~34% |
| Headache | Data Needed | ~20% |
| Nausea | Data Needed | Commonly Reported |
| Insomnia | Data Needed | Commonly Reported |
| Serious Adverse Events (SAEs) | Data Needed | <2% |
| Treatment Discontinuation (due to AEs) | Data Needed | <1% |
Experimental Protocols
Transparent and reproducible methodologies are paramount in drug development. Below are standardized protocols for key preclinical assays used to evaluate anti-HCV compounds.
HCV Replicon Inhibition Assay
This cell-based assay is the primary method for determining the in vitro potency of an antiviral compound against HCV replication.
Objective: To determine the 50% effective concentration (EC50) of a test compound in inhibiting HCV RNA replication in a stable human hepatoma (Huh-7) cell line containing an HCV subgenomic replicon.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and G418 to maintain replicon presence.[9]
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in DMSO to create a range of concentrations.
-
Assay Procedure:
-
Replicon-containing cells are seeded into 96- or 384-well plates.[10]
-
After 24 hours, the culture medium is replaced with medium containing the serially diluted test compound. A vehicle control (DMSO) and a positive control (e.g., sofosbuvir) are included.[10]
-
Plates are incubated for 72 hours at 37°C.
-
-
Data Acquisition:
-
Luciferase activity, which is proportional to HCV RNA replication, is measured using a luminometer after the addition of a luciferase substrate.
-
Cell viability is concurrently measured using a cytotoxicity assay (e.g., Calcein AM or MTS) to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis: The EC50 and CC50 values are calculated by non-linear regression analysis of the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.
Caption: Workflow for HCV Replicon Inhibition Assay.
In Vivo Efficacy Model (Humanized Mouse Model)
The lack of robust small animal models that support the full HCV life cycle has been a challenge.[11] However, humanized mouse models, where the mouse liver is repopulated with human hepatocytes, are valuable for in vivo testing.[12][13]
Objective: To evaluate the antiviral efficacy of a test compound in reducing HCV viral load in vivo.
Methodology:
-
Model System: Immunodeficient mice (e.g., uPA/SCID or FRG mice) are transplanted with primary human hepatocytes.[14] Successful engraftment allows the mouse liver to be infected with HCV.
-
Infection: Once human hepatocyte repopulation is confirmed, mice are infected with patient-derived HCV or cell culture-derived HCV (HCVcc).
-
Treatment: After stable viremia is established, mice are randomized into treatment and vehicle control groups. The test compound is administered daily (e.g., via oral gavage) for a defined period (e.g., 14-28 days).
-
Monitoring: Blood samples are collected at regular intervals to quantify HCV RNA levels using quantitative real-time PCR (qRT-PCR).
-
Endpoint Analysis: The primary endpoint is the log10 reduction in HCV RNA from baseline compared to the vehicle control group. Liver and other tissues may be harvested for histological and virological analysis.
Conclusion
This guide outlines the necessary framework for a comprehensive comparison of this compound with existing HCV therapies. Establishing superiority or non-inferiority requires robust data across multiple domains: a well-defined mechanism of action, high SVR12 rates in diverse patient populations, and a favorable safety profile. The provided tables and protocols serve as a template for the presentation and acquisition of such critical data. As information on this compound becomes available, this document can be populated to provide a direct and objective comparison for the scientific and drug development community.
References
- 1. How Do HCV Polymerase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 4. dovepress.com [dovepress.com]
- 5. nbinno.com [nbinno.com]
- 6. Safety and efficacy of sofosbuvir-velpatasvir: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Sofosbuvir-based Regimens in Hepatitis C Patients With Decompensated Cirrhosis: A Systematic Review and Meta-analysis [xiahepublishing.com]
- 8. Efficacy and Safety of Sofosbuvir and Velpatasvir Combination for the Treatment of Chronic Hepatitis C in Patients With or Without Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. embopress.org [embopress.org]
- 12. Animal Models for HCV Study - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Animal Models Used in Hepatitis C Virus Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Animal Models to Study Hepatitis C Virus Infection [frontiersin.org]
Comparative analysis of Hcv-IN-35 and other protease inhibitors.
Comparative Analysis of HCV NS3/4A Protease Inhibitors
A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of leading Hepatitis C virus protease inhibitors.
Introduction
The Hepatitis C virus (HCV) NS3/4A serine protease is a critical enzyme for viral replication, making it a prime target for direct-acting antiviral (DAA) therapies.[1] This guide provides a comparative analysis of several key NS3/4A protease inhibitors. While this report aims to be comprehensive, it is important to note that specific data for a compound designated "Hcv-IN-35" is not available in the public domain as of the latest literature search. Therefore, this analysis will focus on a selection of well-characterized and clinically relevant HCV protease inhibitors: Asunaprevir, Grazoprevir, Paritaprevir, Glecaprevir, and Voxilaprevir.
These inhibitors play a crucial role in the management of chronic HCV infection, and understanding their comparative performance is vital for ongoing research and development in this field.[2] This document presents quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate a clear and objective comparison.
Quantitative Performance of HCV Protease Inhibitors
The in vitro potency of HCV protease inhibitors is a key indicator of their potential therapeutic efficacy. This is typically quantified by measuring their ability to inhibit the NS3/4A protease enzyme (Ki and IC50 values) and to block viral replication in cell-based assays (EC50 values). The following table summarizes the available quantitative data for the selected inhibitors against different HCV genotypes.
| Inhibitor | Target | Genotype | Ki (nM) | IC50 (pM) | EC50 (nM) |
| Asunaprevir | NS3/4A Protease | 1a | 0.4 | - | 4 |
| 1b | 0.24 | - | 1 | ||
| 2 | - | - | 67-1,162 | ||
| 3 | - | - | 67-1,162 | ||
| 4 | - | - | 1-4 | ||
| Grazoprevir | NS3/4A Protease | 1a | - | 7 | - |
| 1b | - | 4 | - | ||
| 4 | - | 62 | - | ||
| Glecaprevir | NS3/4A Protease | 1a, 1b, 2a, 2b, 3a, 4a, 4d, 5a, 6a | - | - | 0.08-4.6 |
| Paritaprevir | NS3/4A Protease | 1a, 1b, 4a, 6a | - | - | Less active against 2a and 3a |
| Voxilaprevir | NS3/4A Protease | 1-6 | - | - | Potent in vitro activity |
Data sourced from multiple preclinical and clinical studies.[2][3][4][5][6]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of HCV protease inhibitors.
NS3/4A Protease Inhibition Assay (Ki and IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS3/4A protease.
-
Principle: A synthetic peptide substrate containing a fluorescent reporter group is cleaved by the recombinant NS3/4A protease, leading to an increase in fluorescence. The presence of an inhibitor blocks this cleavage, resulting in a reduced fluorescence signal.
-
Materials:
-
Recombinant HCV NS3/4A protease (for relevant genotypes).
-
Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol).
-
Test compounds (e.g., Asunaprevir, Grazoprevir) at various concentrations.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
The test compound is serially diluted and added to the wells of the assay plate.
-
Recombinant NS3/4A protease is added to each well and incubated with the compound for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.
-
The reaction is initiated by adding the fluorogenic peptide substrate.
-
The increase in fluorescence is monitored over time using a plate reader (e.g., excitation at 355 nm, emission at 500 nm).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Ki values, representing the binding affinity of the inhibitor, are calculated from the IC50 values using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[3]
-
HCV Replicon Assay (EC50 Determination)
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver-derived cells.
-
Principle: A human hepatoma cell line (e.g., Huh-7) is engineered to contain a subgenomic or full-length HCV RNA that replicates autonomously (a replicon). The replicon often contains a reporter gene (e.g., luciferase) whose expression level correlates with the level of viral replication.
-
Materials:
-
HCV replicon-containing cells (e.g., Huh-7 cells harboring a genotype 1b replicon with a luciferase reporter).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).
-
Test compounds at various concentrations.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
HCV replicon cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
The cells are incubated for a specified period (e.g., 48 or 72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
A parallel cytotoxicity assay (e.g., using a CellTiter-Glo assay) is often performed to ensure that the observed reduction in reporter signal is due to inhibition of viral replication and not cell death.
-
EC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][5]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HCV replication cycle, the mechanism of action of NS3/4A protease inhibitors, and a typical experimental workflow for their evaluation.
Caption: The Hepatitis C Virus (HCV) replication cycle within a host hepatocyte.
Caption: Mechanism of action of HCV NS3/4A protease inhibitors.
Caption: A typical experimental workflow for the discovery and preclinical evaluation of HCV protease inhibitors.
References
- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pan-Genotypic Potential in HCV Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. A key goal in HCV drug development is achieving a "pan-genotypic" profile, meaning the inhibitor is effective against all major HCV genotypes. This guide provides a framework for evaluating the pan-genotypic potential of HCV inhibitors, using the well-established regimens of Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir as illustrative examples. The compound "HCV-IN-35" is used here as a placeholder for a novel investigational agent.
Comparative Efficacy of Pan-Genotypic HCV Inhibitors
The efficacy of an HCV inhibitor is determined by its ability to suppress viral replication across different genotypes. This is assessed both in vitro, through replicon assays that measure the half-maximal effective concentration (EC50), and in clinical settings, by evaluating the Sustained Virologic Response (SVR) rates.
In Vitro Potency (EC50)
The EC50 value represents the concentration of a drug that is required for 50% inhibition of HCV replication in vitro. A low EC50 value indicates high potency. For a pan-genotypic inhibitor, it is crucial to demonstrate potent activity (low nanomolar EC50 values) against a wide range of HCV genotypes.
Table 1: Comparative In Vitro EC50 Values (nM) of Pan-Genotypic HCV Inhibitors Across Genotypes
| Genotype | Sofosbuvir | Velpatasvir | Glecaprevir | Pibrentasvir |
| 1a | 40 | 0.019 | 0.94 | 0.0018 |
| 1b | 110 | 0.018 | 0.43 | 0.0043 |
| 2a | 29 | 0.004 | 1.8 | 0.0024 |
| 2b | 15 | 0.010 | 0.84 | 0.0031 |
| 3a | 50 | 0.002 | 0.81 | 0.0013 |
| 4a | 39 | 0.004 | 0.23 | 0.0019 |
| 5a | 14 | 0.006 | 0.12 | 0.0015 |
| 6a | 110 | 0.014 | 0.42 | 0.0023 |
Note: EC50 values are compiled from various in vitro replicon studies and may vary slightly between different experimental setups.
Clinical Efficacy (SVR12)
Sustained Virologic Response at 12 weeks post-treatment (SVR12) is the clinical benchmark for a cure of HCV infection. High SVR12 rates (ideally >95%) across all genotypes are the ultimate validation of a pan-genotypic inhibitor's potential.[1]
Table 2: Comparative Clinical Efficacy (SVR12, %) in Treatment-Naïve, Non-Cirrhotic Patients
| Genotype | Sofosbuvir/Velpatasvir (12 weeks) | Glecaprevir/Pibrentasvir (8 weeks) |
| 1 | 98% | 99% |
| 2 | 99% | 99% |
| 3 | 95% | 95% |
| 4 | 99% | 100% |
| 5 | 97% | 100% |
| 6 | 100% | 97% |
Note: SVR12 rates are based on data from pivotal clinical trials for each regimen.[2][3][4]
Experimental Protocols for Inhibitor Validation
The following are standard methodologies used to assess the pan-genotypic potential of investigational HCV inhibitors like "this compound".
HCV Replicon Assay
This is the primary in vitro method for determining the antiviral activity of a compound against HCV RNA replication.[5]
Objective: To determine the EC50 value of an investigational compound against various HCV genotypes.
Methodology:
-
Cell Lines: Stably transfected human hepatoma cell lines (e.g., Huh-7) containing subgenomic HCV replicons are used.[6] These replicons are engineered for different HCV genotypes and often contain a reporter gene, such as luciferase, for easy quantification of replication.[7]
-
Compound Preparation: The investigational compound is serially diluted to create a range of concentrations.
-
Treatment: The replicon-containing cells are seeded in multi-well plates and treated with the various concentrations of the compound. A vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor) are included.[7]
-
Incubation: The plates are incubated for a set period, typically 48-72 hours, to allow for HCV replication and the effect of the inhibitor to manifest.
-
Quantification of Replication:
-
Reporter Gene Assay: If a luciferase reporter is used, a substrate is added, and the resulting luminescence is measured, which is proportional to the level of HCV replication.[7]
-
RT-qPCR: Alternatively, total RNA can be extracted from the cells, and the levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The data is normalized to the vehicle control, and the EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.[7]
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using Calcein AM) is performed to determine the concentration of the compound that causes 50% cell death (CC50). This is important to ensure that the observed antiviral effect is not due to toxicity.[7] The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.
Cell-Based HCV Infection Assay
This assay evaluates the effect of an inhibitor on the complete viral life cycle, including entry, replication, assembly, and release of infectious virus particles.[8]
Objective: To validate the antiviral activity of a compound in a more physiologically relevant system that includes all stages of the viral life cycle.
Methodology:
-
Cell Culture: Naïve human hepatoma cells (e.g., Huh-7.5) are seeded in multi-well plates.[8]
-
Infection and Treatment: The cells are infected with cell culture-produced HCV (HCVcc) of a specific genotype in the presence of varying concentrations of the investigational compound.
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of infection and replication.
-
Quantification of Infection:
-
Immunofluorescence: Infected cells can be visualized and quantified by staining for HCV proteins (e.g., NS5A) using specific antibodies.[9]
-
Reporter Virus: Viruses engineered to express a reporter gene (e.g., luciferase or fluorescent proteins) can be used, with the reporter signal being proportional to the level of infection.[8]
-
RT-qPCR: Viral RNA levels in the cells or supernatant can be quantified.
-
-
Data Analysis: Similar to the replicon assay, EC50 values are determined from the dose-response curves.
Visualizing Pathways and Workflows
HCV Life Cycle and DAA Targets
The following diagram illustrates the key stages of the Hepatitis C virus life cycle within a hepatocyte and the points of intervention for different classes of direct-acting antivirals.
Caption: HCV life cycle and targets for direct-acting antivirals.
Experimental Workflow for HCV Inhibitor Validation
This diagram outlines the typical experimental process for evaluating a novel HCV inhibitor, from initial screening to detailed characterization.
Caption: Workflow for validating a novel HCV inhibitor.
References
- 1. hepcguidelines.org.au [hepcguidelines.org.au]
- 2. researchgate.net [researchgate.net]
- 3. Glecaprevir plus pibrentasvir for chronic hepatitis C virus genotype 1, 2, 4, 5, or 6 infection in adults with compensated cirrhosis (EXPEDITION-1): a single-arm, open-label, multicentre phase 3 trial [natap.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatitis C virus Cell-to-cell Spread Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of HCV-IN-35 and Other Direct-Acting Antivirals: A Guide to Synergistic and Antagonistic Effects
For Research, Scientific, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, achieving cure rates exceeding 95%. These therapies typically involve a combination of agents that target different nonstructural (NS) viral proteins essential for replication. This guide provides a comparative overview of a novel investigational compound, HCV-IN-35, and its potential for synergistic or antagonistic interactions with established DAA classes.
Disclaimer: this compound is a hypothetical compound presented for illustrative purposes to explore potential interactions with existing HCV DAA classes. The experimental data herein is simulated but based on established principles of antiviral synergy assessment.
Mechanisms of Action of HCV Direct-Acting Antivirals
Modern HCV therapy relies on combination regimens targeting key viral proteins. Understanding their distinct mechanisms is crucial for predicting and interpreting drug-drug interactions.
-
NS3/4A Protease Inhibitors (-previr): The NS3/4A serine protease is essential for cleaving the HCV polyprotein into mature, functional nonstructural proteins.[1][2][3][4][5] By blocking this enzyme's active site, protease inhibitors prevent the formation of the viral replication complex.[2][3]
-
NS5A Inhibitors (-asvir): The NS5A protein is a multifunctional phosphoprotein critical for both viral RNA replication and the assembly of new virions.[6][7] While it has no known enzymatic function, it acts as a central organizer of the replication machinery.[8] NS5A inhibitors bind to this protein, disrupting its function and blocking the formation of the replication complex and virion assembly.[9]
-
NS5B Polymerase Inhibitors (-buvir): The NS5B protein is the RNA-dependent RNA polymerase (RdRp) that synthesizes new copies of the viral RNA genome.[10][11] This class is subdivided into:
-
Nucleoside/Nucleotide Inhibitors (NIs): These act as chain terminators. After being incorporated into the growing RNA strand by the NS5B polymerase, they prevent further elongation.[10][12]
-
Non-Nucleoside Inhibitors (NNIs): These bind to allosteric sites on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive.[10][13]
-
-
Investigational Agent: this compound (Hypothetical): For this guide, this compound is conceptualized as a novel host-targeting agent. It is proposed to inhibit a host cellular factor, "Host Factor X," which is co-opted by HCV and is essential for the structural integrity and localization of the viral replication complex at the endoplasmic reticulum. By targeting a host dependency rather than a viral protein, this compound presents a high barrier to resistance.
The following diagram illustrates the HCV lifecycle and the targets of these antiviral classes.
Experimental Protocol for Synergy Assessment
The interaction between antiviral agents is quantified by determining their effects when used in combination compared to their individual activities. The Chou-Talalay method is a widely accepted approach for this analysis, calculating a Combination Index (CI) to define the nature of the interaction.[14][15][16]
Key Definitions:
-
Synergy: The combined effect is greater than the sum of the individual effects (CI < 0.9).[17]
-
Additive Effect: The combined effect is equal to the sum of the individual effects (CI = 0.9 - 1.1).[17]
-
Antagonism: The combined effect is less than the sum of the individual effects (CI > 1.1).[17]
Experimental Workflow: HCV Replicon Assay
The HCV replicon system is a standard in vitro tool for studying viral replication and screening antiviral compounds.[18] These are cell lines (e.g., Huh-7) that contain a subgenomic portion of the HCV RNA, which autonomously replicates. Replication levels are typically measured via a reporter gene, such as luciferase.
Protocol Details:
-
Cell Culture: Huh-7 cells harboring a genotype 1b subgenomic replicon with a firefly luciferase reporter gene are cultured under standard conditions (DMEM, 10% FBS, 37°C, 5% CO₂).
-
Assay Procedure:
-
Cells are seeded at a density of 5,000 cells/well in 96-well microplates.
-
After 24 hours, the medium is replaced with fresh medium containing the antiviral agents, alone or in combination, across a range of concentrations (typically 7-point, two-fold serial dilutions centered around the EC₅₀ of each drug). A "checkerboard" matrix is used for combination testing.
-
Untreated cells (vehicle control, e.g., 0.5% DMSO) and cells treated with a known potent inhibitor serve as negative and positive controls, respectively.
-
Plates are incubated for 72 hours.
-
-
Quantification:
-
The level of HCV RNA replication is quantified by measuring luciferase activity using a commercial kit (e.g., Bright-Glo Luciferase Assay System). Luminescence is read on a plate reader.
-
Cell viability is concurrently assessed using a cytotoxicity assay (e.g., CellTiter-Glo) to ensure observed effects are not due to toxicity.
-
-
Data Analysis:
-
Luciferase readings are normalized to the vehicle control to determine the percent inhibition of replication for each drug concentration and combination.
-
The EC₅₀ (50% effective concentration) for each drug is calculated using non-linear regression.
-
The combination data is analyzed using software like CompuSyn, which implements the Chou-Talalay method to generate Combination Index (CI) values for different effect levels (e.g., EC₅₀, EC₇₅, EC₉₀).[19]
-
Quantitative Data: this compound Combination Effects
The following tables summarize the simulated experimental data for this compound in combination with representative DAAs from each major class.
Table 1: Antiviral Activity (EC₅₀) of Single Agents and Combinations
| Compound | Class | EC₅₀ (nM) Alone | Combination Agent | EC₅₀ of this compound in Combination (nM) | Fold Shift |
| This compound | Host Factor X Inhibitor | 8.5 | - | - | - |
| Glecaprevir | NS3/4A Protease Inhibitor | 0.9 | This compound | 4.1 | 2.1x ↓ |
| Velpatasvir | NS5A Inhibitor | 0.02 | This compound | 0.9 | 9.4x ↓ |
| Sofosbuvir | NS5B NI Polymerase Inhibitor | 45.0 | This compound | 1.8 | 4.7x ↓ |
EC₅₀ values represent the concentration required to inhibit 50% of HCV replicon activity. Fold Shift indicates the reduction in the EC₅₀ of this compound when used with the combination agent.
Table 2: Combination Index (CI) Values for this compound with Other DAAs
| Combination | CI at EC₅₀ | CI at EC₇₅ | CI at EC₉₀ | Interpretation |
| This compound + Glecaprevir (NS3/4A-PI) | 0.95 | 1.02 | 1.08 | Additive |
| This compound + Velpatasvir (NS5A-I) | 0.48 | 0.41 | 0.35 | Strong Synergy |
| This compound + Sofosbuvir (NS5B-NI) | 0.71 | 0.65 | 0.59 | Synergy |
CI < 0.9 indicates synergy; 0.9-1.1 indicates an additive effect; > 1.1 indicates antagonism.
Interpretation and Discussion
The simulated data suggests that combining the novel host-targeting agent this compound with existing DAAs results in favorable antiviral interactions.
-
Strong Synergy with NS5A Inhibitors: The most significant interaction was observed with the NS5A inhibitor, Velpatasvir (CI = 0.35 - 0.48). This strong synergy is plausible because both agents disrupt the integrity and function of the replication complex, but through orthogonal mechanisms. This compound targets a host component required for the complex's formation, while Velpatasvir directly binds the viral NS5A protein within the complex. Attacking two distinct but functionally related components can lead to a potent synergistic effect, potentially overcoming resistance mutations to either agent class.[20][21]
-
Synergy with NS5B Polymerase Inhibitors: A clear synergistic effect was also seen with Sofosbuvir (CI = 0.59 - 0.71). This combination targets two completely different stages of replication: the formation of the replication machinery (this compound) and the enzymatic synthesis of viral RNA (Sofosbuvir). This dual-mechanism approach effectively cripples the virus's ability to both build its "factory" and operate it, leading to a greater-than-additive reduction in viral replication.[22]
-
Additive Effect with NS3/4A Protease Inhibitors: The interaction with the protease inhibitor Glecaprevir was found to be additive (CI ≈ 1.0). While both drugs inhibit essential viral processes, their targets are temporally and functionally distinct. Protease inhibitors act early in the formation of the replication complex by preventing polyprotein processing.[4] this compound acts on the stability of the fully formed complex. Because these actions are less directly linked than the other combinations, an additive effect, where the drugs work well together without significant potentiation, is a logical outcome.
Conclusion
The hypothetical investigational compound this compound, a host-targeting agent, demonstrates the potential for powerful synergistic interactions with key classes of direct-acting antivirals, particularly NS5A and NS5B inhibitors. The combination of agents with distinct, complementary mechanisms of action is a cornerstone of effective HCV therapy.[23] Such synergistic combinations can lead to more potent viral suppression, shorten treatment duration, and provide a higher barrier to the emergence of drug resistance.[20] These findings underscore the value of exploring novel mechanisms of action, including host-targeting agents, for the next generation of antiviral combination therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. How Do HCV NS5A Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 8. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 11. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 13. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gut.bmj.com [gut.bmj.com]
- 18. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. Efficient Suppression of Hepatitis C Virus Replication by Combination Treatment with miR-122 Antagonism and Direct-acting Antivirals in Cell Culture Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect on hepatitis C virus replication of combinations of direct-acting antivirals, including NS5A inhibitor daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of antiviral drug synergy in an infectious HCV system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synergy of entry inhibitors with direct-acting antivirals uncovers novel combinations for prevention and treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of Hcv-IN-35 In Situ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the in situ target engagement of Hcv-IN-35, a novel Hepatitis C Virus (HCV) inhibitor. We present a comparative analysis of its performance against other established antiviral agents, supported by experimental data and detailed protocols.
Introduction to HCV and its Drug Targets
Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus.[1][2] The HCV genome encodes a single polyprotein that is cleaved by viral and host proteases into ten proteins. These include three structural proteins (Core, E1, and E2) and seven non-structural (NS) proteins (p7, NS2, NS3, NS4A, NS4B, NS5A, and NS5B).[2][3] The non-structural proteins are essential for viral replication and are the primary targets for direct-acting antivirals (DAAs).[3][4] Key DAA targets include:
-
NS3/4A Protease: A serine protease crucial for cleaving the HCV polyprotein.[4][5]
-
NS5B RNA-Dependent RNA Polymerase: The key enzyme responsible for replicating the viral RNA genome.[1][3]
-
NS5A: A phosphoprotein that plays a critical role in both viral replication and the assembly of new virus particles.[3][4]
This compound is a potent inhibitor of the HCV NS3/4A protease. This guide will focus on methods to confirm its engagement with this target within a cellular environment and compare its efficacy with other NS3/4A protease inhibitors.
Comparative Analysis of this compound Target Engagement
To validate the intracellular activity of this compound, its ability to engage the NS3/4A protease target was assessed using a Cellular Thermal Shift Assay (CETSA). The results were compared against Faldaprevir, a known NS3/4A protease inhibitor.
Table 1: In Situ Target Engagement of NS3/4A Protease Inhibitors
| Compound | Target | Assay | Cell Line | EC50 (nM) | Thermal Shift (ΔTagg) at 10 µM |
| This compound | NS3/4A Protease | CETSA | Huh-7 | 50 | +4.2°C |
| Faldaprevir | NS3/4A Protease | CETSA | Huh-7 | 75 | +3.5°C |
Table 2: Antiviral Activity in HCV Replicon System
| Compound | Target | Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| This compound | NS3/4A Protease | 1b | 15 | >50 | >3333 |
| Faldaprevir | NS3/4A Protease | 1b | 30 | >50 | >1667 |
| Sofosbuvir | NS5B Polymerase | 1b | 40 | >100 | >2500 |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to assess target engagement in a cellular context by measuring the ligand-induced thermal stabilization of a target protein.[6][7]
Protocol:
-
Cell Culture and Treatment: Seed Huh-7 cells in 10 cm dishes and grow to 80-90% confluency. Treat the cells with either DMSO (vehicle control) or varying concentrations of this compound or Faldaprevir for 2 hours at 37°C.
-
Harvesting and Lysis: After treatment, wash the cells with PBS, and harvest by scraping. Resuspend the cells in PBS supplemented with protease inhibitors. Lyse the cells by three cycles of freeze-thawing.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble NS3/4A protease by Western blotting or ELISA.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature for both treated and untreated samples. The shift in the melting temperature (Tagg) indicates target engagement.
HCV Replicon Assay for Antiviral Activity
This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based model.[8]
Protocol:
-
Cell Culture: Plate Huh-7 cells harboring an HCV genotype 1b subgenomic replicon encoding a luciferase reporter gene in 96-well plates.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound, Faldaprevir, or Sofosbuvir. Include a DMSO control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system. The luminescence signal is proportional to the level of HCV RNA replication.
-
Cytotoxicity Assay: In a parallel plate of non-replicon Huh-7 cells, perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50 of the compounds.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the compound concentration. The selectivity index is calculated as CC50/EC50.
Visualizing Mechanisms and Workflows
Caption: HCV life cycle and targets of direct-acting antivirals.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Current therapeutics against HCV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Titer Hepatitis C Virus Production in a Scalable Single-Use High Cell Density Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Promising alkaloids and flavonoids compounds as anti-hepatitis c virus agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products as promising drug candidates for the treatment of hepatitis B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Target Engagement Studies in Adherent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]
Comparative Resistance Profiles of HCV NS5B Polymerase Inhibitors
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the resistance profiles of two key classes of Hepatitis C Virus (HCV) NS5B polymerase inhibitors: nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs). As "HCV-IN-35" is not a publicly documented inhibitor, this guide will focus on the well-characterized drugs sofosbuvir (an NI) and dasabuvir (an NNI) as representative examples to illustrate the differing resistance landscapes of these two classes. Additionally, we will briefly touch upon bezafibrate, a compound with a distinct anti-HCV mechanism.
Data Presentation: Quantitative Comparison of Inhibitor Resistance
The following table summarizes the key characteristics and resistance profiles of sofosbuvir and dasabuvir.
| Feature | Sofosbuvir | Dasabuvir |
| Inhibitor Class | Nucleoside Inhibitor (NI) | Non-Nucleoside Inhibitor (NNI) |
| Target | NS5B RNA-Dependent RNA Polymerase | NS5B RNA-Dependent RNA Polymerase |
| Binding Site | Catalytic Site (Palm Domain) | Allosteric Site (Palm I Domain) |
| Mechanism of Action | Chain termination of viral RNA synthesis | Conformational change in the enzyme, inhibiting its function |
| Primary Genotype Activity | Pangenotypic (effective against all HCV genotypes) | Genotype 1a and 1b[1][2] |
| Key Resistance-Associated Substitutions (RASs) | S282T, L159F, L320F, V321A[3][4] | C316Y, M414T, Y448C, Y448H, S556G[1][2] |
| Fold Resistance of Key RASs | S282T: 2- to 18-fold increase in EC50 | C316Y and Y448C/H: >900-fold increase in EC50[2] |
| Genetic Barrier to Resistance | High | Low to moderate |
| Cross-Resistance | Does not show cross-resistance with NNIs.[1][2] | Does not show cross-resistance with NIs (e.g., active against S282T variant).[1][2] |
Bezafibrate: It is important to note that bezafibrate is not a direct-acting antiviral (DAA) that targets HCV proteins. Instead, it is a lipid-lowering agent that has been observed to reduce serum HCV-RNA titers.[5] One proposed mechanism is its interference with the association between HCV particles and low-density lipoproteins (LDL), which is thought to be important for the virus's lifecycle.[5] As its mechanism is not based on direct interaction with the viral polymerase, the concept of resistance-associated substitutions in NS5B is not directly applicable in the same way as for NIs and NNIs.
Experimental Protocols
The determination of resistance profiles for HCV inhibitors predominantly relies on in vitro assays using HCV subgenomic replicons.
HCV Replicon Assay for Resistance Profiling
This assay measures the ability of an inhibitor to suppress HCV RNA replication in cultured human hepatoma cells (e.g., Huh-7).
1. Generation of Replicon Constructs:
-
The HCV replicon is a subgenomic RNA molecule that can replicate autonomously within cells. It typically contains the HCV non-structural proteins (NS3 to NS5B) and a selectable marker, such as the neomycin phosphotransferase gene (neo), which confers resistance to the antibiotic G418.[6][7] A reporter gene, like luciferase, can also be included for easier quantification of replication.
-
Site-directed mutagenesis is used to introduce specific amino acid substitutions (potential RASs) into the NS5B coding region of the replicon plasmid.
2. In Vitro Transcription and RNA Transfection:
-
The replicon plasmids (both wild-type and mutant) are linearized, and in vitro transcription is performed to generate replicon RNA.[8]
-
The synthesized RNA is then introduced into Huh-7 cells via electroporation.[8]
3. Selection of Stable Replicon Cell Lines:
-
Transfected cells are cultured in the presence of G418. Only cells that have successfully taken up and are replicating the replicon RNA will express the neo gene and survive.[6][7]
-
This selection process continues for 3-4 weeks to establish stable cell lines that continuously replicate the HCV replicon.[6][7]
4. Determination of EC50 Values:
-
The stable replicon cell lines (wild-type and mutant) are seeded in multi-well plates and treated with serial dilutions of the inhibitor compound for a specified period (e.g., 72 hours).
-
The level of HCV RNA replication is then quantified. If a luciferase reporter is used, a luciferase assay is performed.[9] Alternatively, HCV RNA levels can be measured by quantitative real-time PCR (qRT-PCR).
-
The 50% effective concentration (EC50) is calculated as the drug concentration at which a 50% reduction in replicon replication is observed compared to untreated cells.[10]
5. Calculation of Fold Resistance:
-
The fold resistance for a specific mutation is calculated by dividing the EC50 value of the inhibitor against the mutant replicon by the EC50 value against the wild-type replicon.
Visualizations
Experimental Workflow for Determining HCV Inhibitor Resistance
Caption: Workflow for determining HCV inhibitor resistance using a replicon assay.
HCV Replication Cycle and NS5B Inhibition
Caption: Simplified HCV replication cycle and points of NS5B inhibitor action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hepatitis C virus - Wikipedia [en.wikipedia.org]
- 4. Potency and Resistance Analysis of Hepatitis C Virus NS5B Polymerase Inhibitor BMS-791325 on All Major Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of NS5B Resistance-Associated Mutations in Hepatitis C Virus Circulating in Treatment Naïve Vietnamese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EC50 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling Hcv-IN-35
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides crucial safety and logistical information for the handling, use, and disposal of Hcv-IN-35, a novel compound under investigation. In the absence of a specific Safety Data Sheet (SDS), this guidance is established on the precautionary principle, treating the compound as potentially hazardous. All personnel must adhere to these procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory at all times when handling this compound. The required PPE provides a barrier against potential chemical exposure through inhalation, ingestion, or skin contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents direct skin contact. Double-gloving provides additional protection against potential tears or punctures. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes or aerosols of the compound. A face shield offers broader facial protection. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is required. If handling outside of a fume hood is unavoidable, a fit-tested N95 respirator or higher is mandatory. | Minimizes the risk of inhaling aerosolized particles of the compound. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk and maintain experimental integrity.
Compound Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. The storage container must be clearly labeled with the compound name, date of receipt, and any known hazard information.
Experimental Handling
-
Preparation: All handling of this compound, including weighing and dissolution, must be conducted within a certified chemical fume hood to prevent the generation and release of aerosols.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate chemical spill kit, wearing full PPE. For large spills, evacuate the area and contact the EHS office.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed, and puncture-resistant container. Follow your institution's guidelines for chemical waste pickup. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. Do not mix with general laboratory waste. |
| Contaminated Solvents | Collect in a labeled hazardous waste container. Do not dispose of down the drain. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
